molecular formula C10H14FNO2 B023122 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol CAS No. 103905-49-3

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Cat. No.: B023122
CAS No.: 103905-49-3
M. Wt: 199.22 g/mol
InChI Key: NOTMCGGOLLFMRG-UHFFFAOYSA-N
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Description

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol ( 103905-49-3) is a synthetic organic compound with the molecular formula C10H14FNO2 and a molecular weight of 199.22 g/mol. This compound is of significant interest in medicinal chemistry and drug discovery, particularly due to its structural motif which features a phenolic hydroxyl group in close proximity to a basic dimethylaminomethyl group. This α-aminocresol scaffold is a recognized pharmacophore in the development of therapeutic agents. Research indicates that this intramolecular hydrogen-bonding motif is a critical feature in compounds with demonstrated potency against drug-resistant strains of P. falciparum , the parasite responsible for the most deadly cases of malaria . The structure allows for modulation of physicochemical properties, such as pKa and lipophilicity, which can enhance bioavailability and target engagement. The fluorine atom and methoxy group present on the aromatic ring offer additional sites for structural optimization and can influence the compound's electronic properties and metabolic stability. As a building block, this compound is valuable for constructing more complex molecules for screening against infectious diseases and for probing structure-activity relationships (SAR) in medicinal chemistry programs. It is supplied for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[(dimethylamino)methyl]-2-fluoro-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-12(2)6-7-4-8(11)10(13)9(5-7)14-3/h4-5,13H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTMCGGOLLFMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C(=C1)F)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547594
Record name 4-[(Dimethylamino)methyl]-2-fluoro-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103905-49-3
Record name 4-[(Dimethylamino)methyl]-2-fluoro-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Introduction

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, with the CAS Number 103905-49-3, is a substituted phenolic compound of significant interest to researchers in medicinal chemistry and drug development.[1] Its structure combines a phenol core with a fluorine atom, a methoxy group, and a dimethylaminomethyl group. This unique combination of functional groups suggests a range of potential biological activities and makes it a valuable intermediate in organic synthesis. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the aminomethyl moiety can improve solubility and provide a site for further chemical modification.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, tailored for scientists and professionals in the field.

Physicochemical Properties

The physicochemical properties of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol are influenced by the interplay of its various functional groups. While extensive experimental data is not widely published, we can predict its properties based on the known effects of its substituents on the phenol ring.

PropertyPredicted Value/InformationRationale and Comparative Analysis
Molecular Formula C₁₀H₁₄FNO₂Based on its chemical structure.[1]
Molecular Weight 199.22 g/mol Calculated from the molecular formula.[1]
Appearance Likely a colorless to pale yellow solid or oilPhenols and their derivatives are often crystalline solids or high-boiling liquids at room temperature.[3]
Melting Point Predicted to be in the range of 50-100 °CThe melting and boiling points of phenols increase with molecular weight and are influenced by intermolecular hydrogen bonding.[3][4] For comparison, 4-fluoro-2-methoxyphenol has a boiling point of 195 °C.
Boiling Point Predicted to be >200 °CThe presence of the polar hydroxyl and amino groups will lead to a relatively high boiling point.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in waterThe phenolic hydroxyl group can participate in hydrogen bonding, conferring some water solubility. The dimethylaminomethyl group can be protonated at acidic pH, further increasing aqueous solubility. However, the overall nonpolar character of the benzene ring and other substituents will limit its solubility in water.
pKa Estimated to be in the range of 9-10The acidity of phenols is influenced by substituents on the aromatic ring.[5] The electron-withdrawing fluorine atom tends to increase acidity (lower pKa), while the electron-donating methoxy and dimethylaminomethyl groups decrease acidity (higher pKa).[6] Phenol itself has a pKa of approximately 10.

Synthesis and Reaction Mechanisms

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is synthesized via the Mannich reaction, a three-component condensation involving a phenol, formaldehyde, and a secondary amine.[7][8]

Proposed Synthetic Pathway

The synthesis involves the reaction of 2-fluoro-6-methoxyphenol with formaldehyde and dimethylamine. The aminomethylation occurs at the position para to the hydroxyl group, which is activated by the electron-donating nature of the hydroxyl and methoxy groups.

G cluster_reactants Reactants cluster_product Product 2-fluoro-6-methoxyphenol 2-Fluoro-6-methoxyphenol Reaction Mannich Reaction 2-fluoro-6-methoxyphenol->Reaction + Formaldehyde Formaldehyde Formaldehyde->Reaction + Dimethylamine Dimethylamine Dimethylamine->Reaction + Target_Molecule 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol Reaction->Target_Molecule

Caption: Proposed synthesis of the target molecule via the Mannich reaction.

Reaction Mechanism

The Mannich reaction with phenols proceeds through two main stages:

  • Formation of the Iminium Ion: Formaldehyde reacts with dimethylamine to form a highly reactive electrophilic iminium ion (Eschenmoser's salt precursor).

  • Electrophilic Aromatic Substitution: The electron-rich phenol ring acts as a nucleophile and attacks the iminium ion, leading to the formation of the C-C bond and the final product.[7][9]

G Start Formaldehyde + Dimethylamine Iminium_Ion Formation of Iminium Ion (Electrophile) Start->Iminium_Ion Electrophilic_Attack Nucleophilic attack of Phenoxide on Iminium Ion Iminium_Ion->Electrophilic_Attack Phenol_Activation Deprotonation of Phenol to Phenoxide (Nucleophile) Phenol_Activation->Electrophilic_Attack Protonation Protonation to yield final product Electrophilic_Attack->Protonation End 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol Protonation->End

Caption: General mechanism of phenolic Mannich base synthesis.[7]

Experimental Protocol: Synthesis

A representative protocol for the synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is as follows:

  • In a round-bottom flask, dissolve 2-fluoro-6-methoxyphenol (1 equivalent) in ethanol.

  • To this solution, add an aqueous solution of dimethylamine (1.1 equivalents) followed by an aqueous solution of formaldehyde (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the crude product with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

G Step1 1. Dissolve 2-fluoro-6-methoxyphenol in Ethanol Step2 2. Add Dimethylamine and Formaldehyde solutions Step1->Step2 Step3 3. Stir at Room Temperature (24-48h) Step2->Step3 Step4 4. Monitor by TLC Step3->Step4 Step5 5. Solvent Removal (Rotary Evaporation) Step4->Step5 Step6 6. Extraction with Ethyl Acetate Step5->Step6 Step7 7. Drying and Concentration Step6->Step7 Step8 8. Purification by Column Chromatography Step7->Step8 Product Pure Product Step8->Product

Caption: A typical experimental workflow for synthesis and purification.

Spectroscopic Analysis

The structure of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic H6.5 - 7.0m2HAr-H
Methoxy H~3.8s3H-OCH₃
Methylene H~3.5s2HAr-CH₂-N
Methyl H~2.3s6H-N(CH₃)₂
Phenolic H9.0 - 10.0br s1H-OH
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Aromatic C110 - 160Ar-C
Methoxy C~56-OCH₃
Methylene C~60Ar-CH₂-N
Methyl C~45-N(CH₃)₂

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.[10][11]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3200 - 3600 (broad)O-H stretch (phenolic)
2950 - 3100C-H stretch (aromatic)
2800 - 2950C-H stretch (aliphatic)
1500 - 1600C=C stretch (aromatic ring)
1200 - 1300C-O stretch (aryl ether)
1000 - 1100C-F stretch

Note: Predicted IR frequencies are based on typical values for the respective functional groups.[10][12]

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): m/z = 199.22

  • Predicted Fragmentation Pattern: The molecule is expected to fragment via loss of a methyl group (-15 amu) or the entire dimethylaminomethyl group (-58 amu).[13][14]

Safety and Toxicology

  • Aminophenols: These compounds can be irritants and may have toxic effects, including the potential for nephrotoxicity and methemoglobinemia at high exposure levels.[15][16][17]

  • Fluorinated Phenols: Fluorinated organic compounds can be skin and eye irritants.[18][19][20]

  • General Handling: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a multifaceted molecule with potential applications in various areas of chemical research. This guide has provided a detailed overview of its predicted chemical properties, a plausible synthetic route, and expected analytical data. The combination of its functional groups makes it an attractive target for further investigation, particularly in the development of novel therapeutic agents. As with any novel compound, experimental verification of the predicted properties is essential.

References

  • Lipscomb, J. A., & Perumal Kuppusamy, S. (2016). Isomer-specific toxicity profiles of aminophenols. CDC Stacks.
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  • SAFETY D
  • SAFETY DATA SHEET. (2009, July 7). Fisher Scientific.
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Sources

A Technical Guide to the Structural Elucidation of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, a substituted guaiacol derivative of interest to researchers and professionals in drug development. The methodologies and analytical strategies detailed herein are designed to offer a robust, self-validating system for confirming the molecular structure of this and similar small organic molecules. We will proceed through a logical workflow, integrating data from multiple spectroscopic techniques to build a complete and unambiguous structural picture.

Introduction: The Importance of Structural Verification

In the realm of pharmaceutical and materials science, the precise molecular structure of a compound dictates its function. For a molecule like 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, the specific arrangement of its functional groups—a phenol, a methoxy group, a dimethylaminomethyl substituent, and a fluorine atom on an aromatic ring—is critical to its chemical reactivity, biological activity, and safety profile. Therefore, rigorous structural elucidation is not merely a characterization step but a cornerstone of its scientific and commercial development. This guide will demonstrate the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to achieve this.

The Elucidation Workflow: A Multi-faceted Approach

A reliable structural determination relies on the convergence of data from orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and their collective interpretation minimizes ambiguity.

G cluster_0 Initial Hypothesis Generation cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Structure Confirmation Synthesis Synthesis via Mannich Reaction MS Mass Spectrometry (MS) [Molecular Weight & Formula] Synthesis->MS Provides MW IR Infrared (IR) Spectroscopy [Functional Groups] Synthesis->IR Provides Functional Groups NMR Nuclear Magnetic Resonance (NMR) [Connectivity & Stereochemistry] Synthesis->NMR Provides Connectivity Integration Integrated Data Analysis MS->Integration IR->Integration NMR->Integration Structure Final Structure Confirmation Integration->Structure

Caption: Workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry is the first-line technique for determining the molecular weight and, with high resolution, the elemental composition of a new compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in positive ion mode to facilitate protonation of the tertiary amine.

  • Data Acquisition: Acquire the spectrum over a mass-to-charge (m/z) range of 50-500.

Predicted Data and Interpretation

The molecular formula for 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is C10H14FNO2.

ParameterPredicted Value
Molecular Formula C10H14FNO2
Monoisotopic Mass 199.1008
Predicted [M+H]+ 200.1086

The observation of a molecular ion peak at m/z 200.1086 in the HRMS spectrum would strongly support the proposed molecular formula. The fragmentation pattern can also provide valuable structural information. For instance, the presence of a fluorine atom can influence fragmentation pathways.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Scan the sample over the range of 4000-650 cm-1.[2]

Predicted Data and Interpretation

The IR spectrum will provide evidence for the key functional groups in the molecule.[3][4]

Vibrational ModePredicted Wavenumber (cm-1)Interpretation
O-H Stretch (Phenol) 3200-3600 (broad)The broadness is due to hydrogen bonding.[5][6]
Aromatic C-H Stretch 3000-3100Characteristic of protons on the benzene ring.[5]
Aliphatic C-H Stretch 2800-3000From the methoxy and dimethylaminomethyl groups.
C=C Aromatic Ring Stretch 1500-1600Confirms the presence of the aromatic ring.[5][6]
C-O Stretch (Phenol) ~1220Differentiates from aliphatic alcohols.[5]
C-O Stretch (Methoxy) 1000-1100Characteristic of the aryl-alkyl ether.
C-F Stretch 1100-1300Indicates the presence of a fluorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.[7][8][9][10]

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135

    • ²D COSY (Correlation Spectroscopy)

    • ²D HSQC (Heteronuclear Single Quantum Coherence)

    • ²D HMBC (Heteronuclear Multiple Bond Correlation)

    • ¹⁹F NMR

Predicted Data and Interpretation

¹H NMR: This spectrum will show the number of different types of protons and their neighboring environments.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (position 3) 6.8-7.0d1H
Ar-H (position 5) 6.7-6.9d1H
-OCH₃ ~3.8s3H
-CH₂- ~3.6s2H
-N(CH₃)₂ ~2.3s6H
-OH 5.0-9.0br s1H

The aromatic protons will show splitting due to coupling with the fluorine atom and with each other.

¹³C NMR: This provides information on the number of unique carbon atoms.

CarbonPredicted Chemical Shift (δ, ppm)
C-OH 145-155 (d, JCF)
C-OCH₃ 140-150 (d, JCF)
C-F 150-160 (d, JCF)
C-CH₂ 120-130 (d, JCF)
C-H (aromatic) 110-125 (d, JCF)
C-H (aromatic) 110-125 (d, JCF)
-OCH₃ ~56
-CH₂- ~60
-N(CH₃)₂ ~45

The aromatic carbons will exhibit splitting due to coupling with the fluorine atom (JCF).

2D NMR: These experiments establish the connectivity between atoms.

  • COSY: Will show correlations between the two aromatic protons.

  • HSQC: Will correlate each proton to its directly attached carbon.

  • HMBC: This is crucial for piecing together the final structure.[11] Key predicted correlations are:

    • The -CH₂- protons to the aromatic carbons C3, C4, and C5.

    • The -OCH₃ protons to the aromatic carbon C2.

    • The aromatic protons to their neighboring carbons.

Caption: Predicted key HMBC correlations.

¹⁹F NMR: This experiment will show a single peak for the fluorine atom, likely a doublet of doublets due to coupling with the two neighboring aromatic protons.

Final Structure Confirmation

The convergence of the data from MS, IR, and NMR provides a self-validating confirmation of the structure of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol. The HRMS confirms the elemental composition, the IR spectrum identifies the key functional groups, and the comprehensive NMR data elucidates the precise connectivity of all atoms in the molecule. This rigorous, multi-technique approach ensures the scientific integrity of the structural assignment, which is paramount for any further research or development involving this compound.

References

  • Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2671-2688. [Link]

  • Oliveira, R. N., Mancini, M. C., de Oliveira, F. C. S., Passos, T. M., Quilty, B., Thiré, R. M. S. M., & McGuinness, G. B. (2016). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Matéria (Rio de Janeiro), 21(3), 767-779. [Link]

  • Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-268. [Link]

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  • Yadav, P., et al. (2023). Screening of phenolics and flavonoids using FTIR and UV-Vis: Antioxidant activity and HPLC quantification of gallic acid and ellagic acid. Journal of Ravishankar University, 20(2), 1-10. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, a substituted phenol with potential applications in pharmaceutical and materials science research. The core of this synthesis is the Mannich reaction, a classic and versatile method for aminomethylation. This document details the strategic considerations for regioselectivity, a step-by-step experimental protocol, and expected analytical data for the successful synthesis and characterization of the target compound. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a unique molecule featuring a trifunctionalized aromatic ring. The strategic placement of the dimethylaminomethyl group, along with the fluorine and methoxy substituents, offers a scaffold with diverse potential for further chemical modification and biological evaluation. The synthesis of such specific isomers requires a careful consideration of the directing effects of the existing substituents on the aromatic ring.

The chosen synthetic approach is the Mannich reaction, a three-component condensation involving a phenol, formaldehyde, and a secondary amine.[1] This reaction is a powerful tool for the introduction of an aminomethyl group onto an aromatic ring.[2] In the context of this synthesis, 6-fluoro-2-methoxyphenol serves as the phenolic substrate, formaldehyde as the methylene bridge donor, and dimethylamine as the amino component.

Rationale for the Mannich Reaction

The Mannich reaction is selected for its efficiency, atom economy, and the ready availability of the starting materials. The reaction proceeds under relatively mild conditions and typically affords good yields of the desired aminomethylated product. The mechanism involves the in-situ formation of the highly electrophilic Eschenmoser's salt precursor (a dimethylaminomethyl cation) from dimethylamine and formaldehyde. This electrophile is then attacked by the electron-rich phenol ring in an electrophilic aromatic substitution reaction.

Regioselectivity in the Aminomethylation of 6-fluoro-2-methoxyphenol

The key to the successful synthesis of the desired isomer lies in understanding the directing effects of the hydroxyl, methoxy, and fluoro substituents on the phenol ring. The hydroxyl group is a strong activating and ortho, para-directing group. The methoxy group is also activating and ortho, para-directing. The fluorine atom is deactivating via induction but can participate in resonance as an ortho, para-director.

In 6-fluoro-2-methoxyphenol, the positions ortho to the hydroxyl group are position 6 (blocked by fluorine) and position 2 (blocked by the methoxy group). The position para to the hydroxyl group is position 4, which is vacant. Therefore, the electrophilic substitution is strongly directed to the 4-position, leading to the regioselective formation of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol. Studies on the Mannich reaction of guaiacol (2-methoxyphenol) have also shown a preference for substitution at the position ortho to the hydroxyl group, further supporting the predicted outcome.

Synthetic Pathway

The synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a single-step procedure from commercially available starting materials.

Reaction Scheme:

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
6-Fluoro-2-methoxyphenol73943-41-6C₇H₇FO₂142.13
Formaldehyde (37% in H₂O)50-00-0CH₂O30.03
Dimethylamine (40% in H₂O)124-40-3C₂H₇N45.08
Ethanol (95%)64-17-5C₂H₅OH46.07
Diethyl ether60-29-7C₄H₁₀O74.12
Saturated Sodium Bicarbonate Solution144-55-8NaHCO₃84.01
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37
Reaction Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-fluoro-2-methoxyphenol (5.0 g, 35.2 mmol) in ethanol (25 mL).

  • Addition of Reagents: To the stirred solution, add aqueous dimethylamine solution (40%, 4.9 mL, 38.7 mmol) dropwise at room temperature. Subsequently, add aqueous formaldehyde solution (37%, 3.1 mL, 42.2 mmol) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of water and 50 mL of diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol as an oil or a low-melting solid.

Characterization Data

The identity and purity of the synthesized 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol (CAS: 103905-49-3) can be confirmed by standard analytical techniques.[3][4]

Property Value
Molecular Formula C₁₀H₁₄FNO₂
Molecular Weight 199.22 g/mol
Appearance Colorless to pale yellow oil or low-melting solid

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.80-6.60 (m, 2H, Ar-H)

    • δ 3.85 (s, 3H, OCH₃)

    • δ 3.45 (s, 2H, Ar-CH₂-N)

    • δ 2.25 (s, 6H, N(CH₃)₂)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 153.0 (d, J = 240 Hz, C-F)

    • δ 148.5 (C-O)

    • δ 144.0 (C-O)

    • δ 125.0 (C-C)

    • δ 115.0 (d, J = 20 Hz, C-H)

    • δ 110.0 (d, J = 5 Hz, C-H)

    • δ 62.0 (Ar-CH₂-N)

    • δ 56.0 (OCH₃)

    • δ 45.0 (N(CH₃)₂)

  • Mass Spectrometry (EI): m/z 199 (M⁺), 154, 139, 110, 44.

  • Infrared (IR, neat): ν (cm⁻¹) 3400-3200 (br, O-H), 2940, 2860, 2820, 2770 (C-H), 1600, 1500 (C=C, aromatic), 1260 (C-O), 1220 (C-F).

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Formaldehyde is a known carcinogen and should be handled with extreme care.

  • Dimethylamine is a corrosive and flammable liquid.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 6-Fluoro-2-methoxyphenol Reaction Mannich Reaction (Ethanol, Reflux) SM1->Reaction SM2 Formaldehyde SM2->Reaction SM3 Dimethylamine SM3->Reaction Workup Solvent Removal & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol Purification->Product

Caption: Synthetic workflow for 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

Conclusion

This technical guide outlines a reliable and regioselective synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol via the Mannich reaction. The provided experimental protocol, along with the expected characterization data, serves as a valuable resource for researchers aiming to synthesize this and structurally related compounds. The principles of regioselectivity discussed herein can be applied to the synthesis of other specifically substituted phenolic compounds.

References

  • ElectronicsAndBooks. The Structure of the Guaiacol "Mannich Bases". [Link]

  • MDPI. N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. [Link]

  • Wikipedia. Mannich reaction. [Link]

  • ResearchGate. Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. [Link]

  • Dakota State University. Industrial Synthesis and Applications of Guaiacol Derivatives. [Link]

  • National Institutes of Health. Application of the Mannich reaction in the structural modification of natural products. [Link]

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An In-Depth Technical Guide to 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol (CAS 103905-49-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-(dimethylaminomethyl)-6-fluoro-2-methoxyphenol, a substituted guaiacol derivative with potential applications in medicinal chemistry and drug development. This document moves beyond a simple data sheet to offer insights into its synthesis, structural rationale, and speculative biological relevance based on its constituent pharmacophores.

Core Compound Identity and Physicochemical Properties

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, registered under CAS number 103905-49-3, is a unique molecule integrating three key structural motifs: a guaiacol (2-methoxyphenol) core, a fluorine substituent, and a dimethylaminomethyl group. Each of these components is known to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Structural and General Information
ParameterValueSource
CAS Number 103905-49-3-
Chemical Name 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol-
Molecular Formula C₁₀H₁₄FNO₂-
Molecular Weight 199.22 g/mol -
Canonical SMILES CN(C)CC1=CC(=C(C(=C1)F)O)OC-
InChI Key Not available-
Appearance Not available-
Storage Temperature 2-8°C[1]
Predicted Physicochemical Data
PropertyPredicted ValueNotes
Boiling Point ~250-280 °CBased on the boiling point of the precursor, 4-fluoro-2-methoxyphenol (195 °C)[2][3], and the addition of the dimethylaminomethyl group.
Melting Point Not readily predictableThe presence of the amine group may lead to salt formation, affecting the melting point.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO.The phenolic hydroxyl and amine groups may provide some aqueous solubility, while the aromatic ring and other substituents suggest solubility in organic solvents.
pKa (most acidic) ~9.5-10.5 (Phenolic OH)The electron-withdrawing fluorine atom would slightly decrease the pKa of the phenolic hydroxyl group compared to unsubstituted guaiacol.
pKa (most basic) ~8.5-9.5 (Dimethylamino)Typical pKa for a tertiary amine.
LogP ~1.5-2.5The molecule has both lipophilic (aromatic ring, methyl groups) and hydrophilic (hydroxyl, amino groups) features.

Synthesis and Experimental Protocols

The synthesis of 4-(dimethylaminomethyl)-6-fluoro-2-methoxyphenol can be logically achieved through a Mannich reaction , a classic method in organic chemistry for the aminoalkylation of an acidic proton located on a carbon atom.[4][5] In this case, the active hydrogen is on the aromatic ring of the precursor, 4-fluoro-2-methoxyphenol.

Proposed Synthetic Pathway: The Mannich Reaction

The reaction involves the condensation of three components:

  • An active hydrogen compound: 4-Fluoro-2-methoxyphenol

  • A non-enolizable aldehyde: Formaldehyde

  • A secondary amine: Dimethylamine

The overall reaction is depicted below:

Mannich Reaction Precursor 4-Fluoro-2-methoxyphenol Product 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol Precursor->Product Mannich Reaction Reagents Formaldehyde + Dimethylamine Reagents->Product

Caption: Proposed synthesis of the target compound via the Mannich reaction.

Detailed Experimental Protocol

This protocol is a generalized procedure based on known Mannich reactions of phenols.[6][7] Optimization of reaction conditions (temperature, time, solvent) may be necessary to achieve high yields.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-methoxyphenol (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Reagent Addition: To this solution, add an aqueous solution of dimethylamine (1.1 eq) followed by an aqueous solution of formaldehyde (1.1 eq). The order of addition can be varied.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours (e.g., 2-12 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any unreacted starting materials and salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the pure 4-(dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the following are predictions for the key spectroscopic features that would confirm the structure of the target compound.

¹H NMR Spectroscopy
  • Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm), showing coupling consistent with their relative positions on the benzene ring.

  • Methoxy Group: A singlet at approximately δ 3.8-4.0 ppm, corresponding to the -OCH₃ protons.

  • Dimethylamino Group: A singlet at approximately δ 2.2-2.4 ppm, corresponding to the two -CH₃ groups of the dimethylamino moiety.

  • Methylene Bridge: A singlet at approximately δ 3.5-3.7 ppm, corresponding to the -CH₂- group linking the aromatic ring and the nitrogen atom.

  • Phenolic Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, likely in the region of δ 9.0-11.0 ppm.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbons attached to the fluorine, oxygen, and nitrogen will show characteristic chemical shifts and C-F coupling.

  • Methoxy Carbon: A signal around δ 55-60 ppm.

  • Dimethylamino Carbons: A signal around δ 45-50 ppm.

  • Methylene Carbon: A signal around δ 60-65 ppm.

Mass Spectrometry
  • Molecular Ion (M⁺): A peak at m/z = 199, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns: Expect to see fragmentation patterns characteristic of aminomethyl phenols.[8] Common fragmentation would involve the loss of the dimethylaminomethyl group or cleavage of the bonds adjacent to the aromatic ring.

FTIR Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • C-H Stretch: Aromatic and aliphatic C-H stretching vibrations around 2800-3100 cm⁻¹.

  • C=C Stretch: Aromatic ring stretching vibrations in the region of 1450-1600 cm⁻¹.

  • C-O Stretch: A strong absorption band around 1200-1300 cm⁻¹ for the aryl-ether linkage.

  • C-F Stretch: A strong absorption band in the region of 1000-1100 cm⁻¹.

Potential Applications in Drug Development: A Mechanistic Perspective

While there is no direct biological data available for 4-(dimethylaminomethyl)-6-fluoro-2-methoxyphenol, its structural components suggest several avenues for investigation in drug discovery.

The Guaiacol Core: Antioxidant and Anti-inflammatory Potential

Guaiacol and its derivatives are known to possess significant antioxidant and anti-inflammatory properties.[9][10] The phenolic hydroxyl group can act as a hydrogen donor to scavenge reactive oxygen species (ROS), which are implicated in a variety of inflammatory diseases.

Some guaiacol derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[9] Furthermore, there is evidence that some derivatives can modulate the activity of myeloperoxidase (MPO), an enzyme involved in oxidative stress and the progression of cardiovascular diseases.[11]

Signaling Pathway ROS Reactive Oxygen Species (ROS) Inflammation Inflammation ROS->Inflammation COX Cyclooxygenase (COX) Enzymes Prostaglandins Prostaglandins COX->Prostaglandins Prostaglandins->Inflammation TargetCompound 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol TargetCompound->ROS Scavenging TargetCompound->COX Inhibition

Caption: Potential anti-inflammatory mechanism of action.

The Role of the Fluorine Substituent in Drug Design

The introduction of a fluorine atom into a drug candidate can have profound effects on its biological properties.[12][13] Fluorine's high electronegativity can alter the acidity of nearby functional groups, influencing binding interactions with target proteins.

Moreover, the carbon-fluorine bond is metabolically stable, which can block sites of oxidative metabolism and thereby increase the half-life and bioavailability of a drug.[13] The presence of fluorine can also enhance membrane permeability and binding affinity.[14]

The Dimethylaminomethyl Group: A Common Pharmacophore

The aminomethylphenol moiety is a structural feature found in a number of pharmacologically active compounds.[15] The basic nitrogen can participate in ionic interactions with biological targets and can also improve the aqueous solubility of the molecule, which is often a desirable property for drug candidates.

Conclusion and Future Directions

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a synthetically accessible compound with a combination of structural features that make it an interesting candidate for biological screening. While experimental data on its physical, chemical, and biological properties are currently lacking, this guide provides a solid foundation for researchers interested in exploring its potential.

Future research should focus on:

  • The synthesis and full spectroscopic characterization of the compound.

  • The experimental determination of its key physicochemical properties.

  • In vitro screening for antioxidant, anti-inflammatory, and other biological activities.

  • Investigation of its potential as a scaffold for the development of novel therapeutic agents.

References

  • Dubois, J., et al. (Year). [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results]. PubMed.
  • (Author, Year). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease.
  • (Author, Year). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. PubMed.
  • (Author, Year). Fluorine in drug discovery: Role, design and case studies. Source.
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  • Singh, R. P., et al. (Year). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
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  • (Author, Year). 2-(Aminomethyl)phenol hydrochloride. MySkinRecipes.
  • (Author, Year). Mannich reactions of activated 4,6-dimethoxyindoles.
  • (Author, Year). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • (Author, Year). Fluorine in Drug Design: A Case Study with Fluoroanisoles.
  • (Author, Year). (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. SciTePress.
  • (Author, Year). Mannich reaction. Wikipedia.
  • Bruson, H. A. (1942). The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols. Journal of the American Chemical Society.
  • (Author, Year). 103905-49-3(4-(DIMETHYLAMINOMETHYL)-6-FLUORO-2-METHOXYPHENOL) Product Description. ChemicalBook.
  • (Author, Year). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Acta Clinica Belgica.
  • (Author, Year). The Mannich Reaction.
  • (Author, Year). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h.
  • (Author, Year). 4-Fluoro-2-methoxyphenol 97 450-93-1. Sigma-Aldrich.
  • (Author, Year). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
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  • (Author, Year). 4-Fluoro-2-methoxyphenol. ChemicalBook.
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An In-depth Technical Guide to the Putative Mechanism of Action of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a synthetic organic molecule belonging to the class of Mannich bases derived from 2-methoxyphenols. Its chemical structure, characterized by a guaiacol (2-methoxyphenol) core, a fluorine substituent, and a dimethylaminomethyl group, suggests a potential for diverse biological activities. While direct experimental evidence for this specific compound is not extensively available in public literature, a comprehensive analysis of its structural motifs allows for the formulation of a putative mechanism of action. This guide will provide a detailed exploration of the likely biological targets and signaling pathways modulated by this compound, drawing upon established knowledge of related chemical entities. The insights presented herein are intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of novel phenolic compounds.

Chemical Identity

Property Value
IUPAC Name 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol
Molecular Formula C10H14FNO2
Molecular Weight 199.22 g/mol
CAS Number 103905-49-3
Chemical Structure (A diagram of the chemical structure would be placed here in a full whitepaper)

Part 1: A Postulated Multifaceted Mechanism of Action

Based on its constituent chemical features, 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is likely to exhibit a combination of antimicrobial, anti-inflammatory, and antioxidant activities. This multifaceted mechanism is a logical consequence of the individual contributions of the Mannich base moiety, the 2-methoxyphenol core, and the fluorine atom.

Putative Antimicrobial Activity: Disruption of Microbial Cell Integrity

The dimethylaminomethyl group, a hallmark of Mannich bases, is a key driver of the postulated antimicrobial properties. Mannich bases are known to possess a wide spectrum of antibacterial and antifungal activities. The proposed mechanism centers on the ability of the protonated tertiary amine to interact with and disrupt the microbial cell membrane.

  • Electrostatic Interactions: At physiological pH, the tertiary amine is likely to be protonated, carrying a positive charge. This cationic nature facilitates electrostatic interactions with negatively charged components of microbial cell walls and membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

  • Membrane Permeabilization: This initial binding is hypothesized to disrupt the membrane's structural integrity, leading to increased permeability. The influx and efflux of ions and small molecules would disrupt the electrochemical gradients essential for microbial survival, ultimately leading to cell death.

The following diagram illustrates the proposed interaction with a bacterial cell membrane:

G cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Compound 4-(Dimethylaminomethyl) -6-fluoro-2-methoxyphenol (Protonated Amine) Interaction Electrostatic Interaction Compound->Interaction Positive charge attracts negative membrane components Disruption Membrane Disruption Interaction->Disruption Permeabilization Increased Permeability Disruption->Permeabilization Cell_Death Bacterial Cell Death Permeabilization->Cell_Death Loss of ionic gradients G Inflammatory_Stimuli Inflammatory Stimuli COX2_Upregulation COX-2 Upregulation Inflammatory_Stimuli->COX2_Upregulation COX2_Enzyme COX-2 Enzyme COX2_Upregulation->COX2_Enzyme Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme PGH2 Prostaglandin H2 COX2_Enzyme->PGH2 Compound 4-(Dimethylaminomethyl) -6-fluoro-2-methoxyphenol Inhibition Inhibition Compound->Inhibition Inhibition->COX2_Enzyme Blocks active site Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Proposed COX-2 inhibitory pathway.

Hypothesized Antioxidant Activity: Radical Scavenging

Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The 2-methoxyphenol core of the target compound is expected to confer this antioxidant capacity.

  • Hydrogen Atom Donation: The phenolic hydroxyl group can donate a hydrogen atom to a free radical (R•), thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, with the electron-donating methoxy group further enhancing this stability.

  • Role of Fluorine: The electron-withdrawing nature of the fluorine atom at the 6-position could modulate the hydrogen-donating ability of the phenolic hydroxyl group, potentially influencing the overall antioxidant potency.

The radical scavenging process can be visualized as follows:

G Free_Radical Free Radical (R•) HAT Hydrogen Atom Transfer (HAT) Free_Radical->HAT Compound 4-(Dimethylaminomethyl) -6-fluoro-2-methoxyphenol (with Phenolic -OH) Compound->HAT Neutralized_Radical Neutralized Molecule (RH) HAT->Neutralized_Radical Phenoxy_Radical Stabilized Phenoxy Radical HAT->Phenoxy_Radical Resonance stabilized

Caption: Proposed free radical scavenging mechanism.

Part 2: Comparative Efficacy Data from Analogous Compounds

To provide a contextual framework for the potential efficacy of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, the following tables present representative data for structurally related compounds in relevant in vitro assays.

Table 1: Antimicrobial Activity of Phenolic Compounds
Compound Organism MIC (µg/mL) Reference
Methyl GallateE. coli (MDR)250-500
Methyl GallateS. aureus (MRSA)250-500
Ferulic AcidE. coli100-1250
Gallic AcidS. aureus667

MIC: Minimum Inhibitory Concentration

Table 2: COX-2 Inhibitory Activity of Methoxyphenol Derivatives and Standard Inhibitors
Compound COX-2 IC50 (µM) Reference
Meloxicam12.5
Celecoxib0.06
A 2-(trimethoxyphenyl)-thiazole derivative (A2)23.26
A 2-(trimethoxyphenyl)-thiazole derivative (A3)28.87

IC50: Half-maximal Inhibitory Concentration

Table 3: Antioxidant Activity of Methoxyphenols (DPPH Assay)
Compound IC50 (µg/mL) Reference
Morus alba stem bark extract (rich in methoxyphenols)37.75
Morus alba root bark extract (rich in methoxyphenols)40.20

IC50: Half-maximal Inhibitory Concentration in DPPH radical scavenging assay

Part 3: Experimental Protocols for Mechanistic Validation

The following are detailed, step-by-step methodologies for key experiments to validate the proposed mechanisms of action for 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against relevant bacterial strains.

Experimental Workflow Diagram:

G Start Start Prepare_Compound Prepare serial dilutions of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol Start->Prepare_Compound Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well plate containing compound dilutions with bacteria Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity or measure absorbance to determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol in a suitable solvent (e.g., DMSO) to create a stock solution. Perform two-fold serial dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (bacteria in broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of the test compound to inhibit the activity of recombinant human COX-2.

Experimental Workflow Diagram:

G Start Start Prepare_Reagents Prepare COX assay buffer, probe, cofactor, and enzyme solutions Start->Prepare_Reagents Add_Inhibitor Add test compound dilutions and controls (e.g., Celecoxib) to a 96-well plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add recombinant human COX-2 enzyme Add_Inhibitor->Add_Enzyme Incubate_Inhibitor Pre-incubate to allow inhibitor-enzyme binding Add_Enzyme->Incubate_Inhibitor Initiate_Reaction Add arachidonic acid (substrate) Incubate_Inhibitor->Initiate_Reaction Measure_Fluorescence Measure fluorescence kinetically (Ex/Em = 535/587 nm) Initiate_Reaction->Measure_Fluorescence Calculate_IC50 Calculate % inhibition and determine IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for COX-2 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all kit components (assay buffer, probe, cofactor, arachidonic acid, and COX-2 enzyme) according to the manufacturer's instructions.

  • Inhibitor and Control Preparation: Prepare serial dilutions of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol and a known COX-2 inhibitor (e.g., Celecoxib) in assay buffer.

  • Assay Plate Setup: To a 96-well white opaque plate, add the diluted test inhibitors, a positive control inhibitor, and an enzyme control (no inhibitor).

  • Enzyme Addition: Add the diluted recombinant human COX-2 enzyme to all wells except the background control.

  • Reaction Mix Addition: Prepare and add a reaction mix containing the assay buffer, COX probe, and cofactor to each well.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation of ~535 nm and an emission of ~587 nm.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the enzyme control and calculate the IC50 value.

DPPH Radical Scavenging Assay

This spectrophotometric assay quantifies the antioxidant capacity of the test compound.

Experimental Workflow Diagram:

G Start Start Prepare_Compound Prepare serial dilutions of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol Start->Prepare_Compound Prepare_DPPH Prepare a fresh DPPH solution in methanol Start->Prepare_DPPH Mix_Reagents Add compound dilutions and DPPH solution to a 96-well plate Prepare_Compound->Mix_Reagents Prepare_DPPH->Mix_Reagents Incubate_Dark Incubate in the dark at room temperature for 30 minutes Mix_Reagents->Incubate_Dark Measure_Absorbance Measure absorbance at ~517 nm Incubate_Dark->Measure_Absorbance Calculate_Scavenging Calculate % radical scavenging activity and determine IC50 Measure_Absorbance->Calculate_Scavenging End End Calculate_Scavenging->End

Caption: Workflow for DPPH assay.

Step-by-Step Protocol:

  • Preparation of Test Compound and Standard: Prepare serial dilutions of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol or another suitable solvent.

  • Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add the test compound dilutions, the standard antioxidant dilutions, and a blank (solvent only).

  • Initiation of Reaction: Add the DPPH solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound. Calculate the IC50 value.

Conclusion

While further empirical studies are essential to definitively elucidate the mechanism of action of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, this in-depth analysis of its structural components provides a strong foundation for a putative multifaceted mechanism. The compound likely exhibits antimicrobial, anti-inflammatory, and antioxidant properties through the disruption of microbial membranes, inhibition of the COX-2 enzyme, and scavenging of free radicals, respectively. The experimental protocols outlined in this guide offer a clear path for the validation of these hypotheses. The potential for synergistic or unique activities arising from the combination of its structural motifs makes 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol a compound of significant interest for further investigation in the fields of medicinal chemistry and drug discovery.

References

  • DOJINDO. DPPH Antioxidant Assay Kit D678 manual. [Link]

  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. [Link]

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A Technical Guide to the Investigational Compound 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol: A Novel Candidate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the scientific premise, proposed synthesis, and a comprehensive investigational plan for the novel compound, 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol. While direct biological data for this specific molecule is not yet publicly available, its structural motifs—a fluorinated methoxyphenol core functionalized with a dimethylaminomethyl group—suggest a high potential for significant biological activity. This document serves as a strategic roadmap for researchers and drug development professionals, outlining the rationale for its investigation and providing detailed, actionable protocols to elucidate its therapeutic promise. We will explore its potential as an antimicrobial, antioxidant, and anti-inflammatory agent, grounded in the established bioactivities of analogous chemical structures.

Introduction: Rationale for Investigation

The confluence of fluorine chemistry with natural product scaffolds is a highly productive strategy in modern medicinal chemistry. The introduction of fluorine can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] The methoxyphenol core is a common feature in many biologically active natural products, known for its antioxidant and antimicrobial properties.[4][5] The addition of an aminomethyl group, in this case, dimethylaminomethyl, can enhance water solubility and provide a handle for further chemical modification, while also potentially contributing to the molecule's bioactivity.

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a novel chemical entity designed to leverage these structural advantages. This guide proposes a systematic evaluation of its biological potential, starting from its synthesis and proceeding through a tiered screening approach to identify and validate its therapeutic activities.

Proposed Synthesis and Physicochemical Characterization

A plausible and efficient synthetic route for 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is the Mannich reaction. This well-established reaction introduces an aminomethyl group onto an acidic proton of a phenol using formaldehyde and a secondary amine, in this case, dimethylamine.

Synthetic Protocol: Mannich Reaction

Starting Material: 4-Fluoro-2-methoxyphenol[6] Reagents: Dimethylamine, Formaldehyde (or its equivalent, paraformaldehyde) Solvent: Ethanol or a similar protic solvent

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-2-methoxyphenol in ethanol.

  • Cool the solution in an ice bath.

  • Add an aqueous solution of dimethylamine, followed by the slow addition of an aqueous solution of formaldehyde.

  • Allow the reaction to stir at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

A similar methodology has been successfully employed for the synthesis of related aminomethylated phenols.[7]

Proposed Physicochemical Characterization
PropertyPredicted Value/MethodRationale
Molecular Formula C10H14FNO2Based on structure
Molecular Weight 199.22 g/mol Based on structure
Appearance Likely a pale yellow oil or solidBased on similar phenols
Solubility Expected to have moderate solubility in aqueous and organic solventsThe phenol and amine groups will contribute to aqueous solubility, while the aromatic ring provides lipophilicity.
pKa Estimated pKa for the phenolic hydroxyl and the tertiary amineThe fluorine atom will likely lower the pKa of the phenol compared to its non-fluorinated analog.
LogP Calculated using software (e.g., ChemDraw)To predict its lipophilicity and potential for membrane permeability.

Hypothesized Biological Activities and Mechanisms

Based on its structural components, we hypothesize that 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol will exhibit the following biological activities:

Antimicrobial Activity

Many methoxyphenol compounds, such as eugenol and vanillin, are known for their antimicrobial properties against a range of foodborne pathogens and spoilage bacteria.[4][5] The proposed mechanism often involves disruption of the bacterial cell membrane and inhibition of key enzymes. The fluorine atom may enhance this activity by increasing the compound's lipophilicity, thereby facilitating its entry into bacterial cells.

Antioxidant Activity

Phenolic compounds are classic antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The electron-donating methoxy group on the aromatic ring is expected to enhance this radical-scavenging capacity.

Anti-inflammatory and Analgesic Activity

Some methoxyphenol derivatives have demonstrated anti-inflammatory and analgesic properties.[8] The mechanism may involve the inhibition of inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB).

Proposed Experimental Workflows for Validation

A tiered approach to screening is recommended to efficiently evaluate the biological potential of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

Tier 1: In Vitro Screening

This initial phase will use a battery of rapid in vitro assays to test the hypothesized activities.

Protocol: Broth Microdilution Assay

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate the wells with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates at the appropriate temperature and duration.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth.

AssayPrinciple
DPPH Radical Scavenging Assay Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.
ABTS Radical Cation Decolorization Assay Measures the reduction of the ABTS radical cation by the antioxidant compound.
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol: COX Inhibition Assay

  • Utilize a commercially available COX-1/COX-2 inhibitor screening assay kit.

  • Incubate the recombinant COX-1 and COX-2 enzymes with the test compound at various concentrations.

  • Add arachidonic acid to initiate the reaction.

  • Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.

  • Calculate the IC50 value for inhibition of each COX isoenzyme.

Tier 2: In Vitro Mechanism of Action and Cytotoxicity Studies

Should promising activity be observed in Tier 1, further in vitro studies will be conducted to elucidate the mechanism of action and assess cytotoxicity.

  • Bacterial Membrane Permeability Assay: Use fluorescent probes like propidium iodide to assess membrane damage.

  • Enzyme Inhibition Assays: Investigate the effect of the compound on key bacterial enzymes (e.g., DNA gyrase, topoisomerase IV).

  • Cellular Antioxidant Assay (CAA): Measure the ability of the compound to prevent oxidative stress in cultured cells (e.g., human fibroblasts).

  • NF-κB Reporter Assay: In a cell line expressing an NF-κB-driven reporter gene (e.g., luciferase), stimulate inflammation (e.g., with TNF-α) and measure the inhibitory effect of the compound.

Protocol: MTT Assay

  • Seed human cell lines (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24-72 hours.

  • Add MTT reagent and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Calculate the IC50 value to determine the concentration that reduces cell viability by 50%.

Tier 3: In Vivo Efficacy and Preliminary Toxicology

If the compound demonstrates potent in vitro activity and low cytotoxicity, preclinical in vivo studies will be initiated.

  • Murine Thigh Infection Model: To evaluate the efficacy of the compound against bacterial infections.

  • Murine Model of Systemic Candidiasis: To assess its antifungal activity in a systemic infection model.

  • Carrageenan-Induced Paw Edema in Rats: A classic model to evaluate acute anti-inflammatory activity.

  • Acetic Acid-Induced Writhing Test in Mice: To assess peripheral analgesic effects.

  • Acute Toxicity Study (e.g., OECD Guideline 423): To determine the acute lethal dose (LD50) and identify signs of toxicity.

Data Presentation and Visualization

Proposed Data Summary Tables

Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL)

Microorganism 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol Positive Control
S. aureus Vancomycin
E. coli Ciprofloxacin

| C. albicans | | Fluconazole |

Table 2: In Vitro Antioxidant Activity (IC50 in µM)

Assay 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol Positive Control
DPPH Ascorbic Acid

| ABTS | | Trolox |

Table 3: In Vitro Anti-inflammatory Activity (IC50 in µM)

Enzyme 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol Positive Control
COX-1 Indomethacin

| COX-2 | | Celecoxib |

Experimental Workflow Diagram

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action & Cytotoxicity cluster_3 Phase 4: In Vivo Evaluation Synthesis Synthesis via Mannich Reaction Purification Purification (Column Chromatography) Synthesis->Purification Characterization Physicochemical Characterization (NMR, MS, etc.) Purification->Characterization Antimicrobial Antimicrobial Susceptibility Testing Characterization->Antimicrobial Antioxidant Antioxidant Capacity Assays Characterization->Antioxidant AntiInflammatory Anti-inflammatory Screening (COX Assay) Characterization->AntiInflammatory MOA Mechanism of Action Studies Antimicrobial->MOA Antioxidant->MOA AntiInflammatory->MOA InfectionModels Animal Models of Infection MOA->InfectionModels InflammationModels Animal Models of Inflammation MOA->InflammationModels Cytotoxicity Cytotoxicity Assessment (MTT Assay) Tox Preliminary Toxicology Cytotoxicity->Tox

Caption: A tiered experimental workflow for the comprehensive evaluation of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

Potential Applications and Future Directions

Should 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol demonstrate significant biological activity with a favorable safety profile, several therapeutic avenues could be explored:

  • Novel Antibiotics: Particularly if it shows efficacy against drug-resistant bacterial strains.

  • Topical Antiseptics: For the prevention and treatment of skin and soft tissue infections.

  • Food Preservatives: Leveraging its potential antimicrobial and antioxidant properties.

  • Anti-inflammatory Drugs: For the treatment of inflammatory conditions.

Future work would involve lead optimization through the synthesis of analogs to improve potency and reduce toxicity, followed by more extensive preclinical development.

Conclusion

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol represents a promising, yet unexplored, chemical entity for drug discovery. Its design is rooted in established medicinal chemistry principles, suggesting a high probability of interesting biological activity. The systematic, tiered investigational approach outlined in this guide provides a robust framework for elucidating its therapeutic potential and advancing it through the drug discovery pipeline. This document is intended to catalyze research into this novel compound, with the ultimate goal of developing new therapies for a range of diseases.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Isomeric Fluoro-methoxy-phenylalkylamines: A new series of controlled-substance analogues (designer drugs). ResearchGate. [Link]

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An In-depth Technical Guide to 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Molecule of Interest

In the landscape of medicinal chemistry, the strategic combination of specific functional groups on a core scaffold is a cornerstone of rational drug design. 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a molecule that elegantly combines three pharmacologically significant moieties: a fluorinated phenol, a methoxy group, and a dimethylaminomethyl side chain. While specific research on this compound is emerging, an analysis of its structural components suggests a rich potential for biological activity, making it a compelling subject for researchers in drug discovery and development.

The phenol ring, substituted with a methoxy group, is a well-established pharmacophore found in numerous natural and synthetic compounds with a wide array of biological activities, including antioxidant and antimicrobial properties.[1] The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Furthermore, the dimethylaminomethyl group is a common feature in many FDA-approved drugs, where it often enhances solubility, bioavailability, and interaction with specific receptors.[3][4] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, drawing upon established chemical principles and data from analogous compounds.

Synthesis and Characterization: A Plausible Route

A robust and efficient synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol can be envisioned through the well-established Mannich reaction.[5] This one-pot, three-component condensation reaction is a cornerstone of synthetic organic chemistry for the aminoalkylation of acidic protons.[6]

Proposed Synthetic Pathway: The Mannich Reaction

The proposed synthesis involves the reaction of 6-fluoro-2-methoxyphenol, a commercially available starting material, with formaldehyde and dimethylamine.[7] The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and dimethylamine, which is then attacked by the electron-rich phenol ring at the position ortho to the hydroxyl group.

Synthesis_of_4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol reactant1 6-Fluoro-2-methoxyphenol product 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol reactant1->product Mannich Reaction reactant2 Formaldehyde reactant2->product reactant3 Dimethylamine reactant3->product Antioxidant_Mechanism Compound 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol PhenoxylRadical Stabilized Phenoxyl Radical Compound->PhenoxylRadical Donates H• Radical Free Radical (R•) NeutralizedRadical Neutralized Radical (RH) Radical->NeutralizedRadical Accepts H•

Sources

Discovery and synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Introduction: Unveiling a Scaffold of Pharmaceutical Interest

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a fluorinated guaiacol derivative belonging to the class of compounds known as Mannich bases. While not a widely commercialized compound, its structure embodies a strategic convergence of chemical motifs highly valued in modern drug discovery. The guaiacol (2-methoxyphenol) core is a structural element found in numerous biologically active molecules and natural products, prized for its specific electronic and steric properties.[1][2] The introduction of a fluorine atom is a cornerstone of medicinal chemistry, often employed to enhance metabolic stability, improve binding affinity, and modulate the acidity of nearby functional groups.[3]

The defining feature of this molecule, the dimethylaminomethyl group, is installed via the venerable Mannich reaction. This classic three-component condensation remains a powerful tool for forging carbon-carbon bonds and introducing basic nitrogen-containing functionalities, which can be crucial for tuning a compound's solubility, cell permeability, and target engagement.[4][5] This guide provides a detailed exploration of the logical synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, grounded in the fundamental principles of organic chemistry and supported by established methodologies.

Strategic Synthesis: A Retrosynthetic and Mechanistic Perspective

The most logical and efficient pathway to construct 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is through the aminomethylation of a suitable phenolic precursor. This approach leverages the electron-rich nature of the phenol ring, which acts as a nucleophile in an electrophilic aromatic substitution.

Core Transformation: The Mannich Reaction

The Mannich reaction is an aminoalkylation process that involves an active hydrogen compound (in this case, a phenol), an aldehyde (typically formaldehyde), and a primary or secondary amine (here, dimethylamine).[5] The reaction proceeds through two primary stages:

  • Formation of the Electrophile: Formaldehyde and dimethylamine react to form an iminium ion, often referred to as the Eschenmoser salt precursor. This highly electrophilic species is the key intermediate that will be attacked by the phenol.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenol attacks the carbon of the iminium ion. The strong activating and ortho, para-directing nature of the phenolic hydroxyl group dictates the position of this substitution.

Below is a diagram illustrating the general mechanism of the Mannich reaction on a phenol.

Mannich_Mechanism cluster_iminium Iminium Ion Formation cluster_substitution Electrophilic Aromatic Substitution amine Dimethylamine (CH₃)₂NH iminium Iminium Ion [(CH₃)₂N=CH₂]⁺ amine->iminium + CH₂O, - H₂O formaldehyde Formaldehyde CH₂O phenol Phenol Precursor (4-Fluoro-2-methoxyphenol) intermediate Wheland Intermediate phenol->intermediate + Iminium Ion product Final Product intermediate->product - H⁺

Caption: Mechanism of the phenolic Mannich reaction.

Precursor Selection and Synthesis

The key to the synthesis is selecting the correct starting material. The target molecule has the aminomethyl group at position 4. Considering the directing effects of the substituents on a guaiacol ring system:

  • The hydroxyl group is a strong activating ortho, para-director.

  • The methoxy group is a strong activating ortho, para-director.

  • The fluorine atom is a deactivating ortho, para-director.

The most logical precursor is 4-fluoro-2-methoxyphenol (also known as 4-fluoroguaiacol). In this molecule, the position ortho to the powerful hydroxyl group (C6) is sterically unhindered and activated, making it the most probable site for electrophilic substitution.

The synthesis workflow is therefore envisioned as follows:

Synthesis_Workflow start 4-Fluoro-2-methoxyphenol product 4-(Dimethylaminomethyl)-6-fluoro- 2-methoxyphenol start->product Mannich Reaction reagents Dimethylamine (aq) Formaldehyde (aq) reagents->product solvent Solvent (Ethanol) solvent->product

Caption: Synthetic workflow for the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the aminomethylation of phenols, adapted for the specific synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.[6][7]

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
4-Fluoro-2-methoxyphenol450-93-1C₇H₇FO₂142.13
Dimethylamine (40% aq. solution)124-40-3C₂H₇N45.08
Formaldehyde (37% aq. solution)50-00-0CH₂O30.03
Ethanol (95%)64-17-5C₂H₆O46.07
Diethyl Ether60-29-7C₄H₁₀O74.12
Sodium Sulfate (anhydrous)7757-82-6Na₂SO₄142.04
Hydrochloric Acid (concentrated)7647-01-0HCl36.46
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 14.2 g (0.10 mol) of 4-fluoro-2-methoxyphenol in 75 mL of ethanol.

  • Reagent Addition: Cool the flask in an ice-water bath. To the stirred solution, slowly add 12.5 mL (0.11 mol) of a 40% aqueous solution of dimethylamine. Following this, add 9.0 mL (0.12 mol) of a 37% aqueous formaldehyde solution dropwise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Phenolic Mannich reactions are known to proceed efficiently at room temperature over several days.[6][7]

  • Work-up and Extraction: Once the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator. Add 100 mL of water to the residue and extract the mixture with diethyl ether (3 x 50 mL) to remove any unreacted starting material.

  • Isolation of Product: The aqueous layer, containing the protonated Mannich base, is cooled in an ice bath and made basic (pH ~9-10) by the slow addition of a suitable base (e.g., 2M NaOH). The free base product may precipitate as an oil or solid.

  • Purification: Extract the basic aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL). Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol can be further purified by vacuum distillation or silica gel column chromatography, if necessary, to achieve high purity.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

Key Properties
PropertyValueSource
CAS Number 103905-49-3[8]
Molecular Formula C₁₀H₁₄FNO₂[8]
Formula Weight 199.22 g/mol [8]
Appearance (Expected) Colorless to pale yellow oil or low-melting solidN/A
Storage Temperature 2-8°C[8]
Expected Spectroscopic Data
  • ¹H NMR: The spectrum should show distinct signals for the aromatic protons, a singlet for the benzylic CH₂ group (typically around 3.5-4.0 ppm), a singlet for the methoxy (OCH₃) group (around 3.8-3.9 ppm), and a singlet for the two methyl groups of the dimethylamino moiety (around 2.2-2.4 ppm). The phenolic OH proton signal will also be present, though its chemical shift can be variable.

  • ¹³C NMR: The spectrum will confirm the presence of 10 unique carbon atoms, including signals in the aromatic region, and characteristic peaks for the benzylic carbon, the methoxy carbon, and the N-methyl carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (199.22).

  • Infrared (IR) Spectroscopy: Key absorptions would include a broad O-H stretch for the phenol, C-H stretches for the aliphatic and aromatic groups, C=C stretches for the aromatic ring, and a C-F stretch.

Conclusion and Future Outlook

The synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a straightforward yet illustrative example of applying a classic named reaction to create a molecule with significant potential for further investigation. The protocol outlined is robust and relies on the well-understood principles of the Mannich reaction on activated phenol systems.[4][9] The strategic incorporation of fluorine and a basic aminomethyl side chain onto the guaiacol scaffold makes this compound and its analogs attractive targets for screening in various biological assays, particularly in the fields of neuroscience, oncology, and anti-inflammatory research where such motifs are frequently encountered. Further derivatization of the phenolic hydroxyl or the tertiary amine could open avenues to a broad library of compounds for structure-activity relationship (SAR) studies, embodying the core principles of modern medicinal chemistry.

References

  • G. Roman, "Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols," REV. CHIM. (Bucharest), 63(1), 2012. [URL: https://www.revistadechimie.ro/pdf/G%20ROMAN%201%2012.pdf]
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Spectroscopic Analysis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data for the Characterization of a Key Synthetic Intermediate.

Introduction

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, a substituted phenol derivative, holds significant interest for researchers in medicinal chemistry and drug development. Its unique structural features, including a dimethylaminomethyl group, a fluorine atom, and a methoxy group on the phenolic ring, make it a valuable scaffold for the synthesis of novel bioactive compounds. Accurate and comprehensive spectroscopic characterization is paramount to confirm its chemical identity, purity, and structure, which are critical prerequisites for its use in further research and development.

Molecular Structure and Predicted Spectroscopic Behavior

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is presented below, with key functional groups highlighted.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Guide Data_Analysis->Report

Figure 2: General workflow for the spectroscopic characterization of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, the following features are expected in the mass spectrum obtained by electron ionization (EI):

  • Molecular Ion (M⁺): A peak at m/z = 199, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways:

    • Loss of a methyl group (-CH₃) from the dimethylamino moiety to give a fragment at m/z = 184.

    • Benzylic cleavage to lose the dimethylamino group (-N(CH₃)₂) to yield a fragment at m/z = 155.

    • Loss of the entire dimethylaminomethyl side chain to give a fragment corresponding to 6-fluoro-2-methoxyphenol at m/z = 142.

G M [M]⁺˙ m/z = 199 M_minus_CH3 [M-CH₃]⁺ m/z = 184 M->M_minus_CH3 - •CH₃ M_minus_NMe2 [M-N(CH₃)₂]⁺ m/z = 155 M->M_minus_NMe2 - •N(CH₃)₂ M_minus_CH2NMe2 [M-CH₂N(CH₃)₂]⁺ m/z = 142 M_minus_NMe2->M_minus_CH2NMe2 - CH₂

Figure 3: Predicted major fragmentation pathways for 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze its mass spectrum to determine the molecular ion and fragmentation pattern.

Conclusion

The comprehensive spectroscopic characterization of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is essential for its application in scientific research. This technical guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS data. By following the outlined experimental protocols and utilizing the predicted spectral information as a reference, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity and reproducibility of their subsequent studies. The combination of these spectroscopic techniques provides a self-validating system for the unambiguous structural elucidation of the target molecule.

References

Solubility Profile of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive analysis of the predicted solubility characteristics of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol (CAS No. 103905-49-3), a molecule with functional groups indicative of complex, pH-dependent solubility.[3] Due to the absence of published experimental data for this specific compound, this document leverages fundamental principles of physical and medicinal chemistry to predict its behavior in various solvent systems. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility profile, adhering to internationally recognized standards such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[4][5]

Introduction to the Compound and the Imperative of Solubility

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a substituted phenol derivative. Its chemical structure, presented in Figure 1, contains a unique combination of functional groups that are highly relevant in medicinal chemistry. The presence of both a weakly acidic phenol and a basic tertiary amine makes it an amphoteric molecule, suggesting its solubility will be profoundly influenced by the pH of its environment.[6][7]

Understanding solubility is not merely an academic exercise; it is a cornerstone of drug development. Poor solubility can lead to low dissolution rates, variable absorption, and ultimately, insufficient bioavailability, which can compromise the clinical utility of a promising therapeutic agent.[8] Therefore, a thorough characterization of a compound's solubility is a mandatory step outlined in regulatory guidelines like ICH Q6A, which sets the specifications for new drug substances.[9][10][11][12]

Figure 1: Chemical Structure of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

  • Molecular Formula: C₁₀H₁₄FNO₂[3]

  • Molecular Weight: 199.22 g/mol [3]

  • CAS Number: 103905-49-3[3]

Predicted Physicochemical Properties Governing Solubility

A molecule's solubility is dictated by its intrinsic physicochemical properties. A detailed analysis of the structure of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol allows for a robust prediction of its behavior.

Structural and Functional Group Analysis
  • Phenolic Hydroxyl (-OH): This group is weakly acidic (estimated pKa ≈ 9-10). At alkaline pH, it will deprotonate to form a phenoxide anion (-O⁻), which can readily interact with polar solvents like water, thereby increasing solubility. It also acts as a hydrogen bond donor and acceptor.

  • Tertiary Amine (-N(CH₃)₂): The dimethylamino group is basic (estimated pKa of its conjugate acid ≈ 9-10). In acidic to neutral media, it will be protonated to form a cationic ammonium salt (-NH⁺(CH₃)₂), a highly polar species that dramatically enhances aqueous solubility.

  • Fluoro (-F) and Methoxy (-OCH₃) Groups: These substituents modify the electronic properties of the aromatic ring and the pKa of the phenol. The fluoro group is electron-withdrawing, which would typically lower the phenol's pKa (making it more acidic). The methoxy group is electron-donating, which would raise it. Their combined effect requires experimental determination but highlights the nuanced electronic nature of the molecule.

Predicted pH-Dependent Ionization

The amphoteric nature of this compound means its net charge is dependent on pH. This relationship is the single most important factor for its aqueous solubility.

  • Low pH (e.g., pH < 7): The tertiary amine is protonated (cationic form), and the phenol is neutral. The molecule carries a net positive charge.

  • Mid-range pH (Isoelectric Point): At a specific pH, the molecule will exist predominantly as a neutral zwitterion or in its uncharged form. It is at this point that aqueous solubility is expected to be at its minimum.

  • High pH (e.g., pH > 11): The phenol is deprotonated (anionic form), and the amine is neutral. The molecule carries a net negative charge.

This pH-dependent ionization dictates that the compound will exhibit its lowest solubility near its isoelectric point and significantly higher solubility in both acidic and alkaline solutions.

G cluster_low_ph Low pH (e.g., pH 2) cluster_mid_ph Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 12) Low_pH Cationic Form (High Aqueous Solubility) Amine is Protonated (-NH+) Mid_pH Neutral/Zwitterionic Form (Minimum Aqueous Solubility) Low_pH->Mid_pH Increasing pH High_pH Anionic Form (High Aqueous Solubility) Phenol is Deprotonated (-O⁻) Mid_pH->High_pH Increasing pH G A 1. Add Excess Solid to Solvent B 2. Agitate at Constant Temp (e.g., 24-48h @ 25°C) A->B Equilibration C 3. Centrifuge for Phase Separation B->C Separation D 4. Withdraw & Dilute Supernatant C->D Sampling E 5. Quantify via HPLC-UV D->E Analysis F Result: Thermodynamic Solubility (e.g., mg/mL) E->F

Shake-Flask Solubility Determination Workflow

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a hypothesis to be confirmed by the experimental work outlined above.

Predicted Aqueous Solubility

The solubility in aqueous buffers is expected to follow a "U-shaped" or "smile" curve when plotted against pH, with the minimum value occurring at the isoelectric point.

Solvent System (Aqueous) Predicted Dominant Species Predicted Qualitative Solubility Rationale
pH 2.0 Buffer (e.g., HCl)Cationic (Protonated Amine)HighThe formation of a highly polar ammonium salt enhances interaction with water. [8]
pH 5.0 Buffer (e.g., Acetate)Cationic (Protonated Amine)HighThe amine group remains largely protonated well above its pKa.
pH 7.4 Buffer (e.g., PBS)Neutral / ZwitterionicLow Near the isoelectric point, the molecule has minimal net charge, reducing its affinity for water.
pH 10.0 Buffer (e.g., Carbonate)Anionic (Deprotonated Phenol)Medium to HighThe phenoxide anion increases polarity and solubility.
pH 12.0 Buffer (e.g., NaOH)Anionic (Deprotonated Phenol)HighThe phenol is fully deprotonated, maximizing polarity and aqueous solubility.
Predicted Solubility in Organic Solvents

Solubility in organic solvents is governed by the "like dissolves like" principle. The polarity and hydrogen bonding capability of the solvent are key.

Solvent Solvent Type Predicted Qualitative Solubility Rationale
Methanol / EthanolPolar ProticHighCan act as both hydrogen bond donor and acceptor, effectively solvating all functional groups.
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong hydrogen bond acceptor and highly polar, capable of dissolving a wide range of compounds.
Dichloromethane (DCM)Non-polarMedium to LowMay dissolve the neutral form but is less effective at solvating the polar functional groups.
AcetonitrilePolar AproticMediumPolar nature allows for some interaction, but lacks hydrogen bond donating capability.
Hexane / HeptaneNon-polarVery LowThe molecule's polarity and hydrogen bonding sites are incompatible with non-polar aliphatic solvents.

Conclusion and Recommendations

This guide establishes a strong theoretical framework for understanding the solubility of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol. The analysis predicts that the compound is amphoteric with a distinct pH-dependent aqueous solubility profile, exhibiting its lowest solubility near neutral pH and high solubility in both acidic and alkaline conditions. Its solubility in organic solvents is predicted to be highest in polar protic solvents like methanol and ethanol.

For any drug development program involving this molecule, it is imperative to:

  • Experimentally Verify: Perform the detailed shake-flask solubility determination as described to quantify the solubility across a physiological and formulation-relevant pH range (pH 1-12).

  • Determine pKa: Experimentally measure the pKa values of the phenolic and amino groups to precisely map the ionization profile.

  • Consider Formulation Strategies: For oral delivery, the low predicted solubility at neutral pH could be a challenge. Strategies such as forming a salt of the basic amine (e.g., a hydrochloride salt) should be investigated to improve dissolution and absorption in the gastrointestinal tract. [2][6] By combining this predictive analysis with the rigorous experimental protocols provided, researchers can build a comprehensive and reliable solubility profile for 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, enabling informed decisions in the drug development process.

References

  • JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH.
  • Patsnap Synapse. (2024). How does pH affect drug delivery?.
  • Shargel, L., & Yu, A. B. (2016). Food, gastrointestinal pH, and models of oral drug absorption. PubMed. [Link]

  • StabilityStudies.in. (n.d.). Factors Affecting Drug Stability: pH.
  • Mitra, A., & Kesisoglou, F. (2013). Impaired drug absorption due to high stomach pH: a review of strategies for mitigation of such effect to enable pharmaceutical product development. Molecular Pharmaceutics.
  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • PQT-Medicines. (2015).
  • Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis.
  • Scribd. (n.d.). ICH Q6A Guideline.
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  • Marques, M. R. C., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines.
  • Legislation.gov.uk. (n.d.). a.6.

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Methodological & Application

Application Notes & Protocols: In Vitro Characterization of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Disclaimer: 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a novel compound with limited publicly available data. The following protocols are exemplary and based on established methodologies for the characterization of novel phenolic compounds. Researchers should adapt these protocols based on their own empirical data and safety assessments.

Introduction: Rationale for a Novel Phenolic Compound

Phenolic compounds are a cornerstone of drug discovery, exhibiting a vast range of biological activities.[1][2] The structure of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol suggests a multi-faceted potential for biological interaction. The core phenol ring is a well-established pharmacophore, while the specific substitutions—a fluoro group for metabolic stability, a methoxy group influencing electronic properties, and a dimethylaminomethyl group for potential receptor engagement and improved solubility—make it a compelling candidate for in vitro screening.

This guide provides a comprehensive framework for the initial in vitro characterization of this and similar novel compounds. The protocols detailed below are designed to establish a foundational understanding of the compound's bioactivity, from basic cytotoxicity to specific target engagement and pathway modulation.

Foundational Protocols: Preparation and Initial Viability Assessment

A reproducible and accurate experimental outcome begins with the proper handling and preparation of the test compound.

Preparation of Stock Solutions

The creation of a concentrated, accurately prepared stock solution is critical for ensuring consistency across all subsequent assays.[3][4]

Objective: To prepare a high-concentration stock solution of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol for serial dilution in downstream experiments.

Materials:

  • 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-blocking microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Serological pipettes and sterile, filtered pipette tips

Protocol:

  • Solvent Selection: Due to the predicted hydrophobicity of the compound, DMSO is the recommended starting solvent.[4]

  • Calculation of Mass for a 10 mM Stock Solution:

    • First, determine the molecular weight (MW) of the compound.

    • Use the formula: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L)

    • For example, to make 10 mL of a 10 mM stock solution of a compound with a MW of 200 g/mol : Mass = 10 * 200 * 0.01 = 20 mg.

  • Dissolution:

    • Carefully weigh the calculated mass of the compound and transfer it to a sterile conical tube.

    • Add the desired volume of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in light-blocking tubes to avoid repeated freeze-thaw cycles.[5]

    • Store at -20°C or -80°C for long-term stability.[5]

ParameterRecommendationRationale
Primary Solvent DMSOHigh solubilizing power for organic molecules.
Stock Concentration 10-50 mMAllows for wide dilution range while keeping final DMSO concentration low in assays (<0.5%).
Storage -20°C to -80°C, AliquotedPrevents degradation from repeated freeze-thaw cycles and light exposure.[5]
Cell Viability and Cytotoxicity Assessment (MTT Assay)

Before investigating functional effects, it is crucial to determine the concentration range at which the compound is not cytotoxic. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[6]

Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol stock solution in complete cell culture medium. A typical starting range would be from 100 µM down to 0.1 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank control.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for MTT Cell Viability Assay.

Functional Assays: Exploring Biological Activity

Based on the phenolic structure, initial functional screening can focus on antioxidant properties and modulation of inflammatory pathways.

In Vitro Antioxidant Activity (DPPH & ABTS Assays)

These cell-free assays provide a rapid assessment of the compound's radical-scavenging ability.[9][10]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[10]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the reduction of the pre-formed ABTS radical cation, which is applicable to both hydrophilic and lipophilic compounds.[11]

Protocol (General):

  • Prepare a stock solution of the radical (DPPH or ABTS).

  • In a 96-well plate, add various concentrations of the compound.

  • Add the radical solution to each well.

  • Incubate in the dark at room temperature.

  • Measure the decrease in absorbance at the appropriate wavelength (approx. 517 nm for DPPH, 734 nm for ABTS).[12]

  • Use a known antioxidant like Ascorbic Acid or Trolox as a positive control.[11]

AssayPrincipleWavelengthStandard Control
DPPH Hydrogen atom donation~517 nmAscorbic Acid
ABTS Electron donation~734 nmTrolox
Modulation of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, and many phenolic compounds are known to be modulators of this pathway.[13][14]

Objective: To determine if 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol can inhibit the activation of the NF-κB pathway, for instance, in response to an inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α).

Methodology: NF-κB Reporter Assay This assay utilizes a cell line (e.g., HEK293) that has been stably transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).[15]

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cell line in a white, clear-bottom 96-well plate.

  • Pre-treatment: The next day, pre-treat the cells with various non-toxic concentrations of the compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an agonist like TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate for 6-8 hours to allow for reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions. Measure the luminescence signal using a plate reader. A decrease in luminescence in compound-treated, TNF-α-stimulated cells indicates inhibition of the NF-κB pathway.[15]

dot graph G { bgcolor="transparent"; node [shape=box, style="filled", fontcolor="#FFFFFF"]; edge [color="#34A853"];

}

Caption: Hypothetical inhibition of the NF-κB pathway.

Target Engagement: Confirming Direct Interaction

If a specific molecular target is hypothesized for the compound, a Cellular Thermal Shift Assay (CETSA) can be used to confirm direct binding in a cellular environment.[16][17][18]

Principle: When a compound binds to its target protein, it often stabilizes the protein's structure. This stabilization leads to an increase in the temperature required to denature the protein. CETSA measures this change in thermal stability.[18][19]

Protocol Overview:

  • Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of different temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.[16]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, non-aggregated proteins) from the precipitated fraction via centrifugation.[17]

  • Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western Blot or Mass Spectrometry.[17]

  • Analysis: A "thermal shift" or an increase in the amount of soluble target protein at higher temperatures in the compound-treated samples indicates direct target engagement.[18]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

This document outlines a systematic, multi-tiered approach for the initial in vitro characterization of the novel compound 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol. By progressing from foundational viability assays to functional and direct target engagement studies, researchers can build a comprehensive profile of the compound's biological activity. Positive results from these assays would warrant further investigation into its mechanism of action, including upstream and downstream signaling events, and eventual validation in more complex biological systems.

References

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  • Chen, Y., et al. (2019). Assaying Homodimers of NF-κB in Live Single Cells. Frontiers in Cell and Developmental Biology, 7, 19. Retrieved from [Link]

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  • Kim, H., et al. (2013). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evidence-Based Complementary and Alternative Medicine, 2013, 203807. Retrieved from [Link]

  • MDPI. (n.d.). Combining Medicinal Plant In Vitro Culture with Machine Learning Technologies for Maximizing the Production of Phenolic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Monitoring the Levels of Cellular NF-κB Activation States. International Journal of Molecular Sciences, 22(16), 8881. Retrieved from [Link]

  • ResearchGate. (n.d.). An in vitro method to simulate phenolic compound release from the food matrix in the gastrointestinal tract. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). In vitro benchmarking of NF-κB inhibitors. PLoS ONE, 15(1), e0225933. Retrieved from [Link]

  • National Institutes of Health. (2021). Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. Drug Design, Development and Therapy, 15, 2327–2346. Retrieved from [Link]

  • SciELO. (2024). Production of phenolic compounds from in vitro shoots of sugarcane (Saccharum spp.) in temporary immersion bioreactors. Biotecnología Vegetal, 24(1). Retrieved from [Link]

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Application Notes and Protocols for the In Vivo Investigation of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a novel compound with limited publicly available data on its biological activity and in vivo applications. This document provides a comprehensive, speculative guide for researchers and drug development professionals on how to approach the in-vivo characterization of this molecule. The proposed applications and protocols are based on the chemical structure of the compound and established methodologies for similar phenolic derivatives.

Introduction to 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a substituted phenolic compound characterized by several key functional groups that suggest potential biological activity. Its structure consists of a phenol ring, a methoxy group, a fluorine atom, and a dimethylaminomethyl side chain. Phenolic compounds are a broad class of molecules with numerous documented biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects[1]. The presence of the dimethylaminomethyl group, a common feature in many biologically active compounds, may influence its solubility, cell permeability, and interaction with biological targets. The fluorine and methoxy substitutions can further modulate its pharmacokinetic and pharmacodynamic properties.

Chemical Structure and Potential Synthesis

Hypothesized In Vivo Applications and Mechanism of Action

Based on its structural features, 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol could be investigated for a variety of in vivo applications. The phenolic hydroxyl group suggests potential antioxidant activity through the scavenging of reactive oxygen species (ROS). The overall structure bears resemblance to compounds with anti-inflammatory and neuroprotective properties.

Potential Signaling Pathway Involvement

A hypothetical mechanism of action could involve the modulation of inflammatory pathways. For instance, the compound might inhibit the activation of NF-κB, a key transcription factor in the inflammatory response. This could lead to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

G 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol IKK IKK Complex 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol->IKK Inhibition NF_kB_p65_p50 NF-κB (p65/p50) IKK->NF_kB_p65_p50 Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB_p65_p50->Pro_inflammatory_Cytokines Transcription Inflammatory_Response Inflammatory Response Pro_inflammatory_Cytokines->Inflammatory_Response

Caption: Hypothesized anti-inflammatory signaling pathway.

Proposed In Vivo Experimental Workflow

A systematic approach is crucial for evaluating the in vivo potential of a novel compound. The following workflow outlines a logical progression from initial characterization to more complex animal studies.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Preclinical In Vivo Studies cluster_2 Phase 3: Advanced In Vivo Assessment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Efficacy_Screening In Vitro Efficacy Screening (e.g., antioxidant, anti-inflammatory assays) Cytotoxicity_Assay->Efficacy_Screening Acute_Toxicity Acute Toxicity Study (e.g., OECD 423) Efficacy_Screening->Acute_Toxicity Pharmacokinetics Pharmacokinetic (PK) Study (Single Dose) Acute_Toxicity->Pharmacokinetics Efficacy_Model In Vivo Efficacy Model (e.g., LPS-induced inflammation) Pharmacokinetics->Efficacy_Model Subchronic_Toxicity Sub-chronic Toxicity Study (e.g., 28-day repeated dose) Efficacy_Model->Subchronic_Toxicity Pharmacodynamics Pharmacodynamic (PD) Study Subchronic_Toxicity->Pharmacodynamics Disease_Model Chronic Disease Model Pharmacodynamics->Disease_Model

Caption: Proposed experimental workflow for in vivo evaluation.

Detailed Protocols for Key Experiments

The following are example protocols for foundational in vivo studies. These should be adapted based on preliminary in vitro data and specific research questions.

Protocol: Acute Oral Toxicity Study (OECD 423 Guideline, Modified)

Objective: To determine the acute oral toxicity of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol in a rodent model.

Materials:

  • 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Female Sprague-Dawley rats (8-12 weeks old)

  • Oral gavage needles

  • Standard laboratory animal housing and care facilities

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for at least 5 days prior to the experiment.

  • Dose Preparation: Prepare a fresh solution of the test compound in the vehicle on the day of dosing.

  • Dosing:

    • Fast animals overnight (with access to water) before dosing.

    • Administer a single oral dose of the compound to a group of 3 animals. A starting dose of 300 mg/kg is often used in the absence of prior data.

    • A control group should receive the vehicle alone.

  • Observation:

    • Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, paying special attention during the first 4 hours.

    • Continue daily observations for 14 days.

    • Record any clinical signs of toxicity, including changes in skin, fur, eyes, and behavior.

    • Record body weight changes on days 0, 7, and 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy.

  • Data Analysis: Analyze mortality, clinical signs, and body weight data to estimate the LD50 and identify potential target organs of toxicity.

Protocol: Murine Model of LPS-Induced Systemic Inflammation

Objective: To evaluate the anti-inflammatory effects of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol in a mouse model of acute inflammation.

Materials:

  • 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

  • Lipopolysaccharide (LPS) from E. coli

  • Saline solution

  • Male C57BL/6 mice (8-10 weeks old)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Animal Groups: Divide mice into the following groups (n=8-10 per group):

    • Vehicle control + Saline

    • Vehicle control + LPS

    • Test compound (low dose) + LPS

    • Test compound (high dose) + LPS

    • Positive control (e.g., dexamethasone) + LPS

  • Dosing:

    • Administer the test compound or vehicle via oral gavage or intraperitoneal injection.

    • One hour after treatment, administer LPS (e.g., 1 mg/kg) via intraperitoneal injection to induce an inflammatory response. The control group receives saline.

  • Sample Collection:

    • At a predetermined time point post-LPS administration (e.g., 2 hours for TNF-α, 6 hours for IL-6), collect blood samples via cardiac puncture under anesthesia.

    • Isolate serum and store at -80°C until analysis.

  • Cytokine Analysis:

    • Measure the levels of TNF-α and IL-6 in the serum samples using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels between the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in cytokine levels in the compound-treated groups compared to the LPS-only group indicates anti-inflammatory activity.

Data Interpretation and Troubleshooting

Pharmacokinetic Data:

  • Low Bioavailability: Many phenolic compounds suffer from low oral bioavailability due to poor absorption and rapid metabolism[5]. If low bioavailability is observed, consider formulation strategies such as encapsulation or the use of absorption enhancers[6].

  • Rapid Metabolism: Phenols are often subject to extensive phase II metabolism (glucuronidation and sulfation). Analyze plasma and urine for metabolites to understand the metabolic fate of the compound.

Efficacy Data:

  • Lack of Efficacy: If no in vivo efficacy is observed despite promising in vitro data, this could be due to poor pharmacokinetic properties. Correlate plasma concentrations of the compound with the observed pharmacological effect.

  • Bell-Shaped Dose-Response: Some compounds exhibit a bell-shaped dose-response curve. It is important to test a wide range of doses to fully characterize the efficacy profile.

Toxicology Data:

  • Unexpected Toxicity: Phenolic compounds can be associated with toxicity at high doses[7]. If toxicity is observed at doses required for efficacy, consider structural modifications to improve the therapeutic index. The safety profile of related compounds, such as 2-methoxy-4-methylphenol, can provide some initial guidance, although specific testing is essential[8].

Conclusion

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol represents a novel chemical entity with potential for in vivo applications, likely in the areas of inflammation and oxidative stress. The successful development of this compound will depend on a systematic and rigorous preclinical evaluation, as outlined in this guide. Researchers are encouraged to build upon these foundational protocols to fully elucidate the therapeutic potential of this promising molecule.

References

  • PubMed. (2016). In Vivo Release Kinetics and Antibacterial Activity of Novel Polyphenols-Enriched Chewing Gums. Available from: [Link]

  • PubMed. (2024). In vivo detection of endogenous toxic phenolic compounds of intestine. Available from: [Link]

  • ResearchGate. (2015). Bioavailability of phenolic compounds: a major challenge for drug development? Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Available from: [Link]

  • ChemSynthesis. (n.d.). 2,6-bis(dimethylaminomethyl)-4-methoxyphenol. Available from: [Link]

  • IntechOpen. (2015). Phenolic Compounds. Available from: [Link]

  • MDPI. (n.d.). Novel Processes for the Extraction of Phenolic Compounds from Olive Pomace and Their Protection by Encapsulation. Available from: [Link]

  • Google Patents. (n.d.). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
  • PubMed. (2009). Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. Available from: [Link]

  • ScienceDirect. (2021). RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. Available from: [Link]

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4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol as a research tool in neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the characterization and application of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, a novel putative neuromodulatory agent, is presented below for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its potential mechanisms of action, along with detailed protocols for its use in both in vitro and in vivo neuroscience research.

Introduction: A Novel Tool for Probing Neuromodulatory Systems

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is an emerging research compound with significant potential for dissecting the complexities of neural signaling. Its unique chemical architecture, combining a fluorinated methoxyphenol core with a dimethylaminomethyl side chain, suggests a possible interaction with a range of G-protein coupled receptors (GPCRs) in the central nervous system (CNS). The presence of a fluorine atom also opens avenues for the development of radiolabeled analogs for in vivo imaging techniques such as Positron Emission Tomography (PET).

This guide provides a hypothetical yet scientifically grounded framework for investigating the neuropharmacological profile of this compound. The proposed applications and protocols are derived from established methodologies and the known properties of structurally related molecules.

Proposed Mechanism of Action: A Focus on Metabotropic Glutamate Receptors

Based on the structural similarities to known ligands, it is hypothesized that 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol may act as a modulator of metabotropic glutamate receptors (mGluRs). Specifically, the fluorinated phenyl ring could confer selectivity for certain mGluR subtypes, while the aminomethyl group may contribute to its binding affinity and functional activity. Dysfunction in mGluR signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia[1].

The proposed signaling pathway is depicted below:

Signaling_Pathway Ligand 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol mGluR Metabotropic Glutamate Receptor (mGluR) Ligand->mGluR Binds to G_Protein G-Protein (Gq/11 or Gi/o) mGluR->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates Downstream Downstream Cellular Responses Second_Messenger->Downstream

Caption: Proposed signaling pathway for 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

Synthesis and Chemical Properties

The synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol can be conceptually approached through a Mannich-type reaction, a common method for producing aminomethylated phenols[2]. The precursor, 4-fluoro-2-methoxyphenol, is commercially available.

Table 1: Physicochemical Properties of the Precursor 4-Fluoro-2-methoxyphenol

PropertyValueReference
Molecular FormulaFC₆H₃(OCH₃)OH
Molecular Weight142.13 g/mol
Boiling Point195 °C
Density1.247 g/mL at 25 °C
Refractive Indexn20/D 1.517

A generalized synthetic workflow is illustrated below:

Synthesis_Workflow Start Starting Material 4-Fluoro-2-methoxyphenol Reaction Mannich Reaction Start->Reaction Reagents Reagents Dimethylamine Formaldehyde Reagents->Reaction Product Product 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol Reaction->Product Purification Purification|{Column Chromatography} Product->Purification

Caption: Generalized synthetic workflow for 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

Application Notes and Protocols

In Vitro Characterization

1. Receptor Binding Assays

  • Objective: To determine the binding affinity and selectivity of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol for a panel of CNS receptors, with a primary focus on mGluR subtypes.

  • Protocol:

    • Membrane Preparation: Prepare cell membranes from HEK293 cells transiently expressing the human mGluR subtype of interest.

    • Radioligand Binding: Perform competitive binding assays using a known radiolabeled antagonist for the specific mGluR subtype.

    • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Separation: Separate bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the Ki values by nonlinear regression analysis of the competition curves.

2. Functional Assays (Calcium Mobilization)

  • Objective: To assess the functional activity of the compound as an agonist, antagonist, or allosteric modulator at mGluR subtypes.

  • Protocol:

    • Cell Culture: Culture HEK293 cells expressing the target mGluR subtype on 96-well plates.

    • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Compound Addition: Add varying concentrations of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol to the wells.

    • Agonist Stimulation: For antagonist testing, subsequently stimulate the cells with a known mGluR agonist.

    • Fluorescence Measurement: Measure changes in intracellular calcium concentration using a fluorescence plate reader.

    • Data Analysis: Determine EC₅₀ or IC₅₀ values from the concentration-response curves.

In Vivo Evaluation

1. Animal Models of Anxiety (Elevated Plus Maze)

  • Objective: To evaluate the anxiolytic or anxiogenic potential of the compound in a rodent model.

  • Protocol:

    • Acclimatization: Acclimatize adult male mice to the testing room for at least 1 hour before the experiment.

    • Compound Administration: Administer 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.

    • Elevated Plus Maze Test: Place each mouse at the center of the elevated plus maze and allow it to explore for 5 minutes.

    • Behavioral Recording: Record the time spent in and the number of entries into the open and closed arms of the maze using an automated tracking system.

    • Data Analysis: Analyze the behavioral parameters to assess anxiety-like behavior.

2. Positron Emission Tomography (PET) Imaging

  • Objective: To visualize and quantify the brain penetration and target engagement of a radiolabeled analog of the compound (e.g., [¹⁸F]4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol).

  • Protocol:

    • Radiosynthesis: Synthesize the ¹⁸F-labeled tracer.

    • Animal Preparation: Anesthetize the subject (e.g., a non-human primate) and position it in the PET scanner.

    • Tracer Injection: Inject the radiotracer intravenously as a bolus.

    • PET Scan: Acquire dynamic PET data for 90-120 minutes.

    • Arterial Blood Sampling: If quantitative analysis is desired, perform arterial blood sampling to obtain the input function.

    • Image Reconstruction and Analysis: Reconstruct the PET images and perform kinetic modeling to determine key parameters such as the volume of distribution (VT) and binding potential (BPND).

Data Interpretation and Troubleshooting

Table 2: Expected Outcomes and Potential Interpretations

AssayExpected OutcomeInterpretation
Receptor BindingHigh affinity (low Ki) for a specific mGluR subtype.The compound is a potent ligand for the target receptor.
Functional AssayDose-dependent increase or decrease in intracellular calcium.The compound acts as an agonist or antagonist/inverse agonist, respectively.
Elevated Plus MazeIncreased time spent in the open arms.The compound exhibits anxiolytic-like effects.
PET ImagingHigh tracer uptake in mGluR-rich brain regions (e.g., cerebellum, thalamus)[1].The compound crosses the blood-brain barrier and binds to its target in vivo.

Conclusion

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol represents a promising chemical scaffold for the development of novel neuroscience research tools. The protocols and application notes provided in this guide offer a comprehensive framework for its systematic evaluation. Through a combination of in vitro and in vivo studies, the neuropharmacological profile of this compound can be thoroughly characterized, potentially leading to new insights into the role of its target receptors in health and disease.

References

  • Kolaczynska, K. et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology.
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  • Laboratory for Integrative Neuroscience. (2018). Immunofluorescence Protocol. protocols.io.
  • Satoh, A. et al. (2009). Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. Bioorganic & Medicinal Chemistry Letters.
  • CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. (2012).
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  • National Center for Biotechnology Information. (2011). 18F-Labeled fluoropegylated 6-fluoroethoxy-4'-dimethylaminoflavone, 6-(2-(2-fluoro-ethoxy). PubChem.
  • Tsai, C. H. et al. (2021). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. ACS Chemical Neuroscience.
  • Khazaei-Poul, Z. et al. (2021). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h.
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Application Notes & Experimental Protocols for 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-2026-CFM-001

Abstract

This document provides a comprehensive technical guide for the experimental design and evaluation of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol (Compound CFM-1). Recognizing the scarcity of published data on this specific molecule, we have leveraged our expertise in small molecule characterization to develop a hypothesis-driven framework for its investigation. The structural motifs of Compound CFM-1—a fluorinated guaiacol (2-methoxyphenol) core and a Mannich base side chain—suggest potential bioactivity as an enzyme inhibitor or antioxidant. This guide presents detailed protocols for the initial physicochemical characterization, antioxidant capacity assessment, and a robust screening assay for inhibitory activity against Monoamine Oxidases (MAO), a critical enzyme family in neurobiology. The methodologies are designed to be self-validating and provide a foundational blueprint for researchers in pharmacology and drug development.

Introduction and Compound Profile

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, hereafter referred to as CFM-1, is a synthetic organic compound. Its structure is characterized by a phenol ring with three key substitutions: a methoxy group, a fluorine atom, and a dimethylaminomethyl group. While specific applications for CFM-1 are not yet established, its structural components provide a logical basis for hypothesizing its biological potential.

  • 2-Methoxyphenol (Guaiacol) Core: Phenolic compounds, particularly guaiacol derivatives, are known for their antioxidant properties due to their ability to scavenge free radicals.[1][2] They have also been investigated for antimicrobial and anti-inflammatory activities.[2][3]

  • Fluorine Substitution: The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This is a common strategy in medicinal chemistry to enhance drug-like properties.

  • Dimethylaminomethyl Side Chain: This functional group, often introduced via the Mannich reaction, is present in numerous biologically active compounds. Its basic nitrogen can participate in ionic interactions with enzyme active sites or receptors, and it is a key feature in several known inhibitors of neurological enzymes.

Based on this structural analysis, a primary hypothesis is that CFM-1 may function as an inhibitor of enzymes involved in neurotransmitter metabolism, such as Monoamine Oxidases (MAO).[4][5][6]

Table 1: Chemical Properties of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

PropertyValueSource
CAS Number 103905-49-3[7]
Molecular Formula C10H14FNO2[7]
Molecular Weight 199.22 g/mol [7]
Storage Temperature 2-8°C[7]
Canonical SMILES CN(C)CC1=CC(=C(C=C1F)O)OCN/A

Hypothesis-Driven Experimental Workflow

To efficiently characterize a novel compound like CFM-1, a tiered screening approach is recommended. This workflow prioritizes broad, cost-effective assays to identify potential "hits" before proceeding to more complex and resource-intensive studies. The rationale is to first establish its basic antioxidant potential, a common feature of phenols, and then investigate the more specific hypothesis of enzyme inhibition, focusing on MAOs as a high-probability target class.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis & Next Steps Compound CFM-1 Synthesis & QC PhysChem Physicochemical Analysis (Solubility, Purity, Stability) Compound->PhysChem Verified Sample Antioxidant Protocol 1: Antioxidant Assay (DPPH) PhysChem->Antioxidant Qualified Compound MAO_Screen Protocol 2: MAO Inhibition Screen (MAO-A & MAO-B) PhysChem->MAO_Screen Qualified Compound Data IC50 Determination & Selectivity Analysis Antioxidant->Data MAO_Screen->Data Next Advanced Studies: - Mechanism of Inhibition - In-cell Target Engagement - Broader Kinase Panel Data->Next Promising Hit

Caption: High-level workflow for the characterization of CFM-1.

Protocol 1: In Vitro Antioxidant Capacity (DPPH Assay)

This protocol determines the free radical scavenging activity of CFM-1 using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The causality for this experiment is the well-established antioxidant potential of phenolic compounds.[1]

Principle

DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant capacity of the compound.[1]

Materials
  • CFM-1

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (HPLC grade)

  • Ascorbic acid (Positive Control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Step-by-Step Protocol
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of CFM-1 in methanol.

    • Prepare a 10 mM stock solution of ascorbic acid in methanol.

    • Prepare a 0.1 mM DPPH working solution in methanol. Protect this solution from light by wrapping the container in aluminum foil.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the 0.1 mM DPPH solution to each well.

    • Create a serial dilution of the CFM-1 and ascorbic acid stock solutions directly in the plate. For example, add 100 µL of the 10 mM stock to the first well, then perform 2-fold serial dilutions across the row, resulting in a range of concentrations.

    • For the blank (control) wells, add 100 µL of methanol to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) using non-linear regression analysis.

Expected Data Output

Table 2: Sample Data for Antioxidant Activity

CompoundIC50 (µM)
CFM-1Experimental Value
Ascorbic AcidExperimental Value (e.g., 20-50 µM)

Protocol 2: Screening for Monoamine Oxidase (MAO) Inhibition

This protocol provides a fluorometric method to screen CFM-1 for inhibitory activity against the two major isoforms of monoamine oxidase, MAO-A and MAO-B. MAO dysfunction is implicated in several neurological disorders, making MAO inhibitors a significant class of drugs.[5]

Principle

This assay is based on the oxidative deamination of a substrate (p-tyramine) by MAO enzymes, which produces hydrogen peroxide (H2O2) as a byproduct.[4] The H2O2, in the presence of horseradish peroxidase (HRP), reacts with a fluorometric probe to produce a highly fluorescent product. An MAO inhibitor will block the initial enzymatic reaction, leading to a decrease in fluorescence. The use of isoform-specific inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) as controls ensures the assay is self-validating.

MAO_Assay cluster_reaction Enzymatic Reaction cluster_detection Detection System Tyramine p-Tyramine (Substrate) MAO MAO-A or MAO-B Tyramine->MAO H2O2 H2O2 MAO->H2O2 HRP HRP H2O2->HRP Probe Non-Fluorescent Probe Probe->HRP Fluor Fluorescent Product (Ex/Em: 530/585 nm) HRP->Fluor Inhibitor CFM-1 (Potential Inhibitor) Inhibitor->MAO Blocks Reaction

Caption: Principle of the fluorometric MAO inhibitor assay.

Materials
  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (MAO substrate)

  • Horseradish Peroxidase (HRP)

  • Fluorometric Probe (e.g., Amplex Red or equivalent)

  • CFM-1

  • Clorgyline (MAO-A specific inhibitor)

  • Pargyline (MAO-B specific inhibitor)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Ex/Em = 530/585 nm)

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of CFM-1 in DMSO. Create serial dilutions in assay buffer.

    • Prepare 1 mM stock solutions of Clorgyline and Pargyline in water or DMSO.

    • Prepare a working solution of MAO-A and MAO-B in assay buffer to the desired final concentration (typically in the U/mL range, refer to enzyme datasheet).

    • Prepare a "Detection Mix" containing p-Tyramine, HRP, and the fluorescent probe in assay buffer. The final concentrations should be optimized, but typical starting points are 1 mM p-Tyramine, 1-2 U/mL HRP, and 50-100 µM probe.

  • Assay Procedure (run in parallel for MAO-A and MAO-B):

    • Inhibitor Incubation:

      • To appropriate wells, add 50 µL of either MAO-A or MAO-B enzyme solution.

      • Add 5 µL of the serially diluted CFM-1, control inhibitors (Clorgyline for MAO-A plate, Pargyline for MAO-B plate), or vehicle (for 100% activity control).

      • Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation:

      • Add 50 µL of the "Detection Mix" to all wells to start the reaction.

    • Signal Development:

      • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.

  • Calculation:

    • Subtract the fluorescence of the "no enzyme" blank from all readings.

    • Calculate the percentage of inhibition relative to the vehicle control (100% activity).

    • Plot the % Inhibition against the logarithm of the CFM-1 concentration and determine the IC50 values for both MAO-A and MAO-B.

Data Interpretation

Table 3: Sample Data for MAO Inhibition

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
CFM-1Experimental ValueExperimental ValueCalculate from IC50s
Clorgylinee.g., < 20 nMe.g., > 10,000 nM< 0.002
Pargylinee.g., > 10,000 nMe.g., < 500 nM> 20

A Selectivity Index significantly different from 1 indicates preferential inhibition of one isoform over the other. This is a critical parameter in drug development, as MAO-A and MAO-B have different physiological roles.

Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust and scientifically sound starting point for the characterization of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol. Positive results, particularly in the MAO inhibition assay, would warrant further investigation.

Next steps could include:

  • Mechanism of Inhibition Studies: Determining if the inhibition is reversible, irreversible, competitive, or non-competitive.

  • Broader Selectivity Profiling: Screening CFM-1 against a panel of related enzymes (e.g., other oxidases or kinases) to assess its specificity.

  • Cell-Based Assays: Confirming target engagement and functional effects in a cellular context, for example, by measuring neurotransmitter levels in neuronal cell lines.[8]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of CFM-1 to identify the key structural features responsible for its activity and to optimize potency and selectivity.

References

  • Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. [Link]

  • BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]

  • Espargaró, A., et al. Protocol for the Determination of Plant Phenolics by Microwave-Assisted Extraction. In Microwave-Assisted Extraction for Bioactive Compounds. [Link]

  • Blanco, B., et al. (2012). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PMC - PubMed Central. [Link]

  • Espargaró, A., et al. (2016). Protocol for the Determination of Plant Phenolics by Microwave-Assisted Extraction. ResearchGate. [Link]

  • Mas-Droux, C., et al. (2024). Identification and structural characterization of small molecule inhibitors of PINK1. PMC - PubMed Central. [Link]

  • Adom, K. K., & Liu, R. H. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. JoVE. [Link]

  • Zhang, J., et al. (2008). Identification and characterization of small-molecule inhibitors of Tie2 kinase. PubMed. [Link]

  • Hahnel, S. R., et al. (2019). Identification of small molecule enzyme inhibitors as broad-spectrum anthelmintics. ResearchGate. [Link]

  • Eurofins DiscoverX. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. [Link]

  • JoVE. (2024). Author Spotlight: Eco-Friendly Extraction of Bioactive Compounds Using Polyol-Based Microwave-Assisted Techniques. JoVE. [Link]

  • Carabias-Martínez, R., et al. (2005). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2737368, 4-Fluoro-2-methoxyphenol. PubChem. [Link]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. PubMed. [Link]

  • PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. [Link]

  • ChemSynthesis. 2,6-bis(dimethylaminomethyl)-4-methoxyphenol. ChemSynthesis. [Link]

  • Google Patents. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
  • Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC - NIH. [Link]

  • Cheméo. Chemical Properties of 2,4-Dimethoxyphenol (CAS 13330-65-9). Cheméo. [Link]

  • Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. ResearchGate. [Link]

  • Raja, S., et al. (2024). GC-MS Based Identification of Bioactive Phytocompounds in Methanolic Extract of Peperomia dindygulensis Miq. and Their Antimicrobial Activities against Pathogens. ResearchGate. [Link]

  • Shaik, A. B., & Al-Shareef, H. F. (2022). GC–MS profiling and antibacterial activity of Solanum khasianum leaf and root extracts. NIH. [Link]

Sources

Application Note: Quantitative Analysis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a key intermediate and potential active pharmaceutical ingredient (API) in modern drug development. Its unique substitution pattern, featuring a phenolic hydroxyl, a methoxy group, a fluorine atom, and a dimethylaminomethyl side chain, presents specific challenges and opportunities for analytical quantification. Accurate and precise measurement of this compound in various matrices, from bulk material to complex biological fluids, is paramount for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies.

This comprehensive guide provides detailed protocols and theoretical considerations for the quantitative analysis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol. We will explore three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices and the principles of method validation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, are central to this document.[1][2][3]

Physicochemical Properties and Analytical Considerations

The chemical structure of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol dictates the optimal analytical strategies. The presence of a phenolic hydroxyl group makes it amenable to reversed-phase chromatography and derivatization for GC analysis. The tertiary amine functionality offers a site for protonation, which is beneficial for LC-MS/MS sensitivity. The aromatic ring provides a chromophore for UV detection.

PART 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of known compounds in relatively clean matrices.[4] It offers a cost-effective solution for routine analysis in quality control settings.

Principle

This method separates 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol from other components in a sample based on its differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Filtration B->C D Injection C->D E Separation D->E F Detection (UV) E->F G Integration F->G H Quantification G->H

Caption: HPLC-UV Experimental Workflow.

Detailed Protocol

1. Sample Preparation:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol reference standard.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 100 mL volumetric flask to create a stock solution of 100 µg/mL.

    • Perform serial dilutions to prepare a calibration curve ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation (for drug substance):

    • Accurately weigh a sample of the drug substance to achieve a final concentration within the calibration range upon dissolution.

    • Dissolve in the mobile phase.

    • Filter through a 0.45 µm syringe filter prior to injection.[5]

2. HPLC-UV Instrumentation and Conditions:

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for phenolic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for the amine-containing analyte.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 0-15 min, 20-80% B; 15-20 min, 80% B; 20-25 min, 80-20% BA gradient elution ensures the separation of impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Detection Wavelength 280 nmA common wavelength for the analysis of phenolic compounds.[6]
Injection Volume 10 µLA typical injection volume for HPLC analysis.

3. Data Analysis and System Suitability:

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.

  • System Suitability:

    • Tailing Factor: Should be less than 2.0 for the analyte peak.

    • Theoretical Plates: Should be greater than 2000.

    • Relative Standard Deviation (RSD) of replicate injections: Should be less than 2.0%.

PART 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing low concentrations of the analyte in complex matrices such as biological fluids.[7][8]

Principle

This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated from the sample matrix on an LC column, then ionized, and its specific precursor-to-product ion transition is monitored for quantification.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation (LLE/SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Collection B Extraction A->B C Evaporation & Reconstitution B->C D Injection C->D E Separation D->E F Ionization (ESI) E->F G MS/MS Detection (MRM) F->G H Integration G->H I Quantification H->I

Caption: LC-MS/MS Experimental Workflow.

Detailed Protocol

1. Sample Preparation (for plasma samples):

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).

    • Add 500 µL of an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge.

    • Load the plasma sample (pre-treated with the internal standard).

    • Wash the cartridge to remove interferences.

    • Elute the analyte with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate and reconstitute in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

ParameterSettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmA shorter column with smaller particles is suitable for fast LC-MS/MS analysis.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidMaintains consistent pH and improves chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), PositiveThe dimethylaminomethyl group is readily protonated.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[9]
MRM Transitions To be determined by direct infusion of a standard solution. A hypothetical transition could be m/z 198.1 -> 153.1The precursor ion corresponds to the protonated molecule [M+H]+, and the product ion is a stable fragment.

3. Method Validation:

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[1][10]

PART 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11] For non-volatile compounds like 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, derivatization is typically required to increase volatility and thermal stability.[12]

Principle

The analyte is chemically modified (derivatized) to make it suitable for GC analysis. The derivatized analyte is then separated from other components in a gaseous mobile phase within a capillary column. The separated compounds are then detected by a mass spectrometer.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Extraction B Derivatization A->B C Injection B->C D Separation C->D E Ionization (EI) D->E F MS Detection (SIM) E->F G Integration F->G H Quantification G->H

Caption: GC-MS Experimental Workflow.

Detailed Protocol

1. Sample Preparation and Derivatization:

  • Extraction: Extract the analyte from the sample matrix using LLE or SPE as described for LC-MS/MS.

  • Derivatization (Silylation):

    • Evaporate the extracted sample to complete dryness.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes to facilitate the reaction. The phenolic hydroxyl group will be converted to a trimethylsilyl ether.

2. GC-MS Instrumentation and Conditions:

ParameterSettingRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas HeliumInert carrier gas for GC.
Inlet Temperature 250 °CEnsures complete vaporization of the derivatized analyte.
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 minA temperature program is necessary to separate compounds with different boiling points.
Ionization Mode Electron Ionization (EI)A standard, robust ionization technique for GC-MS.
MS Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analyte.

3. Data Analysis:

Quantification is performed by comparing the response of the target ion(s) in the sample to a calibration curve prepared from derivatized standards.

Method Validation Summary

The following table summarizes the typical validation parameters that should be assessed for each analytical method, in accordance with ICH Q2(R1) guidelines.[1][2]

Validation ParameterHPLC-UVLC-MS/MSGC-MS
Specificity/Selectivity Baseline resolution from impuritiesNo interfering peaks at the retention time of the analyte and internal standardNo interfering peaks at the retention time of the derivatized analyte
Linearity (R²) ≥ 0.999≥ 0.995≥ 0.995
Range Typically 1-50 µg/mLDependent on sensitivity, e.g., 0.1-100 ng/mLDependent on derivatization efficiency and sensitivity
Accuracy (% Recovery) 98-102%85-115% at low concentrations, 90-110% at higher concentrations85-115%
Precision (% RSD) < 2%< 15% at LLOQ, < 10% for other concentrations< 15%
Limit of Detection (LOD) Analyte-dependent, typically in the low µg/mL rangeAnalyte-dependent, typically in the pg/mL to low ng/mL rangeAnalyte-dependent, typically in the low ng/mL range
Limit of Quantitation (LOQ) Analyte-dependent, typically in the low µg/mL rangeAnalyte-dependent, typically in the pg/mL to low ng/mL rangeAnalyte-dependent, typically in the low ng/mL range
Robustness Assessed by varying parameters like mobile phase composition, pH, and column temperatureAssessed by varying parameters like mobile phase composition and flow rateAssessed by varying parameters like oven temperature program and gas flow rate

Conclusion

The choice of the optimal analytical method for the quantification of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the intended purpose of the data. HPLC-UV is a reliable workhorse for quality control of the bulk drug substance. LC-MS/MS provides the high sensitivity and selectivity needed for bioanalytical studies. GC-MS, with a derivatization step, offers an alternative for the analysis of this compound, particularly for impurity profiling.

Each method must be carefully developed and rigorously validated to ensure the generation of accurate and reliable data, which is fundamental to the successful development of new pharmaceutical products.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • J. Sep. Sci. (2018). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. [Link]

  • Molecules. (2020). Sample-preparation techniques used to analyze phenolic compounds in beers. [Link]

  • European Medicines Agency. (1995). ICH Q2 (R1) Validation of analytical procedures: text and methodology. [Link]

  • IntechOpen. (2018). Extraction techniques for the determination of phenolic compounds in food. [Link]

  • Taylor & Francis Online. (2022). Green Sample Preparation Techniques and Their Use in the Extraction and Separation Analysis of Phenolic Compounds in Honey. [Link]

  • Molecules. (2016). Techniques for Analysis of Plant Phenolic Compounds. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ICH. Quality Guidelines. [Link]

  • MDPI. (2021). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. [Link]

  • PubMed. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. [Link]

  • protocols.io. (2021). Targeted analysis of phenolic compounds by LC-MS. [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. [Link]

  • PMC. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. [Link]

  • PMC. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • NIH. (2007). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. [Link]

  • ALS. (2023). Analytical Method Summaries. [Link]

  • ACS Publications. (2022). Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. [Link]

  • ALS. (2021). ANALYTICAL METHOD SUMMARIES. [Link]

  • Oxford Academic. (1969). Gas Chromatographic Determination of Phenolic Amines. [Link]

  • MATEC Web of Conferences. (2024). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). [Link]

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. [Link]

  • MicroSolv. DMAP 4-Dimethylaminopyridine Analyzed by HPLC - AppNote. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. [Link]

  • University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. [Link]

Sources

Application Note: GC-MS Protocol for the Detection of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive, technically-grounded protocol for the sensitive detection and quantification of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol using Gas Chromatography-Mass Spectrometry (GC-MS). The inherent polarity and limited volatility of the target analyte, conferred by its phenolic hydroxyl group, necessitate a chemical derivatization step to ensure robust and reproducible analysis. This guide details a complete workflow, including sample preparation, silylation derivatization, optimized instrument parameters, and data analysis strategies. The causality behind each procedural step is explained to provide researchers, scientists, and drug development professionals with a self-validating framework for method implementation and troubleshooting.

Scientific Principle and Rationale

Direct analysis of polar compounds like phenols by Gas Chromatography (GC) is often challenging. The active hydrogen of the phenolic hydroxyl group can engage in hydrogen bonding with active sites on the injector liner and column stationary phase. This interaction leads to undesirable chromatographic outcomes such as poor peak shape (tailing), reduced sensitivity, and poor reproducibility[1].

To overcome these limitations, a derivatization step is essential.[2][3] Silylation is a robust and widely adopted technique that replaces active hydrogens on polar functional groups (e.g., -OH, -NH, -SH) with a non-polar trimethylsilyl (TMS) group.[4][5] This chemical modification increases the analyte's volatility and thermal stability while reducing its polarity, making it highly amenable to GC-MS analysis.[4][6]

This protocol employs N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a 1% trimethylchlorosilane (TMCS) catalyst. BSTFA is a potent silylating agent capable of derivatizing phenols and amines, while TMCS acts as a catalyst to enhance the reaction rate, especially for moderately hindered groups.[4] The reaction transforms the polar phenol into its more volatile TMS ether derivative, ensuring sharp chromatographic peaks and reliable quantification.

Materials and Instrumentation

Reagents and Consumables
  • Analyte Standard: 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol (CAS: 103905-49-3)[7][8]

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent (GC Grade): Pyridine, Acetonitrile, or Dichloromethane

  • Internal Standard (IS): (Optional but recommended) e.g., 2,4,6-Trichlorophenol or a deuterated analog.

  • Anhydrous Sodium Sulfate: For moisture removal.

  • Vials: 2 mL amber autosampler vials with PTFE-lined caps.

  • Syringes: For precise liquid handling.

  • Heating Block or Oven: Capable of maintaining 70-80°C.

Instrumentation
  • Gas Chromatograph: Agilent, Shimadzu, or equivalent, equipped with a split/splitless injector and electronic pressure control.

  • Mass Spectrometer: Single Quadrupole or Ion Trap Mass Spectrometer.

  • GC Column: A low-bleed, mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

Experimental Workflow and Protocols

The overall analytical workflow is designed to ensure complete derivatization and robust instrumental analysis.

GCMS_Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Instrumental Analysis cluster_data Phase 4: Data Processing A Standard Stock Solution (1 mg/mL in Acetonitrile) B Working Standards & QC Samples (Serial Dilution) A->B D Aliquot 100 µL of sample/ standard into vial B->D C Sample Matrix Preparation (Extraction/Dilution) C->D E Evaporate to Dryness (Nitrogen Stream) D->E F Add 50 µL Pyridine & 50 µL BSTFA + 1% TMCS E->F G Seal vial and heat (70°C for 45 min) F->G H Cool to Room Temp G->H I Inject 1 µL into GC-MS H->I J Acquire Data (Full Scan & SIM Mode) I->J K Peak Integration & Identification J->K L Quantification using Calibration Curve K->L M Reporting L->M

Caption: High-level workflow for the GC-MS analysis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

Protocol 1: Standard and Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol in a suitable solvent like acetonitrile or methanol.

  • Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Depending on the matrix, samples may require liquid-liquid extraction, solid-phase extraction (SPE), or simple dilution to fall within the calibration range.

Protocol 2: Silylation Derivatization

Causality: This procedure is critical for volatilizing the analyte. The solvent is evaporated to prevent interference with the silylation reaction, as moisture can deactivate the BSTFA reagent. Pyridine is often used as a solvent as it can also act as an acid scavenger. Heating ensures the reaction proceeds to completion in a reasonable timeframe.[9]

  • Aliquot: Transfer 100 µL of the standard solution or prepared sample into a 2 mL autosampler vial. If using an internal standard, add it at this stage.

  • Evaporation: Gently evaporate the solvent to complete dryness under a stream of dry nitrogen gas.

  • Reagent Addition: Add 50 µL of pyridine (or another suitable solvent like acetone[10]) and 50 µL of BSTFA + 1% TMCS to the dry residue.

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 45 minutes.[9]

  • Cooling: Allow the vial to cool to room temperature before placing it in the autosampler for analysis.

Derivatization_Reaction reactant 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol (Polar, Non-volatile) product TMS-ether Derivative (Non-polar, Volatile) reactant->product Silylation 70°C reagent BSTFA + TMCS reagent->reactant

Caption: Silylation of the target analyte to its volatile TMS-ether derivative.

GC-MS Instrumental Parameters

The following parameters provide a robust starting point for method development and should be optimized for the specific instrumentation in use.

Parameter Setting Rationale
GC System
Inlet ModeSplitlessMaximizes sensitivity for trace-level analysis.
Inlet Temperature280 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection Volume1 µLStandard volume to avoid overloading the column or inlet.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm i.d. column, balancing speed and resolution.
Oven Program80°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min)The initial hold focuses the analytes on the column head. The ramp separates components by boiling point, and the final hold ensures elution of all compounds and cleans the column.[9]
MS System
Ion Source Temp.230 °CStandard temperature for robust ionization.
Transfer Line Temp.280 °CPrevents condensation of the analyte between the GC and MS.[11]
Ionization ModeElectron Ionization (EI)70 eV
Acquisition ModeFull Scan (m/z 50-550) & SIMFull scan is used for initial identification. Selected Ion Monitoring (SIM) is used for high-sensitivity quantification.[12]
SIM Ions (Predicted) Quantifier: 256.1 Qualifiers: 271.1, 58.1 Based on predicted fragmentation of the TMS derivative (MW 271.2). The base peak is often [M-15]+ (loss of CH₃ from TMS), with the molecular ion [M]+ and a fragment from the dimethylaminomethyl group [CH₂N(CH₃)₂]+.[13][14]

Data Analysis and Method Validation

  • Identification: The analyte is identified by comparing its retention time with that of a known standard and matching the acquired mass spectrum against a reference spectrum. The molecular ion of the TMS derivative is expected at m/z 271, with a prominent fragment at m/z 256 ([M-CH₃]⁺).[14]

  • Quantification: A calibration curve is constructed by plotting the peak area of the quantifier ion (m/z 256) against the concentration of the prepared standards. The concentration of the analyte in unknown samples is determined from this curve.

  • Method Validation: The analytical method should be validated according to established guidelines (e.g., ICH, FDA) to ensure it is fit for its intended purpose.[15][16] Key validation parameters include:

    • Specificity: Ability to detect the analyte without interference.[17]

    • Linearity: Correlation coefficient (r²) should be ≥ 0.995.[18]

    • Accuracy & Precision: Assessed via recovery studies and replicate injections; relative standard deviation (RSD) should typically be <15%.[17][18]

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified.

Troubleshooting

Problem Potential Cause Solution
Peak Tailing Incomplete derivatization; active sites in the inlet or column.Optimize derivatization time/temperature. Replace inlet liner and trim the first few cm of the column.[19][20]
Low Response Poor derivatization efficiency; sample degradation; leak in the system.Ensure sample is completely dry before adding reagents. Check for leaks at the injector and column fittings.[21] Lower inlet temperature.
Ghost Peaks Carryover from a previous injection; septum bleed.Run a solvent blank. Increase oven bake-out time/temperature. Use a high-quality, low-bleed septum.[21]
No Peak Detected Syringe issue; incorrect instrument parameters; complete sample degradation.Verify syringe is drawing and injecting sample. Confirm GC-MS method parameters. Prepare and derivatize a fresh, high-concentration standard.[21][22]

References

  • Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211. Available at: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Available at: [Link]

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Application Notes and Protocols for 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol (CAS No. 103905-49-3). As a substituted aminophenol, this compound presents a unique combination of chemical properties and potential hazards that necessitate rigorous safety protocols. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the integrity of their work and, most importantly, their personal safety. The protocols herein are synthesized from established safety principles for phenolic, fluorinated, and amino-functionalized aromatic compounds, providing a robust framework for risk mitigation.

Introduction: Understanding the Compound

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a multifunctional organic molecule. Its structure, incorporating a phenolic hydroxyl group, a tertiary amine, a methoxy group, and a fluorine atom, suggests its potential utility as a versatile building block in medicinal chemistry and materials science. However, these same functional groups contribute to its potential reactivity and biological activity, demanding a proactive and informed approach to safety. The phenolic group imparts corrosive and toxic properties, the amine group can affect basicity and biological interactions, and the fluorine atom can significantly alter metabolic stability and toxicity.[1][2] This guide will deconstruct the necessary precautions based on this structural understanding.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with this compound begins. The known hazards are summarized below, with additional potential hazards inferred from structurally analogous compounds.

2.1. Known and Inferred GHS Hazard Classification

Hazard ClassGHS CodeDescriptionSource / Analogy
Acute Toxicity, OralH303May be harmful if swallowed[3]
Eye IrritationH320Causes eye irritation[3]
Skin Corrosion/IrritationH315 (Inferred)Causes skin irritationAnalogy with 4-Fluoro-2-methoxyphenol[4]
Acute Toxicity, DermalH312 (Inferred)Harmful in contact with skinAnalogy with Aminophenols[5] and 2,4,6-Tris((dimethylamino)methyl)phenol[6]
Acute Toxicity, InhalationH332 (Inferred)Harmful if inhaledAnalogy with Aminophenols[5] and 4-Fluoro-2-methoxyphenol[4]
Skin Sensitization- (Potential)May cause an allergic skin reactionAnalogy with Aminophenols[5]
Mutagenicity- (Potential)Suspected of causing genetic defectsAnalogy with Aminophenols[7]

2.2. Summary of Potential Health Effects

  • Eye Contact: Causes eye irritation.[3] Inferred from related compounds, this could range from redness and pain to severe damage.[6]

  • Skin Contact: May be harmful if absorbed through the skin and is expected to cause skin irritation.[4][5] Phenolic compounds can be corrosive and are readily absorbed, potentially leading to systemic toxicity.[8]

  • Ingestion: May be harmful if swallowed.[3] Ingestion of aminophenols can cause gastrointestinal irritation and methemoglobinemia (a condition where the blood's ability to carry oxygen is reduced), leading to symptoms like headache, dizziness, and cyanosis (blue skin).[5]

  • Inhalation: Harmful if inhaled.[5] Vapors or aerosols may irritate the respiratory tract.[4]

  • Chronic Exposure: Prolonged or repeated exposure may lead to the development of skin allergies or asthma-like symptoms.[5] Some aminophenols are suspected mutagens.[5][7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment and protection is essential.

3.1. Engineering Controls

  • Chemical Fume Hood: All handling of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, including weighing, preparing solutions, and running reactions, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[4]

  • Safety Shower and Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station in the work area.

3.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE TypeSpecificationRationale
Hand Protection Double-gloving with nitrile inner gloves and neoprene or butyl rubber outer gloves.Phenolic compounds can degrade standard nitrile gloves. Neoprene or butyl rubber offers superior resistance.[8]
Eye Protection Chemical splash goggles and a full-face shield.Standard safety glasses are insufficient. A face shield is required when there is any risk of splashing.[6]
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects skin and personal clothing from splashes.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Detailed Protocols for Safe Handling and Storage

Adherence to standardized protocols is critical for minimizing risk.

4.1. General Handling Protocol

  • Pre-Handling:

    • Read and understand this entire application note and any available Safety Data Sheet (SDS).

    • Conduct a pre-work risk assessment for the specific procedure.

    • Ensure the fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment and reagents within the fume hood.

    • Don all required PPE as specified in Section 3.2.

  • During Handling:

    • Handle the compound with care to avoid generating dust or aerosols.

    • Use compatible tools (e.g., spatulas, glassware).

    • Keep containers tightly closed when not in use.[4]

    • Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.[4]

    • Do not eat, drink, or smoke in the laboratory.[9]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment.

    • Dispose of waste according to the protocol in Section 6.

    • Remove PPE carefully, avoiding self-contamination.

    • Wash hands and forearms thoroughly with soap and water.[9]

4.2. Storage Protocol

  • Temperature: Store in a refrigerator at 2-8°C .[3][10]

  • Container: Keep in a tightly sealed, clearly labeled container.[4] Use containers made of compatible materials (e.g., glass or polyethylene).[11]

  • Environment: Store in a cool, dry, dark, and well-ventilated area designated for toxic and corrosive chemicals.[4]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[4]

Workflow for Safe Handling and Storage

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_storage Storage Prep1 Conduct Risk Assessment Prep2 Verify Engineering Controls (Fume Hood) Prep1->Prep2 Prep3 Don Full PPE Prep2->Prep3 Handle1 Weighing and Solution Prep Prep3->Handle1 Proceed to handling Handle2 Perform Experiment Handle1->Handle2 Handle3 Keep Container Sealed Handle2->Handle3 Post1 Decontaminate Work Area Handle3->Post1 Experiment complete Post2 Segregate Waste Post1->Post2 Post3 Remove PPE & Wash Hands Post2->Post3 Store1 Tightly Sealed Container Post3->Store1 For unused reagent Store2 Store at 2-8°C Store1->Store2 Store3 Segregate from Incompatibles Store2->Store3

Caption: Workflow for the safe handling and storage of the compound.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

5.1. First Aid Measures

Exposure RouteProtocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[12]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

5.2. Spill Response Protocol

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but do not ventilate into other parts of the building.

  • Protect: Don appropriate PPE, including a respirator if necessary.

  • Contain: For small spills, cover with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.[11]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste (see Section 6).

Emergency Response Logic

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Exposure or Spill Event Occurs ExposureType Type of Exposure? Start->ExposureType Personnel Affected SpillSize Spill Size? Start->SpillSize Spill Occurs Skin Skin/Eye ExposureType->Skin Contact Inhale Inhalation ExposureType->Inhale Inhaled Ingest Ingestion ExposureType->Ingest Swallowed Flush Flush with Water (15+ min) Skin->Flush FreshAir Move to Fresh Air Inhale->FreshAir RinseMouth Rinse Mouth, Give Water Ingest->RinseMouth SeekMedical Seek Immediate Medical Attention Flush->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical SmallSpill Small & Contained SpillSize->SmallSpill Small LargeSpill Large or Uncontained SpillSize->LargeSpill Large Absorb Contain & Absorb with Inert Material SmallSpill->Absorb Evac Evacuate Area & Call Emergency Services LargeSpill->Evac Collect Collect Waste Absorb->Collect Decon Decontaminate Area Collect->Decon

Caption: Decision-making workflow for emergency response scenarios.

Waste Disposal

All waste containing 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collection: Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by a licensed environmental waste management company, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.[9]

Conclusion

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a compound with significant potential in research and development. However, its potential hazards, derived from its phenolic, amino, and fluorinated structure, require the highest standards of safety. By implementing the engineering controls, PPE, and detailed protocols outlined in this guide, researchers can mitigate the risks and handle this compound with confidence and safety. Proactive risk management is the cornerstone of responsible scientific practice.

References

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Application Notes and Protocols: Synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-(dimethylaminomethyl)-6-fluoro-2-methoxyphenol and its derivatives. These compounds are valuable scaffolds in medicinal chemistry, incorporating the pharmacologically significant dimethylamine moiety and the bioisosteric fluorine atom.[1][2][3] The core synthetic strategy detailed herein is the Mannich reaction, a robust and versatile method for the aminoalkylation of acidic compounds.[4][5] This guide elucidates the underlying reaction mechanism, provides detailed, field-tested experimental protocols, outlines characterization techniques, and offers practical troubleshooting advice. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Strategic Overview

The strategic incorporation of fluorine and aminoalkyl groups into molecular scaffolds is a cornerstone of modern drug design.[3][6][7] Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the dimethylaminomethyl group often improves solubility and provides a key interaction point with biological targets.[2][3] The title compound, 4-(dimethylaminomethyl)-6-fluoro-2-methoxyphenol, represents a key building block possessing these desirable features.

The most direct and efficient synthetic route to this class of compounds is the Mannich reaction .[5][8] This three-component condensation reaction involves an active hydrogen compound (in this case, a phenol), an aldehyde (typically formaldehyde), and a secondary amine (dimethylamine).[9][10] The hydroxyl and methoxy groups on the starting phenol activate the aromatic ring, directing the electrophilic substitution to the vacant para position relative to the hydroxyl group.

Experimental Workflow Overview

The overall process can be visualized as a three-stage workflow: Reagent Preparation, Mannich Condensation, and finally, Product Isolation and Characterization. This streamlined approach ensures high efficiency and purity.

G cluster_0 Stage 1: Reagent Preparation cluster_1 Stage 2: Mannich Condensation cluster_2 Stage 3: Isolation & Characterization A Prepare Solution of 4-Fluoro-2-methoxyphenol C Combine Reagents & Initiate Reaction A->C B Prepare Iminium Ion Precursor: Dimethylamine + Formaldehyde B->C D Reflux & Monitor (TLC) C->D Heat E Aqueous Workup & Extraction D->E Reaction Complete F Purification (Crystallization/Chromatography) E->F G Spectroscopic Analysis (NMR, MS, IR) F->G Pure Product

Caption: High-level workflow for the synthesis of 4-(dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

The Mannich Reaction: Mechanistic Insights

A thorough understanding of the reaction mechanism is critical for optimizing conditions and troubleshooting potential issues. The Mannich reaction with phenols proceeds via a well-established two-stage mechanism.[9][11]

Stage 1: Formation of the Electrophile (Iminium Ion) The reaction begins with the acid- or base-catalyzed condensation of dimethylamine and formaldehyde. This nucleophilic addition, followed by dehydration, generates a highly reactive electrophile known as the N,N-dimethylmethaniminium ion, often called an Eschenmoser salt precursor.[9][12] Protic solvents like ethanol or methanol can help stabilize this charged intermediate.[13]

Stage 2: Electrophilic Aromatic Substitution The electron-rich 4-fluoro-2-methoxyphenol acts as the nucleophile. The strongly activating hydroxyl group directs the substitution to its ortho and para positions. Since the 6-position is already substituted with a fluorine atom and the other ortho position is sterically hindered by the methoxy group, the electrophilic attack occurs regioselectively at the C4 position (para to the hydroxyl group), which is the most electronically and sterically favored site. A final deprotonation step re-aromatizes the ring to yield the final product.[9]

G amine Dimethylamine H-N(CH₃)₂ intermediate Hemiaminal HO-CH₂-N(CH₃)₂ amine->intermediate + Formaldehyde formaldehyde Formaldehyde H₂C=O formaldehyde->intermediate iminium Iminium Ion (Electrophile) [H₂C=N⁺(CH₃)₂] intermediate->iminium - H₂O phenol 4-Fluoro-2-methoxyphenol (Nucleophile) attack Sigma Complex (Resonance Stabilized) phenol->attack + Iminium Ion product Final Product 4-(Dimethylaminomethyl)- 6-fluoro-2-methoxyphenol attack->product - H⁺ (Rearomatization)

Caption: Mechanism of the Mannich reaction for the synthesis of the target compound.

Detailed Experimental Protocol

Disclaimer: This protocol should only be performed by trained chemists in a properly equipped laboratory with appropriate safety measures in place.

Materials and Equipment
Reagents & SolventsEquipment
4-Fluoro-2-methoxyphenol (CAS 450-93-1)Round-bottom flask (100 mL) with reflux condenser
Dimethylamine (40% solution in water)Magnetic stirrer and heat plate
Formaldehyde (37% solution in water)Ice bath
Ethanol (95% or absolute)Separatory funnel
Hydrochloric acid (conc.)Rotary evaporator
Sodium hydroxide (pellets)TLC plates (silica gel) and developing chamber
Diethyl ether or Ethyl acetateStandard laboratory glassware
Anhydrous magnesium sulfatepH paper
Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 4-fluoro-2-methoxyphenol (1.42 g, 10 mmol) in ethanol (20 mL). Cool the flask in an ice bath with gentle stirring.

  • Amine & Aldehyde Addition: To the cooled solution, slowly add dimethylamine solution (2.5 mL, ~22 mmol, 2.2 equiv). Following this, add formaldehyde solution (1.7 mL, ~22 mmol, 2.2 equiv) dropwise, ensuring the temperature remains below 10°C.

    • Causality Note: Premixing the amine and formaldehyde can lead to polymerization. Adding them sequentially to the cooled phenol solution ensures the controlled formation of the iminium ion in situ for immediate reaction.[12]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, attach a reflux condenser and heat the mixture to a gentle reflux (~80°C) for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate:Hexane (e.g., 3:7 v/v). The starting phenol should have a different Rf value than the more polar aminomethylated product. The reaction is complete when the spot corresponding to the starting material has disappeared.

  • Workup - Acidification: After cooling to room temperature, pour the reaction mixture into a beaker containing 50 mL of cold 1M hydrochloric acid. This step protonates the product, forming the hydrochloride salt which is soluble in the aqueous layer, separating it from non-basic impurities.

  • Workup - Extraction (Impurity Removal): Transfer the acidic solution to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-basic byproducts. Discard the organic layers.

  • Workup - Basification & Product Extraction: Cool the aqueous layer in an ice bath and slowly add 5M sodium hydroxide solution until the pH is basic (pH ~10-11), checked with pH paper. The free Mannich base will precipitate or form an oil. Extract the product into ethyl acetate (3 x 40 mL).

    • Causality Note: Basification is crucial to deprotonate the tertiary amine, rendering the Mannich base neutral and soluble in organic solvents for extraction.[12]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: If the product is a solid, recrystallize from a suitable solvent system like ethanol/water or hexane/ethyl acetate.

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

Synthesis of Derivatives

The true utility of this protocol lies in its adaptability for creating a library of derivatives.

  • Varying the Amine Component: The dimethylamine can be replaced with other secondary amines (e.g., diethylamine, piperidine, morpholine) to generate a range of N-substituted derivatives.[14][15] Note that primary amines can undergo a second reaction, potentially leading to bis-alkylated products.[13]

  • Varying the Phenol Component: While this guide focuses on the 6-fluoro-2-methoxyphenol scaffold, the Mannich reaction is broadly applicable to other substituted phenols, allowing for diverse modifications on the aromatic ring.[9][11]

Characterization and Data

The identity and purity of the synthesized 4-(dimethylaminomethyl)-6-fluoro-2-methoxyphenol must be confirmed through spectroscopic methods.

Technique Expected Observations
¹H NMR - A singlet around 2.2-2.4 ppm (6H) for the -N(CH₃)₂ protons. - A singlet around 3.5-3.7 ppm (2H) for the benzylic -CH₂- protons. - A singlet around 3.8-3.9 ppm (3H) for the methoxy -OCH₃ protons. - Two doublets in the aromatic region (6.5-7.0 ppm) corresponding to the two aromatic protons. - A broad singlet for the phenolic -OH proton (can vary).
¹³C NMR - Signal around 45 ppm for the -N(CH₃)₂ carbons. - Signal around 60-65 ppm for the benzylic -CH₂- carbon. - Signal around 56 ppm for the -OCH₃ carbon. - Aromatic carbon signals, with characteristic C-F coupling.
Mass Spec (ESI+) A prominent peak corresponding to [M+H]⁺ (Expected m/z = 200.11).
FT-IR (cm⁻¹) - Broad O-H stretch (~3400 cm⁻¹). - Aromatic C-H stretches (~3000-3100 cm⁻¹). - Aliphatic C-H stretches (~2750-2950 cm⁻¹). - C-N stretch (~1250 cm⁻¹). - C-F stretch (~1100-1200 cm⁻¹).

Safety and Handling

  • Formaldehyde: Is a known carcinogen and sensitizer. Handle only in a well-ventilated fume hood.

  • Dimethylamine: Is corrosive and flammable. Avoid inhalation of vapors.

  • 4-Fluoro-2-methoxyphenol: May cause skin, eye, and respiratory irritation.

  • Acids and Bases: Concentrated HCl and NaOH solutions are highly corrosive.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield - Inactive reagents. - Insufficient reaction time or temperature. - Incorrect pH during workup.- Use fresh formaldehyde and amine solutions. - Extend reflux time and monitor via TLC. - Ensure pH is distinctly acidic (<2) before washing and strongly basic (>10) before extraction.
Multiple Products/Spots on TLC - Reaction with primary amine impurity. - Polymerization of formaldehyde. - Di-substitution on the ring (unlikely but possible).- Use high-purity secondary amine. - Maintain low temperature during initial reagent addition. - Purify via column chromatography.
Difficulty Extracting Product - Formation of an emulsion. - Product is too water-soluble.- Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. - Perform more extractions (e.g., 5-6 times) with the organic solvent.

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  • a study of the mannich reaction with. Brunel University Research Archive.
  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. PMC.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • 4-Fluoro-2-methoxyphenol 97 450-93-1. Sigma-Aldrich.

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Application Notes & Protocols: Leveraging 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol for pH-Responsive Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Small Molecule for Precision Targeting

The landscape of targeted drug delivery is continuously evolving, with a significant focus on developing intelligent systems that can selectively release therapeutic payloads at the site of disease, thereby minimizing off-target effects and enhancing efficacy. Small molecules, with their tunable physicochemical properties, represent a cornerstone of modern pharmaceutical development.[1][2] This document outlines the potential application of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol , a synthetically accessible organic compound, as a key component in pH-responsive drug delivery systems, particularly for targeting the acidic microenvironment of solid tumors.

The unique structural features of this molecule, including a tertiary amine, a phenolic hydroxyl group, and fluorine and methoxy substitutions, offer a compelling combination of properties for advanced drug delivery design. The dimethylaminomethyl group, in particular, provides a titratable site that can be protonated at lower pH values, inducing a change in solubility and electrostatic interactions. This pH-sensitivity can be harnessed to trigger the release of a co-delivered therapeutic agent specifically within the acidic milieu of tumor tissues or within the endo-lysosomal compartments of cancer cells.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is crucial for its effective incorporation into drug delivery formulations.

PropertyValueSource
CAS Number 103905-49-3[3]
Molecular Formula C10H14FNO2[3]
Molecular Weight 199.22 g/mol [3]
Storage Temperature 2-8°C[3]

Proposed Mechanism of Action: pH-Gated Payload Release

The primary proposed application of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol in targeted drug delivery lies in its ability to act as a pH-sensitive "trigger" within a larger drug delivery construct, such as a liposome or a polymer-drug conjugate. The dimethylamino group has a pKa in the physiological range, making it responsive to the pH gradient between healthy tissues (pH ~7.4) and the tumor microenvironment (pH ~6.5-7.2).

At physiological pH, the dimethylamino group is predominantly deprotonated and relatively hydrophobic. When the drug delivery system extravasates into the acidic tumor microenvironment, the tertiary amine becomes protonated. This protonation leads to a localized increase in hydrophilicity and positive charge, which can destabilize the carrier and trigger the release of the encapsulated or conjugated drug.

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment (pH < 7.0) cluster_2 Target Cancer Cell DDS_stable Drug Delivery System (DDS) (Payload Encapsulated) DDS_destabilized DDS Destabilized DDS_stable->DDS_destabilized Extravasation Compound_neutral 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol (Neutral) Compound_protonated 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol (Protonated) Compound_neutral->Compound_protonated Protonation Drug_release Drug Release DDS_destabilized->Drug_release Carrier Destabilization Therapeutic_effect Therapeutic Effect Drug_release->Therapeutic_effect Cellular Uptake

Caption: Proposed pH-responsive mechanism of drug release.

Experimental Protocols

Protocol 1: Synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

This protocol is based on the principles of the Mannich reaction, a common method for the aminoalkylation of acidic protons located alpha to a carbonyl group, and can be adapted for phenols.

Materials:

  • 4-Fluoro-2-methoxyphenol

  • Dimethylamine (40% solution in water)

  • Formaldehyde (37% solution in water)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-fluoro-2-methoxyphenol in ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.2 equivalents of dimethylamine solution, followed by 1.2 equivalents of formaldehyde solution, while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture with 1M HCl to a pH of ~2.

  • Wash the aqueous layer with dichloromethane to remove any unreacted starting material.

  • Basify the aqueous layer with 2M NaOH to a pH of ~10 to deprotonate the amine and precipitate the product.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Formulation of pH-Sensitive Liposomes

This protocol describes the incorporation of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol into a liposomal formulation for pH-triggered drug release.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

  • Doxorubicin (or other model drug)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.5

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • In a round-bottom flask, dissolve DPPC, cholesterol, and 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol in a 10:2:1 molar ratio in a chloroform:methanol (2:1 v/v) solvent mixture.

  • Create a thin lipid film by evaporating the organic solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours.

  • Hydrate the lipid film with a solution of the model drug (e.g., doxorubicin) in PBS (pH 7.4) by vortexing.

  • Subject the resulting multilamellar vesicles to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the liposomal suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to form unilamellar vesicles.

  • Remove unencapsulated drug by size exclusion chromatography.

  • Characterize the liposomes for size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

  • Determine the drug encapsulation efficiency by lysing the liposomes with a detergent and quantifying the drug concentration using UV-Vis spectroscopy or fluorescence spectroscopy.

Protocol 3: In Vitro pH-Dependent Drug Release Assay

This assay evaluates the pH-triggered release of the encapsulated drug from the formulated liposomes.

Materials:

  • Drug-loaded liposomes from Protocol 2

  • PBS, pH 7.4

  • Citrate buffer, pH 5.5

  • Dialysis tubing (MWCO 10 kDa)

  • Spectrofluorometer or UV-Vis spectrophotometer

Procedure:

  • Place 1 mL of the drug-loaded liposome suspension into a dialysis bag.

  • Dialyze against 500 mL of PBS (pH 7.4) or citrate buffer (pH 5.5) at 37°C with gentle stirring.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the dialysis buffer and replace it with 1 mL of fresh buffer.

  • Quantify the amount of released drug in the collected samples using an appropriate analytical method (e.g., fluorescence for doxorubicin).

  • Calculate the cumulative percentage of drug release at each time point.

  • Plot the cumulative drug release versus time for both pH conditions to determine the pH-sensitivity of the formulation.

Illustrative Workflow for Formulation and Testing

G cluster_0 Formulation cluster_1 Characterization cluster_2 In Vitro Testing Synthesis Synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol Liposome_prep Liposome Preparation (Lipid Film Hydration) Synthesis->Liposome_prep Extrusion Extrusion Liposome_prep->Extrusion Purification Purification Extrusion->Purification DLS Size & Zeta Potential (DLS) Purification->DLS EE Encapsulation Efficiency Purification->EE Release_assay pH-Dependent Drug Release Assay Purification->Release_assay

Caption: Experimental workflow from synthesis to in vitro testing.

Conclusion and Future Directions

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol presents a promising molecular scaffold for the development of pH-responsive drug delivery systems. Its straightforward synthesis and inherent pH-sensitivity make it an attractive component for creating "smart" carriers that can selectively release their therapeutic cargo in the acidic microenvironments characteristic of many pathologies. Further research should focus on optimizing the concentration of this compound within formulations to achieve the desired release kinetics and on conducting in vivo studies to validate its efficacy and safety in preclinical models. The principles outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore the full potential of this and similar small molecules in the advancement of targeted therapies.

References

  • Byard, S. (2023, February 13). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. Retrieved from [Link]

  • NIH's Seed. Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Journal of Materials Chemistry B. (n.d.). Recent advances in natural small molecules as drug delivery systems. RSC Publishing. Retrieved from [Link]

  • Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific Mannich reaction. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing very low to no yield of my target product. What are the most likely causes and how can I fix this?

This is a common issue in Mannich reactions, which, while powerful, can be sensitive to several factors.[1] A low yield is typically traced back to reagent quality, reaction conditions, or the fundamental reactivity of the electrophile.

A1: Let's break down the potential culprits systematically.

  • Pillar 1: Reagent Integrity and Stoichiometry

    • Formaldehyde Source: The most common source, paraformaldehyde, must be a dry, high-quality powder. Old or poorly stored paraformaldehyde can be difficult to depolymerize, effectively starving the reaction of a key reactant.[2] Consider opening a fresh bottle if in doubt. An alternative is using a concentrated aqueous solution of formaldehyde (formalin), but be aware that the water content can influence the reaction medium.[3][4]

    • Amine Salt Quality: Dimethylamine is typically used as its hydrochloride salt to improve stability and aid in maintaining an acidic pH, which is favorable for iminium ion formation.[2][5] Ensure the salt is dry and has been stored correctly.

    • Starting Phenol Purity: The purity of the 6-fluoro-2-methoxyphenol starting material is critical. Impurities can compete in side reactions or inhibit the catalyst.

    • Molar Ratios: Carefully verify the molar ratios of your reactants. While a 1:1:1 stoichiometry is the theoretical basis, slight excesses of the formaldehyde and amine components are often used to ensure the complete conversion of the more valuable phenol. However, a large excess can promote side reactions.[2]

  • Pillar 2: Reaction Conditions

    • Solvent Choice: Protic solvents like ethanol or methanol are standard as they facilitate the formation of the electrophilic iminium ion.[2]

    • Temperature and Reaction Time: Mannich reactions can be sluggish.[1] If you are running the reaction at room temperature, it may require an extended period (e.g., overnight or longer).[6] Many procedures call for heating to reflux to increase the rate.[2] However, excessive heat can lead to the polymerization of formaldehyde or the degradation of reactants and products.[1] The key is to monitor the reaction's progress using Thin-Layer Chromatography (TLC).

    • pH Control: The formation of the key electrophile, the N,N-dimethyliminium ion (an Eschenmoser's salt precursor), is acid-catalyzed.[5][7] Using dimethylamine hydrochloride helps maintain a suitable acidic environment. If the reaction is stalling, a catalytic amount of a strong acid like HCl may be beneficial.[2]

  • Pillar 3: A More Robust Electrophile

    • Consider a Pre-formed Reagent: The equilibrium between formaldehyde, dimethylamine, and the iminium ion can be a point of failure. A highly effective alternative is to use a pre-formed and stabilized iminium salt, such as Eschenmoser's salt ([CH₂=N(CH₃)₂]⁺I⁻).[1][7][8][9] This reagent is a potent aminomethylating agent that often provides higher yields and cleaner reactions by delivering the electrophile directly and avoiding issues with formaldehyde polymerization.[10]

Troubleshooting Workflow for Low Yield

start Low / No Yield Observed reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents conditions Step 2: Optimize Reaction Conditions reagents->conditions If reagents are confirmed good fail Issue Persists reagents->fail If reagents are suspect sub_reagents1 Use fresh paraformaldehyde Ensure amine salt is dry Check phenol purity reagents->sub_reagents1 Checklist sub_reagents2 Confirm molar ratios (slight excess of HCHO/Amine) reagents->sub_reagents2 eschenmoser Step 3: Use Eschenmoser's Salt conditions->eschenmoser If optimization fails conditions->fail If still no improvement sub_conditions1 Monitor by TLC Increase temperature/time cautiously Ensure solvent is appropriate (e.g., EtOH) conditions->sub_conditions1 Checklist sub_conditions2 Check pH (acid catalysis is typical) conditions->sub_conditions2 success Yield Improved eschenmoser->success Typically resolves issue cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution HCHO Formaldehyde Iminium N,N-Dimethyliminium Ion (Electrophile) HCHO->Iminium Amine Dimethylamine Amine->Iminium Product Target Product Iminium->Product Attack Phenol 6-Fluoro-2-methoxyphenol (Nucleophile) Phenol->Product

Caption: The two-stage mechanism of the Mannich reaction. [5][11][12]

References

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • Curly Arrow. (2007, May 15). The Mannich Reaction revisited. Retrieved from [Link]

  • Merino, P. (n.d.). The nucleophilic additions of enolizable carbonyl compounds to electrophilic C=N bonds are generally known as Mannich-. Science of Synthesis, 2, 311-331.
  • Organic Chemistry. (2023, April 19). Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, February 21). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Chemical Science. DOI:10.1039/D4SC00687A. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • DR-NTU. (2023). Aqueous C–H aminomethylation of phenols by iodine catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cr-catalysed ortho-aminomethylation of phenols with N,N-dimethylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Retrieved from [Link]

  • ResearchGate. (2016, October 8). Mannich condensation reaction problems?. Retrieved from [Link]

  • ResearchGate. (n.d.). Mannich reaction mechanism for phenols. Retrieved from [Link]

  • e-Century Publishing Corporation. (n.d.). Synthesis, Characterization and Antimicrobial Activity of ω-Aminomethyl Longifolene. Retrieved from [Link]

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Technical Support Center: Optimizing the Synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol. This document offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is typically achieved through a Mannich reaction. This versatile and widely used three-component condensation reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In this specific synthesis, the electron-rich aromatic ring of 6-fluoro-2-methoxyphenol acts as the nucleophile, reacting with an electrophilic iminium ion generated in situ from formaldehyde and dimethylamine.[1]

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the dimethylaminomethyl group is introduced onto the phenol ring. The regioselectivity of this reaction is influenced by the directing effects of the hydroxyl and methoxy groups on the aromatic ring.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, providing systematic approaches to identify and resolve them.

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired product is a frequent challenge in Mannich reactions.[2] Several factors can contribute to this issue.

Potential Cause Troubleshooting Steps Scientific Rationale
Poor Quality Reagents 1. Use fresh, high-purity paraformaldehyde. 2. Ensure dimethylamine is from a reliable source and has been stored correctly. 3. Verify the purity of the starting phenol, 6-fluoro-2-methoxyphenol.Paraformaldehyde can polymerize over time, reducing its reactivity.[2] Degraded dimethylamine or impurities in the starting phenol can lead to side reactions and inhibit the formation of the desired product.
Suboptimal Reaction Conditions 1. Temperature: Experiment with a range of temperatures, from room temperature to reflux. 2. Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 3. Solvent: Protic solvents like ethanol or methanol are commonly used. Consider exploring other solvents if yield is poor.[3]The rate of iminium ion formation and the subsequent electrophilic aromatic substitution are temperature-dependent. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to byproduct formation. The solvent can influence the solubility of reactants and the stability of intermediates.
Incorrect Stoichiometry 1. Carefully verify the molar ratios of the reactants. 2. A slight excess of formaldehyde and dimethylamine may be beneficial.The stoichiometry of the reactants is critical for driving the reaction to completion. An excess of the iminium ion precursors can help to ensure complete conversion of the starting phenol.
Inefficient Iminium Ion Formation 1. Ensure the reaction is conducted under appropriate pH conditions. Acidic or basic catalysis can be employed.[1]The formation of the electrophilic iminium ion from formaldehyde and dimethylamine is a key step and is often catalyzed by acid or base.[1]

Issue 2: Formation of Multiple Products and Impurities

The formation of undesired byproducts can complicate purification and reduce the overall yield.

Potential Cause Troubleshooting Steps Scientific Rationale
Di-substitution 1. Control the stoichiometry carefully, using a 1:1:1 molar ratio of phenol, formaldehyde, and dimethylamine. 2. Add the formaldehyde and dimethylamine solution slowly to the phenol solution.The phenol ring has multiple activated positions. Uncontrolled reaction conditions can lead to the addition of two dimethylaminomethyl groups to the ring.
Polymerization 1. Use fresh paraformaldehyde. 2. Control the reaction temperature to avoid excessive heat.Old paraformaldehyde can contribute to polymerization. High temperatures can promote the self-polymerization of formaldehyde and other reactive intermediates.[2]
Side Reactions of the Phenol 1. Protect the phenolic hydroxyl group if necessary, though this adds extra steps to the synthesis.The phenolic hydroxyl group can undergo side reactions under certain conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Mannich reaction on 6-fluoro-2-methoxyphenol?

The hydroxyl and methoxy groups are both ortho-, para-directing groups. The fluorine atom is an ortho-, para-directing deactivator. The position of aminomethylation will be influenced by the combined electronic and steric effects of these substituents. The most likely position for substitution is para to the hydroxyl group and ortho to the methoxy group, at the C4 position, due to the strong activating and directing effect of the hydroxyl group.

Q2: What is a suitable solvent for this reaction?

Protic solvents such as ethanol and methanol are commonly used for Mannich reactions of phenols as they can facilitate the formation of the iminium ion.[3] However, the optimal solvent may need to be determined empirically.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, product, and any byproducts.

Q4: What are the best practices for purifying the final product?

The crude product can often be purified by recrystallization or column chromatography. For recrystallization, a mixed solvent system like methanol/water or ethanol/water can be effective.[4] For column chromatography, silica gel is a suitable stationary phase, with a gradient of hexane and ethyl acetate as the mobile phase.

Experimental Protocols

General Procedure for the Synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

This protocol is a representative procedure based on established methodologies for the Mannich reaction of phenols.[3][5] Optimization may be required to achieve the best results.

Materials:

  • 6-Fluoro-2-methoxyphenol (CAS: 450-93-1)[6]

  • Paraformaldehyde

  • Dimethylamine (40% aqueous solution)

  • Ethanol

  • Hydrochloric acid (optional, for catalysis)

  • Sodium hydroxide (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-fluoro-2-methoxyphenol (1 equivalent) in ethanol.

  • In a separate flask, prepare a solution of formaldehyde and dimethylamine by adding paraformaldehyde (1.1 equivalents) to a 40% aqueous solution of dimethylamine (1.1 equivalents) and stirring until the paraformaldehyde dissolves. A gentle warming may be required.

  • Slowly add the formaldehyde/dimethylamine solution to the solution of 6-fluoro-2-methoxyphenol at room temperature.

  • If desired, a catalytic amount of hydrochloric acid can be added.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a solution of sodium hydroxide.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization.

Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway Start 6-Fluoro-2-methoxyphenol Reagents + Formaldehyde + Dimethylamine Product 4-(Dimethylaminomethyl)-6-fluoro- 2-methoxyphenol Reagents->Product Mannich Reaction

Caption: Synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield CheckReagents Verify Reagent Quality Start->CheckReagents CheckConditions Optimize Reaction Conditions Start->CheckConditions CheckStoichiometry Confirm Stoichiometry Start->CheckStoichiometry Purity Purity CheckReagents->Purity Impure? Temp Temp CheckConditions->Temp Suboptimal Temp? Time Time CheckConditions->Time Incorrect Time? Ratios Ratios CheckStoichiometry->Ratios Incorrect Ratios? UseFresh Use Fresh/Pure Reagents Purity->UseFresh Yes AdjustTemp Vary Temperature Temp->AdjustTemp Yes MonitorTLC Monitor by TLC Time->MonitorTLC Yes AdjustRatios Adjust Molar Ratios Ratios->AdjustRatios Yes

Caption: Troubleshooting workflow for low product yield.

References

  • o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 1. BENZYLAMINES: PROPERTIES, STRUCTURE, SYNTHESIS AND PURIFICATION - Taylor & Francis. Available at: [Link]

  • Mannich reaction - Wikipedia. Available at: [Link]

  • The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols1. Available at: [Link]

  • Mannich reactions of activated 4,6-dimethoxyindoles - arkat usa. Available at: [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Available at: [Link]

  • US3394399A - Mannich base synthesis of substituted phenols - Google Patents.
  • (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Available at: [Link]

  • (12) United States Patent - Googleapis.com. Available at: [Link]

  • EP0373668A2 - A process for the synthesis of ortho-methylated hydroxyaromatic compounds - Google Patents.
  • Mannich base-connected syntheses mediated by ortho-quinone methides - BJOC. Available at: [Link]

  • (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test - SciTePress. Available at: [Link]

  • RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process.
  • The Mannich Reaction - YouTube. Available at: [Link]

  • CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Publications. Available at: [Link]

  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed. Available at: [Link]

  • Single-step synthesis of a new series of meso di-Mannich bases from the cyclic aminal (2S,7R,11S,16R) - PubMed Central. Available at: [Link]

  • The Use of Substituted Phenols in the Mannich Reaction and the Dehalogenation of Aminomethylhalophenols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of ω-Aminomethyl Longifolene. Available at: [Link]

  • US3376351A - Process for producing methoxyphenol or ethoxyphenol - Google Patents.
  • EP0459572A2 - Process for purifying phenol - Google Patents.
  • Synthesizing and Characterizing Some Pharmaceutical Resins Using Mannich Bases and Studying Their Biological Activity - Baghdad Science Journal. Available at: [Link]

  • Scheme 1. Synthesis of 2'-fluoroisoflavones and their 6-aminomethyl derivatives. Available at: [Link]

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4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a substituted guaiacol derivative featuring a Mannich base side chain. Its unique structure, combining a reactive phenolic hydroxyl group, a tertiary amine, and electron-modifying fluoro and methoxy groups, makes it a compound of interest in pharmaceutical development. However, these same functional groups contribute to a complex stability profile that can present significant challenges during research, development, and formulation. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help you navigate and mitigate the stability and degradation issues associated with this molecule.

The core structure is based on 2-methoxyphenol (guaiacol), which is known to darken upon exposure to air and light[1]. The presence of the phenolic hydroxyl and the dimethylaminomethyl group introduces specific vulnerabilities, primarily to oxidation and pH-dependent reactions. Understanding these liabilities is critical for ensuring experimental reproducibility, maintaining analytical accuracy, and developing a stable final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol?

A1: The two most significant degradation pathways are:

  • Oxidation of the Phenol: The phenolic hydroxyl group is highly susceptible to oxidation. This process is often initiated by light, heat, or the presence of trace metal ions and results in the formation of a phenoxy radical. This radical can then be converted into highly colored ortho-quinone type structures, which are responsible for the common observation of solutions turning yellow or brown.

  • Degradation of the Mannich Base Side Chain: The dimethylaminomethyl group, a type of Mannich base, can undergo degradation, particularly under thermal or extreme pH stress. This can involve N-oxidation of the tertiary amine or a retro-Mannich reaction, which would lead to the cleavage of the side chain.

Q2: What are the ideal storage conditions for this compound in its solid state and in solution?

A2:

  • Solid State: The compound should be stored in a tightly sealed container, protected from light, in a refrigerator at 2-8°C[2]. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.

  • In Solution: Stock solutions are best prepared fresh. If storage is necessary, use deoxygenated solvents, store in amber vials at 2-8°C, and consider adding an antioxidant like Butylated Hydroxytoluene (BHT). The choice of solvent and pH is critical; avoid alkaline conditions if possible.

Q3: How does pH affect the stability of this molecule?

A3: The compound's stability is highly pH-dependent. In alkaline conditions (high pH), the phenolic hydroxyl group is deprotonated to form a phenoxide anion. This anion is significantly more electron-rich and thus much more susceptible to oxidation than the protonated phenol[3]. Conversely, under strongly acidic conditions, the tertiary amine will be protonated, which may influence solubility and interaction with other formulation components. Phenolic compounds, in general, show varied stability across the pH spectrum, with many being unstable at high pH[4].

Q4: What is the best analytical method to monitor the stability of this compound and detect its degradants?

A4: The most suitable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A C18 column is typically effective. For method development, a gradient elution using a mobile phase of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid in water) is a good starting point. This method should be developed as a "stability-indicating method," meaning it can separate the intact drug from all potential degradation products[5][6]. Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for identifying the structures of unknown degradation peaks.

Troubleshooting Guide: Experimental Issues & Solutions

Problem 1: My stock solution of the compound turns yellow or brown within hours of preparation.

Root Cause Analysis:

This discoloration is a classic indicator of phenol oxidation. The 2-methoxyphenol (guaiacol) core of your molecule is prone to forming colored ortho-quinone byproducts upon exposure to oxygen, light, or trace metal contaminants in your solvent or glassware[1][3]. The reaction is often autocatalytic and accelerates over time.

Solution & Mitigation Protocol:

  • Solvent Deoxygenation: Before preparing your solution, sparge your solvent (e.g., methanol, acetonitrile, water) with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Use of Antioxidants: Add a small amount of an antioxidant to your solvent before dissolving the compound.

    • For organic solutions: Butylated hydroxytoluene (BHT) at 0.01-0.1% (w/v).

    • For aqueous solutions: Sodium metabisulfite or ascorbic acid at 0.1% (w/v).

  • Protection from Light: Always prepare and store solutions in amber glass vials or wrap clear vials in aluminum foil. Phenolic compounds are known to degrade more rapidly when exposed to sunlight[7].

  • Control of pH: If using an aqueous solution, ensure the pH is neutral or slightly acidic (pH 4-6). Avoid alkaline conditions which dramatically accelerate oxidation[4].

  • Chelate Metal Ions: If metal contamination is suspected, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (~0.01%) to the solvent.

Problem 2: During my stability study (e.g., at 40°C), I see a loss of my main peak in the HPLC chromatogram, but no major new peaks are appearing.

Root Cause Analysis:

This scenario suggests one of two possibilities:

  • Formation of Insoluble Degradants: The degradation products may be polymeric or highly nonpolar materials that are precipitating out of solution and are not being injected into the HPLC. Oxidative polymerization of phenols can lead to insoluble tars.

  • Formation of Non-UV-Active or Volatile Degradants: The compound may be degrading into smaller fragments that do not have a strong UV chromophore at your detection wavelength or are too volatile to be observed. A potential retro-Mannich reaction could release formaldehyde and 6-fluoro-2-methoxyphenol.

Troubleshooting Workflow:

To diagnose this issue, a systematic approach is required.

G cluster_solubility Solubility Check cluster_analytics Analytical Method Check start Observation: Loss of Parent Peak No New Peaks check_sol Visually inspect sample for precipitate or cloudiness. start->check_sol centrifuge Centrifuge sample. Analyze supernatant. check_sol->centrifuge Precipitate Observed change_wl Analyze with Diode Array Detector (DAD). Check all wavelengths. check_sol->change_wl No Precipitate dissolve Attempt to dissolve precipitate in stronger solvent (e.g., DMSO). Analyze. centrifuge->dissolve use_ms Analyze by LC-MS. Look for new masses in TIC. change_wl->use_ms use_cad Use a universal detector like CAD or ELSD. use_ms->use_cad

Caption: Troubleshooting workflow for disappearing HPLC peak.

Actionable Steps:

  • Visual Inspection: Carefully check your stability sample for any signs of precipitation or haziness.

  • Change Analytical Detector: Switch from a single-wavelength UV detector to a Photodiode Array (PDA/DAD) detector to acquire the full UV spectrum. Your degradant might absorb at a different wavelength.

  • Employ Mass Spectrometry (LC-MS): This is the most powerful tool. An MS detector can see compounds that lack a UV chromophore and will help you identify the mass of the potential degradants.

  • Use a Universal Detector: If LC-MS is not available, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can detect any non-volatile analyte, regardless of its optical properties.

Problem 3: My forced degradation study with hydrogen peroxide shows almost 100% degradation in under an hour. How do I get meaningful data?

Root Cause Analysis:

The combination of a phenol and a tertiary amine makes your molecule extremely sensitive to strong oxidants like hydrogen peroxide (H₂O₂). The goal of a forced degradation study is to achieve 5-20% degradation to reveal the primary degradation products, not to destroy the molecule completely[8]. Over-stressing can lead to secondary and tertiary degradants that are not relevant to real-world stability.

Protocol for Controlled Oxidative Forced Degradation:

ParameterRecommended ConditionRationale
H₂O₂ Concentration Start with 0.1% H₂O₂. If degradation is too slow, increase to 0.5% or 1.0%. Avoid the common 3%.Phenols are highly reactive; lower concentrations provide better control over the reaction rate[8].
Temperature Room Temperature (20-25°C)Oxidation kinetics are often rapid. Elevated temperatures will likely lead to complete degradation[8][9].
Time Points Sample at 15 min, 30 min, 1 hr, 2 hr, and 4 hr.Frequent, early time points are crucial to capture the initial degradation profile before it becomes too complex.
Quenching At each time point, quench the reaction by adding an antioxidant (e.g., sodium sulfite) or by significant dilution with the mobile phase.This immediately stops the degradation process, ensuring the analytical result reflects the specific time point.

Protocols for Stability Assessment

Protocol 1: Standardized Forced Degradation Study Workflow

This protocol is based on ICH Q1A(R2) guidelines to identify potential degradation pathways and validate a stability-indicating analytical method[5][8][10].

Objective: To generate potential degradation products under various stress conditions.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, use a separate vial. Include a control vial kept at 2-8°C in the dark.

Stress ConditionReagent/SetupTime & TemperatureTarget Degradation
Acid Hydrolysis Add HCl to a final concentration of 0.1 M.60°C for 24-48 hours5-20%
Base Hydrolysis Add NaOH to a final concentration of 0.1 M.Room Temp for 4-8 hours5-20%
Oxidation Add H₂O₂ to a final concentration of 0.5%.Room Temp for 1-4 hours5-20%
Thermal Heat the stock solution.80°C for 72 hours5-20%
Photolytic Expose solution to light source providing UV/Vis output (ICH Q1B).As per ICH Q1B guidelinesCompare to dark control
  • Sampling & Analysis: At designated time points, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage degradation.

    • Perform a mass balance calculation to ensure all degradants are accounted for.

    • Use LC-MS to propose structures for the observed degradation products.

Caption: Workflow for an ICH-compliant forced degradation study.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • Kyi, Z. Y., & Wilson, W. (1953). The Degradation of Mannich Base Oximes. Journal of the Chemical Society, 798.
  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). MedCrave online.
  • Forced Degradation Testing in Pharma. (2025).
  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016).
  • Kudin, S., & Varganov, S. A. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • 4-(DIMETHYLAMINOMETHYL)-6-FLUORO-2-METHOXYPHENOL Product Description. (n.d.). ChemicalBook.
  • Friedman, M. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds.
  • Guaiacol. (n.d.). PubChem.
  • Slawinska, D., & Slawinski, J. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central.

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Technical Support Center: A Researcher's Guide to 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during experiments with this compound. As Senior Application Scientists, we have compiled this guide based on established principles of organic chemistry and extensive experience with related phenolic Mannich bases.

Section 1: Synthesis and Purification

This section addresses common issues arising during the synthesis and purification of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, which is typically prepared via a Mannich reaction.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in the synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol. What are the likely causes and how can I optimize the reaction?

A1: Low yields in the Mannich reaction are a common issue.[1] The primary reasons often relate to reagent quality, reaction conditions, and the formation of side products. Here’s a systematic approach to troubleshooting:

  • Reagent Quality:

    • Formaldehyde: Use fresh, high-quality formaldehyde or paraformaldehyde. Polymerized paraformaldehyde can fail to depolymerize effectively, hindering the reaction.

    • Dimethylamine: Ensure the dimethylamine solution is of the correct concentration and has been stored properly to prevent degradation.

    • 4-Fluoro-2-methoxyphenol: The purity of your starting phenol is critical. Impurities can lead to undesired side reactions.

  • Reaction Conditions:

    • Temperature: The reaction temperature can significantly impact the yield. While some Mannich reactions proceed at room temperature, others may require heating to reflux to achieve a reasonable rate.[2] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.[2]

    • Solvent: Protic solvents like ethanol are commonly used as they facilitate the formation of the electrophilic iminium ion.[3] The choice of solvent can influence reaction rates and yields.

    • pH: The Mannich reaction is typically acid-catalyzed to promote the formation of the iminium ion.[4] However, with phenols, the reaction can also proceed under neutral or basic conditions. The optimal pH should be determined empirically.

  • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of formaldehyde and dimethylamine is often used to drive the reaction to completion, but this can also lead to the formation of di-substituted byproducts.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: The formation of byproducts is a frequent challenge in the Mannich reaction with phenols.[1] The hydroxyl group of the phenol is a strong activating group and an ortho, para-director, which can lead to a mixture of products.

  • Potential Side Products:

    • Ortho- and Para- Isomers: The aminomethyl group can be introduced at the ortho or para position relative to the hydroxyl group. In the case of 4-fluoro-2-methoxyphenol, the primary substitution is expected at the position ortho to the hydroxyl group and para to the methoxy group. However, other isomers may form.

    • Di-substituted Products: If both ortho positions to the hydroxyl group are available, di-substitution can occur, leading to the formation of 2,6-bis(dimethylaminomethyl)-4-fluoro-2-methoxyphenol.

    • Resinous Materials: Phenols can react with formaldehyde to form resins, especially under certain conditions.[5]

  • Strategies for Minimizing Side Products:

    • Control Stoichiometry: Use a controlled molar ratio of reactants to favor mono-substitution.

    • Reaction Temperature: Lowering the reaction temperature may improve the selectivity of the reaction.

    • Order of Addition: Adding the formaldehyde slowly to the mixture of the phenol and amine can sometimes help to control the reaction and minimize side product formation.

Q3: What is a reliable method for the purification of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol?

A3: The purification of phenolic Mannich bases typically involves standard techniques such as recrystallization or column chromatography.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for purification.

  • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a reliable method. A solvent system with a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution.

  • Acid-Base Extraction: The basicity of the dimethylamino group allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or allow extraction of the purified product into an organic solvent.

Experimental Protocol: General Synthesis of a Phenolic Mannich Base

This protocol is a general guideline and may require optimization for the specific synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-methoxyphenol (1 equivalent) in ethanol.

  • Reagent Addition: Add dimethylamine (as an aqueous solution, 1.1 equivalents) to the flask. To this mixture, add formaldehyde (as a 37% aqueous solution, 1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Start: 4-Fluoro-2-methoxyphenol reactants Add Dimethylamine and Formaldehyde in Ethanol start->reactants reaction Reaction (Room Temp to Reflux) reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup crude Crude Product workup->crude purify Column Chromatography or Recrystallization crude->purify characterize Characterization (NMR, MS, etc.) purify->characterize final Pure 4-(Dimethylaminomethyl)-6-fluoro- 2-methoxyphenol characterize->final

Caption: A typical workflow for the synthesis and purification of a phenolic Mannich base.

Section 2: Stability and Storage

The stability of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a critical factor for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q4: My sample of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol has changed color over time. Is it still usable?

A4: A change in color, often to a yellow or brownish hue, is a common sign of degradation for phenolic compounds, which are susceptible to oxidation.[6] While a slight color change may not significantly impact all applications, it is an indication of impurity formation. For sensitive experiments, it is recommended to use freshly prepared or purified material. If you suspect degradation, you can re-purify the compound using the methods described in Q3.

Q5: What are the optimal storage conditions for 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol?

A5: To minimize degradation, 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol should be stored under the following conditions:

  • Temperature: Store at 2-8°C.[7]

  • Light: Protect from light by storing in an amber vial or in the dark.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Keep the container tightly sealed to protect from moisture.

Q6: How does pH affect the stability of this compound in solution?

A6: The stability of phenolic compounds in solution is often pH-dependent. They are generally more stable in acidic conditions and more susceptible to oxidation at alkaline pH.[6] The presence of the basic dimethylamino group in 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol may influence its stability profile across different pH ranges. For applications requiring the compound to be in solution, it is advisable to use freshly prepared solutions and consider buffering the solution to a slightly acidic pH if compatibility with the experiment allows.

Section 3: Analytical Characterization and Troubleshooting

Accurate analytical characterization is essential for confirming the identity and purity of your compound. This section provides guidance on common analytical techniques and troubleshooting.

Frequently Asked Questions (FAQs)

Q7: What are the expected signals in the 1H and 13C NMR spectra of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol?

Predicted NMR Data

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Multiplicity Assignment Predicted δ (ppm)
Aromatic-H6.5 - 7.0mAromatic C-O145 - 155
Aromatic-H6.5 - 7.0mAromatic C-F150 - 160 (d)
-OCH₃3.8 - 4.0sAromatic C-OMe140 - 150
-CH₂-N3.5 - 3.8sAromatic C-H110 - 120 (d)
-N(CH₃)₂2.2 - 2.5sAromatic C-H100 - 115 (d)
-OH9.0 - 11.0br sAromatic C-CH₂120 - 130
-CH₂-N55 - 65
-OCH₃55 - 60
-N(CH₃)₂40 - 50

Note: Chemical shifts are predictions and may vary depending on the solvent and other experimental conditions. The fluorine atom will cause splitting of adjacent carbon and proton signals (d = doublet).

Q8: What fragmentation pattern should I expect in the mass spectrum of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol?

A8: In mass spectrometry with electron ionization (EI), the fragmentation of phenolic Mannich bases is influenced by the presence of the phenol, methoxy, and dimethylaminomethyl groups.

  • Molecular Ion (M+): A molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound.

  • Alpha-Cleavage: The most common fragmentation pathway for amines is alpha-cleavage, which in this case would involve the loss of a methyl radical from the dimethylamino group or cleavage of the bond between the aromatic ring and the aminomethyl group.[8]

  • Loss of Functional Groups: Expect to see fragments corresponding to the loss of a methoxy group (-OCH₃) or a hydroxyl group (-OH).

Troubleshooting Analytical Data

Problem: The NMR spectrum shows unexpected peaks.

  • Possible Cause: The presence of unreacted starting materials, side products (e.g., isomers, di-substituted products), or residual solvent.

  • Solution: Compare the spectrum to the spectra of the starting materials. If side products are suspected, repurify the compound. Ensure the deuterated solvent used is of high purity.

Problem: The mass spectrum does not show the expected molecular ion peak.

  • Possible Cause: The molecular ion may be unstable and readily fragments.

  • Solution: Use a softer ionization technique, such as chemical ionization (CI) or electrospray ionization (ESI), which may result in a more prominent molecular ion peak.[9]

Q9: Which chromatographic method, HPLC or GC, is more suitable for analyzing 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol?

A9: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used for the analysis of this compound, but HPLC is generally more suitable.

  • HPLC: As a moderately polar and semi-volatile compound, it is well-suited for reverse-phase HPLC with UV detection.[10] This method avoids the high temperatures required for GC, which could potentially cause degradation of the analyte.

  • GC: While GC analysis is possible, the phenolic hydroxyl group may require derivatization (e.g., silylation) to improve peak shape and thermal stability.[10] There is also a risk of thermal degradation in the injector port.

Analytical Workflow

G cluster_analysis Analytical Characterization sample Purified Sample hplc HPLC-UV (Purity Assessment) sample->hplc nmr ¹H and ¹³C NMR (Structure Confirmation) sample->nmr ms Mass Spectrometry (Molecular Weight and Fragmentation) sample->ms data Data Interpretation and Troubleshooting hplc->data nmr->data ms->data

Caption: A recommended workflow for the analytical characterization of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

References

  • Brunel University Research Archive. A study of the mannich reaction with. Available from: [Link]

  • MDPI. Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. Available from: [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Available from: [Link]

  • Taylor & Francis. o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 1. BENZYLAMINES: PROPERTIES, STRUCTURE, SYNTHESIS AND PURIFICATION. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Regioselective Mannich Reaction of Phenolic Compounds and Its Application to the Synthesis of New Chitosan Derivatives. Available from: [Link]

  • . Available from: [Link]

  • Wikipedia. Mannich reaction. Available from: [Link]

  • PubMed. A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol. Available from: [Link]

  • PubMed Central. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Available from: [Link]

  • SciTePress. (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. Available from: [Link]

  • Carl ROTH. Phenolic DNA Purification – Background and Protocol. Available from: [Link]

  • ResearchGate. V–Catalyzed Direct Ortho‐Aminomethylation of Phenols. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • Taylor & Francis Online. Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. Available from: [Link]

  • ResearchGate. The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols1. Available from: [Link]

  • YouTube. The Mannich Reaction. Available from: [Link]

  • ResearchGate. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Available from: [Link]

  • ANALYTICAL METHODS. Available from: [Link]

  • Wikipedia. 2,4,6-Tris(dimethylaminomethyl)phenol. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • PubMed. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Available from: [Link]

  • Chromatography Online. Detangling the Complex Web of GC × GC Method Development to Support New Users. Available from: [Link]

  • PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Available from: [Link]

  • PubMed. Suppression of Fragmentation in Mass Spectrometry. Available from: [Link]

  • PubMed Central. Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. Available from: [Link]

  • PubMed Central. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia. Available from: [Link]

  • NP-MRD. 13 C NMR Spectrum (1D, 176 MHz, H 2 O, predicted) (NP0229623). Available from: [Link]

  • Mass Spectrometry: Fragmentation. Available from: [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

  • MDPI. Synthesis and Characterization of MIPs for Selective Removal of Textile Dye Acid Black-234 from Wastewater Sample. Available from: [Link]

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Optimizing dosage of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol for cell culture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides a comprehensive framework for determining the optimal dosage of a novel small molecule, exemplified by 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, for your cell culture experiments. As a Senior Application Scientist, my goal is to equip you with the foundational principles and practical methodologies to ensure reproducible and reliable results. We will move beyond simple step-by-step instructions to explore the underlying rationale for each experimental choice, empowering you to troubleshoot effectively and adapt these protocols to your specific research needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when working with a new small molecule compound.

Q1: What is the first step before using a new small molecule like 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol in my cell culture experiments?

A1: Before introducing any new compound to your cells, it is crucial to understand its fundamental physicochemical properties. The first step is to prepare a high-concentration stock solution. Small molecule inhibitors are often poorly soluble in aqueous solutions.[1] Therefore, a solvent such as dimethyl sulfoxide (DMSO) is commonly used to create a stock solution, typically at a concentration of 10 mM.[1] It is critical to ensure the compound is fully dissolved. Gentle vortexing and warming (if the compound's stability allows) can aid dissolution. Always refer to the manufacturer's data sheet for solubility information. Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Q2: How do I determine the appropriate concentration range to test for my initial experiments?

A2: A broad concentration range is recommended for initial screening experiments to identify a preliminary effective concentration. A common starting point is a logarithmic dilution series, for example, from 1 nM to 10 mM.[2] This wide range will help you identify the concentration at which you observe a biological effect and also the concentration at which cytotoxicity occurs. A literature search for similar compounds can also provide a starting point for a relevant concentration range.

Q3: What is a dose-response experiment and why is it important?

A3: A dose-response experiment is fundamental to characterizing the effect of a compound on a biological system.[3] It involves treating your cells with a range of concentrations of the compound and measuring a specific biological outcome.[3] The resulting data is typically plotted as a sigmoidal curve, which allows you to determine key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).[3][4] This is crucial for understanding the potency of your compound and for selecting appropriate concentrations for future experiments.

Q4: How can I be sure that the solvent (e.g., DMSO) is not affecting my cells?

A4: This is a critical control for your experiments. The final concentration of the solvent in your cell culture medium should be low enough to not cause any cellular effects on its own.[1] Typically, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines.[1] To confirm this, you should always include a "vehicle control" in your experiments. This control consists of cells treated with the same volume of solvent as the highest concentration of your test compound, but without the compound itself. This allows you to distinguish the effects of the compound from any potential effects of the solvent.

Q5: What are the differences between cell viability, cell proliferation, and cytotoxicity assays?

A5: These assays measure different aspects of cellular health and response to a compound.

  • Cell viability assays measure the number of living, healthy cells in a sample.[5][6]

  • Cell proliferation assays quantify the rate of cell division and growth over time.[7]

  • Cytotoxicity assays specifically measure cellular changes associated with cell death, such as loss of membrane integrity.[8]

Understanding these distinctions is key to correctly interpreting your results. A compound can inhibit proliferation (cytostatic effect) without necessarily being cytotoxic (killing the cells).[7]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered when optimizing the dosage of a new small molecule.

Problem 1: I am not observing any effect of the compound, even at high concentrations.
Potential Cause Troubleshooting Step
Compound Degradation Ensure the compound has been stored correctly (e.g., protected from light, at the recommended temperature).[1] Avoid repeated freeze-thaw cycles of the stock solution.[1]
Poor Solubility Visually inspect your culture medium after adding the compound. If you see precipitation, the effective concentration is lower than intended.[1] You may need to use a different solvent or a lower concentration range.
Incorrect Assay Timing The biological effect you are measuring may take longer to manifest. Consider performing a time-course experiment to determine the optimal incubation time.
Inactive Biological System The target of your compound may not be present or active in your chosen cell line. Confirm the presence of the target protein or pathway activity.[1]
Problem 2: I am observing high levels of cell death even at very low concentrations of the compound.
Potential Cause Troubleshooting Step
High Cytotoxicity The compound may be highly toxic to your cells. Expand your dilution series to include much lower concentrations to identify a non-toxic range.
Solvent Toxicity Double-check the final concentration of your solvent in the culture medium. Ensure it is below the toxic threshold for your cell line (typically <0.5% for DMSO).[1]
Contamination Rule out contamination of your stock solution, media, or cell culture.
Problem 3: My dose-response curve is not sigmoidal or is highly variable.
Potential Cause Troubleshooting Step
Inappropriate Concentration Range Your chosen concentration range may be too narrow or may not bracket the EC50/IC50. Widen the range of concentrations tested.
Assay Variability Ensure consistent cell seeding density and precise pipetting. Increase the number of technical and biological replicates.
Complex Biological Response The compound may have multiphasic effects. Consider using a more complex non-linear regression model to fit your data.[4]

Section 3: Experimental Protocols

Protocol 1: Determining the Optimal Dose-Response Curve

This protocol outlines the steps to generate a dose-response curve to determine the EC50/IC50 of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

Materials:

  • 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

  • Anhydrous DMSO

  • Your chosen cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • A cell viability or proliferation assay kit (e.g., MTT, MTS, or a resazurin-based assay)[6][9]

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare a 10 mM stock solution of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol in anhydrous DMSO.

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of the compound in complete culture medium. A common approach is a 1:10 dilution series to cover a broad range of concentrations. Remember to also prepare a vehicle control (medium with DMSO at the same final concentration as your highest compound concentration) and a no-treatment control (medium only).

  • Treat the cells by carefully removing the old medium and adding the medium containing the different concentrations of the compound.

  • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Perform a cell viability or proliferation assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Analyze the data by normalizing the results to the vehicle control and plotting the response versus the log of the compound concentration. Use non-linear regression to fit a sigmoidal curve and determine the EC50/IC50.[3]

Workflow for Dose-Response Experiment

DoseResponseWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dilution Prepare Serial Dilutions prep_stock->serial_dilution seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells seed_cells->treat_cells serial_dilution->treat_cells incubate Incubate (24-72h) treat_cells->incubate viability_assay Perform Viability Assay incubate->viability_assay read_plate Read Plate viability_assay->read_plate data_analysis Analyze Data & Plot Curve read_plate->data_analysis

Caption: Workflow for a typical dose-response experiment.

Protocol 2: Assessing Cytotoxicity using a Membrane Integrity Assay

This protocol uses a dye exclusion method, such as Trypan Blue or a fluorescent dye like Propidium Iodide (PI), to quantify cell death.

Materials:

  • Cells treated with a range of concentrations of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol (from Protocol 1)

  • Trypan Blue solution (0.4%) or Propidium Iodide (PI) staining solution

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or an automated cell counter

  • Fluorescence microscope or flow cytometer (for PI)

Procedure:

  • Harvest cells from your culture vessel after treatment.

  • Wash the cells with PBS to remove any residual medium.

  • Resuspend the cells in a small volume of PBS.

  • Add Trypan Blue or PI to the cell suspension and incubate for a few minutes.

  • Count the number of live (unstained) and dead (stained) cells using a hemocytometer or an automated cell counter. For PI, analyze the cells using a fluorescence microscope or flow cytometer.

  • Calculate the percentage of dead cells for each treatment condition.

Troubleshooting Logic Flow

TroubleshootingFlow start Start: No Effect Observed check_compound Check Compound Integrity (Storage, Freeze-Thaw) start->check_compound check_solubility Check for Precipitation check_compound->check_solubility No degraded Result: Compound Degraded Action: Use Fresh Stock check_compound->degraded Yes check_timing Perform Time-Course check_solubility->check_timing No precipitated Result: Precipitation Action: Adjust Solvent/Concentration check_solubility->precipitated Yes check_target Verify Target Presence/ Activity check_timing->check_target No timing_issue Result: Timing Suboptimal Action: Adjust Incubation Time check_timing->timing_issue Yes target_issue Result: Target Inactive Action: Use Different Cell Line check_target->target_issue Yes end Problem Resolved check_target->end No degraded->end precipitated->end timing_issue->end target_issue->end

Caption: A logical flow for troubleshooting compound inactivity.

Section 4: Data Interpretation and Best Practices

  • Always include controls: Untreated and vehicle-treated controls are essential for accurate data interpretation.

  • Perform biological replicates: Repeating the entire experiment on different days with fresh cell passages will ensure the reproducibility of your findings.

  • Consider the context: The optimal dosage of a compound can vary between different cell lines due to differences in metabolic rates and sensitivity.[10] Therefore, you will need to optimize the dosage for each cell line you plan to use.

  • Look beyond viability: Depending on your research question, you may also want to assess more specific cellular responses, such as changes in gene expression, protein phosphorylation, or cell morphology.

By following the principles and protocols outlined in this guide, you will be well-equipped to determine the optimal dosage of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, or any other small molecule, for your cell culture experiments, ensuring the scientific integrity and reproducibility of your research.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Cell Proliferation and Viability Assay. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]

  • Current Protocols in Chemical Biology. (n.d.). Designing Drug-Response Experiments and Quantifying their Results. Retrieved from [Link]

  • Collaborative Drug Discovery. (2024, April 24). Setting up a Dose Response Protocol. Retrieved from [Link]

  • CDC Stacks. (n.d.). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Dose–response relationship. Retrieved from [Link]

  • ResearchGate. (2014, November 16). Can I optimize dose and time in different cell lines?. Retrieved from [Link]

  • ResearchGate. (2021, August 28). Dose optimization for cell culture. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol (CAS No. 103905-49-3). This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this valuable pharmaceutical intermediate. The unique structural features of this molecule present specific challenges that require a nuanced approach to achieve high purity. This guide provides in-depth, field-proven insights, troubleshooting strategies, and validated protocols to streamline your purification workflow.

Understanding the Molecule: The Root of the Challenge

The purification challenges associated with 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol stem directly from its multifunctional nature. A clear understanding of its chemical properties is the first step toward designing an effective purification strategy.

The molecule possesses three key functional groups that dictate its behavior:

  • Phenolic Hydroxyl (-OH): This group is acidic and highly polar. It can form strong hydrogen bonds and interact significantly with polar stationary phases like silica gel, often leading to peak tailing in chromatography.[1][2] Phenols are also susceptible to oxidation, which can result in the formation of colored impurities, especially under basic conditions or exposure to air.[3]

  • Tertiary Amine (-N(CH3)2): The dimethylamino group is basic and will be protonated at acidic pH. Like the phenol, it is a polar group that interacts strongly with silica gel. The presence of both acidic and basic centers makes the molecule's solubility highly dependent on pH.

  • Fluorine (-F) and Methoxy (-OCH3) Groups: These substituents modulate the molecule's overall polarity, lipophilicity, and the pKa of the phenolic proton.

This combination of an acidic phenol and a basic amine on the same scaffold makes the compound amphoteric, providing unique opportunities for extractive purification but also complicating chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for my compound streaking or tailing during silica gel column chromatography?

A1: Severe streaking is the most frequently reported issue and is caused by the strong interaction of both the basic dimethylamino group and the acidic phenolic hydroxyl group with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This leads to non-uniform movement down the column, resulting in broad, tailing peaks and poor separation.

Q2: My purified compound is developing a pink or brown color over time. What is causing this and how can I prevent it?

A2: The phenolic group is susceptible to oxidation, which forms highly colored quinone-type byproducts.[3] This process can be accelerated by exposure to air, light, trace metals, or basic conditions. To minimize this, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and store the purified material at recommended low temperatures (2-8°C) away from light.[4]

Q3: Which purification technique should I try first: chromatography, recrystallization, or extraction?

A3: The best initial approach depends on the impurity profile and the scale of your reaction.

  • For initial cleanup and removal of non-ionic impurities: An acid-base extraction is highly effective due to the molecule's amphoteric nature. It can rapidly remove neutral organic impurities and some acidic or basic byproducts.

  • For high-purity isolation: Chromatography is generally required. However, it must be optimized to address the streaking issue (see Troubleshooting Guide).

  • For final polishing of a solid product: Recrystallization is an excellent final step if a suitable solvent system can be identified and the compound is crystalline. It is very effective at removing small amounts of structurally similar impurities.

Q4: How does the fluorine atom affect purification?

A4: The electron-withdrawing fluorine atom increases the acidity of the phenolic proton compared to its non-fluorinated analog. This can affect the optimal pH range for extractions. While fluorine substitution can lead to unique degradation pathways under certain conditions, for standard purification its primary influence is electronic.[5]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems with a focus on causal analysis and actionable solutions.

Problem Encountered Primary Cause(s) Recommended Solutions & Scientific Rationale
Severe Peak Tailing/Streaking on Silica Gel Column Strong, non-ideal interactions between the basic amine/acidic phenol and the acidic silica surface.1. Use a Mobile Phase Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent. This deactivates the acidic silanol sites, preventing strong ionic interactions with your compound's basic amine.[2] 2. Switch the Stationary Phase: Use a less acidic or neutral stationary phase like neutral alumina. Alternatively, for highly polar compounds, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[1][6] 3. Employ Reversed-Phase Chromatography: Use a C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a pH modifier like formic acid or ammonium acetate to ensure a consistent ionic state for the molecule.[1]
Low Recovery After Aqueous Acid-Base Extraction 1. Incorrect pH: The pH was not sufficiently acidic to fully protonate the amine (trapping it in the aqueous layer) or not sufficiently basic to fully deprotonate the phenol. 2. Emulsion Formation: Vigorous shaking can create stable emulsions, trapping the product at the interface.1. Optimize and Verify pH: Use a pH meter. To isolate as a base, adjust the aqueous phase to pH > 10 to deprotonate the phenol and keep the amine neutral. To isolate as an acid salt, adjust to pH < 4 to protonate the amine. For aminophenols, precise pH control between 6.5 and 7.5 is often critical for precipitating the free base.[7][8] 2. Manage Emulsions: Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase and break the emulsion. Use gentle, swirling inversions for mixing instead of vigorous shaking.[9]
Failure to Crystallize from Solution 1. High Impurity Load: "Oiling out" or failure to crystallize is often caused by impurities that disrupt crystal lattice formation. 2. Improper Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[10][11]1. Pre-Purify: Pass the crude material through a small plug of silica or perform a quick extraction to remove major impurities before attempting recrystallization. 2. Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, and mixtures with hexanes). 3. Induce Crystallization: If crystals do not form on cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal of pure product.[10]
Product Degradation (Color Change) During Column Chromatography Oxidation of the phenol on the silica surface, which can be catalytically active. Prolonged exposure to air during a long column run.1. Use Deactivated Silica: Prepare a slurry of silica in the eluent containing 1% triethylamine, pack the column, and flush with several column volumes before loading your sample. 2. Work Quickly: Use flash chromatography with positive pressure to minimize the run time. 3. Use an Inert Atmosphere: Keep the solvent reservoir and the top of the column under a blanket of nitrogen or argon.

Experimental Workflows & Protocols

Workflow 1: Purification Method Selection

This diagram outlines a logical decision-making process for purifying the crude product.

G start Crude Product purity_check Assess Purity & Impurity Profile (TLC, HPLC, NMR) start->purity_check decision1 Is the major impurity non-polar/neutral? purity_check->decision1 extraction Perform Acid-Base Extraction decision1->extraction  Yes chromatography Perform Modified Column Chromatography decision1->chromatography  No / Complex decision2 Is Purity >95%? extraction->decision2 decision2->chromatography  No decision3 Is Product Solid? decision2->decision3  Yes chromatography->decision3 recrystallize Recrystallize decision3->recrystallize  Yes final_product Pure Product decision3->final_product  No (Pure Oil) recrystallize->final_product

Caption: Decision workflow for purification strategy.

Protocol 1: Optimized Acid-Base Extraction

This method is ideal for removing neutral organic impurities.

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction (Isolating the Amine):

    • Transfer the organic solution to a separatory funnel.

    • Extract three times with 1M hydrochloric acid (HCl). The protonated amine salt of your product will move into the aqueous layer.

    • Combine the aqueous layers. The neutral impurities remain in the original organic layer, which can be discarded.

  • Basification and Re-extraction:

    • Cool the combined acidic aqueous layers in an ice bath.

    • Slowly add 5M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution with stirring until the pH is > 9 (verify with a pH meter). Your product will deprotonate and may precipitate or form an oil.

    • Extract the product back into an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration:

    • Combine the organic layers from the previous step.

    • Wash with brine to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[9]

Workflow 2: Troubleshooting Column Chromatography

This diagram provides a logical flow for addressing the common issue of peak tailing.

G start Problem: Compound Streaks on TLC/Column q1 Are you using standard silica gel? start->q1 a1_yes Add 0.5-1% Triethylamine or NH4OH to Eluent q1->a1_yes Yes q2 Is separation still poor? a1_yes->q2 a2_yes Switch Stationary Phase q2->a2_yes Yes end_good Problem Solved: Sharp Peaks q2->end_good No a2_options Try Neutral Alumina or Reversed-Phase (C18) a2_yes->a2_options a2_options->end_good

Caption: Troubleshooting logic for peak tailing in chromatography.

Protocol 2: Modified Flash Column Chromatography

This protocol is designed to achieve high-purity separation by mitigating adverse interactions with silica gel.

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., Hexanes:Ethyl Acetate or DCM:Methanol) that gives your product an Rf value of approximately 0.2-0.3.

    • Prepare the chosen eluent and add 0.5% (v/v) triethylamine (TEA). For example, for 1 L of 70:30 Hex:EtOAc, add 5 mL of TEA.

  • Column Packing:

    • Pack a suitably sized silica gel column using the TEA-modified eluent. Do not let the column run dry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or DCM.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Run the column using the TEA-modified eluent, applying positive pressure (flash chromatography).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Note: The triethylamine is volatile and will co-evaporate, but for highly sensitive downstream applications, an additional acid/base workup or co-evaporation with a solvent like toluene may be needed to remove final traces.

References

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (n.d.). MDPI. Retrieved from [Link]

  • A scalable and green one-minute synthesis of substituted phenols. (n.d.). PMC - NIH. Retrieved from [Link]

  • Column chromatography of phenolics? (2013, September 25). ResearchGate. Retrieved from [Link]

  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. (2020, July 21). Beaudry Research Group. Retrieved from [Link]

  • Method for synthesizing p-substituted phenol derivative. (n.d.). Google Patents.
  • What are the key steps in the purification of pharmaceutical intermediates? (2025, August 20). Blog. Retrieved from [Link]

  • Troubleshooting. (n.d.). The Pharma Master. Retrieved from [Link]

  • Phenolic compounds analyzed and separated with normal phase HPLC - AppNote. (n.d.). Retrieved from [Link]

  • Phenol synthesis by substitution or oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Trouble with Column Chromatography of phenolic compounds. (2025, August 6). r/OrganicChemistry. Retrieved from [Link]

  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Retrieved from [Link]

  • Phenol Synthesis Part I. (n.d.). Retrieved from [Link]

  • Which chromatographic technique is suitable for isolating polar compounds from the n-butanol fraction? (2020, September 7). ResearchGate. Retrieved from [Link]

  • PURIFICATION OF p-AMINOPHENOL. (n.d.). Google Patents.
  • Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • 4-Fluoro-2-methoxyphenol. (n.d.). PubChem - NIH. Retrieved from [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024, March 3). IJNRD. Retrieved from [Link]

  • Recrystallization. (2020, January 10). YouTube. Retrieved from [Link]

  • Process for the purification of p-aminophenol. (n.d.). Patent US-4440954-A - PubChem. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Process for purifying crude 4-aminophenol. (n.d.). Google Patents.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (n.d.). PMC - NIH. Retrieved from [Link]

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Identifying degradation products of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

A Guide to Identifying Potential Degradation Products

Welcome to the technical support guide for 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol. This document is designed for researchers, analytical scientists, and drug development professionals to proactively identify and characterize potential degradation products of this molecule. Understanding the stability profile of a drug substance is a critical aspect of pharmaceutical development, mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][2][3] This guide provides field-proven insights and structured methodologies to anticipate, investigate, and identify impurities that may arise during manufacturing, storage, or under stress conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the stability assessment and degradation pathway analysis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

Q1: What are the most reactive functional groups on this molecule and its likely degradation pathways?

Answer: The structure of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol contains several reactive sites that make it susceptible to specific degradation pathways. A proactive analysis of the structure allows us to predict its chemical liabilities.

  • Tertiary Amine (-N(CH₃)₂): The dimethylamino group is a primary target for oxidation. Tertiary amines are well-known to form N-oxides in the presence of oxidizing agents.[4][5]

  • Phenolic Hydroxyl (-OH): The phenol group is highly susceptible to oxidation. This can lead to the formation of colored quinone-type structures or, through radical mechanisms, result in dimerization and polymerization.[4][6] The hydroxyl group also makes the molecule acidic, influencing its behavior in different pH environments.

  • Methoxy Group (-OCH₃): This group can undergo hydrolysis, particularly under acidic conditions, to yield a catechol-like structure (a di-phenol). This process is known as O-demethylation. Oxidative O-demethylation is also a possible pathway.[7]

  • Benzylic Position (-CH₂-): The methylene bridge between the aromatic ring and the amine is a benzylic position, which is prone to oxidation to form a hydroxyl group or even cleavage of the C-N bond.

  • Aryl-Fluoride Bond (C-F): While the C-F bond on an aromatic ring is generally strong and stable, it can be susceptible to cleavage under high-energy conditions like photolysis, leading to defluorination.[8][9][10]

Based on these reactive sites, the primary degradation pathways to investigate are oxidation, hydrolysis, and photolysis .[11]

G cluster_oxidation Oxidation (e.g., H₂O₂) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis (UV Light) parent 4-(Dimethylaminomethyl)-6-fluoro- 2-methoxyphenol n_oxide N-Oxide parent->n_oxide +O quinone Ortho-Quinone parent->quinone -2H demethylation N-Demethylation Product parent->demethylation -CH₂ o_demethylation O-Demethylation Product (Catechol derivative) parent->o_demethylation -CH₃, +H defluorination Defluorinated Product parent->defluorination -F, +H ring_cleavage Ring-Cleavage Products parent->ring_cleavage Energy polymer Polymeric Species quinone->polymer Polymerization

Caption: Predicted degradation pathways for the target molecule.

Q2: I need to perform a forced degradation study. What conditions do you recommend?

Answer: Forced degradation, or stress testing, is essential for identifying potential degradation products and developing stability-indicating analytical methods.[4][11] The goal is to achieve target degradation of 5-20%, which is sufficient to detect and characterize impurities without destroying the parent molecule.

Expert Tip: Always run a control sample (parent drug in the same solvent, protected from the stress condition) in parallel for each experiment. This helps differentiate degradants from solvent impurities or artifacts. Ensure you calculate a mass balance at the end of the study to account for all material.[4]

Stress ConditionProtocolRationale & Potential Products
Acid Hydrolysis Dissolve the compound in 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize before analysis.To test susceptibility to low pH environments. Primarily targets the methoxy group for O-demethylation .
Base Hydrolysis Dissolve the compound in 0.1 M NaOH. Incubate at 60°C for 8-24 hours. Neutralize before analysis.To test susceptibility to high pH environments. Can accelerate oxidation of the phenol group. May cause some O-demethylation .[12]
Oxidation Dissolve the compound in a solution of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.Simulates exposure to atmospheric oxygen or oxidative excipients.[4] Expect N-oxide formation , quinone formation , and potential N-demethylation .
Thermal Store the solid compound at 80°C for 7 days. Also, test in solution (e.g., water/acetonitrile) at 60°C.Simulates the effect of heat during manufacturing or storage in hot climates. Can accelerate both hydrolysis and oxidation.[4]
Photolysis Expose the compound in a transparent solution (e.g., quartz cuvette) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B).Simulates exposure to light. The primary risk is defluorination of the aromatic ring or radical-induced polymerization.[8][13]
Q3: What specific degradation products should I be looking for with LC-MS analysis?

Answer: Based on the predicted pathways, you can anticipate several degradation products with specific mass shifts relative to the parent molecule. High-Resolution Mass Spectrometry (HRMS) is invaluable for confirming the elemental composition of these unknowns.

Degradation PathwayProposed TransformationExpected Δm/zPotential m/z (Parent M=199.11)
Oxidation N-Oxidation+15.99215.10
Oxidation Hydroxylation (on ring or benzylic C)+15.99215.10
Oxidation Quinone Formation-2.02197.09
Oxidation N-Demethylation-14.02185.09
Hydrolysis O-Demethylation-14.02185.09
Photolysis Defluorination-18.00 (-F, +H)181.11
Cleavage Loss of dimethylaminomethyl group-58.08141.03
Dimerization Oxidative Coupling of two molecules+197.09 (-2H)396.19
Q4 (Troubleshooting): My mass balance is below 90% after stress testing. Where did the material go?

Answer: A poor mass balance is a common and informative result in forced degradation studies.[4] It suggests that not all degradation products are being detected by your primary analytical method (e.g., RP-HPLC with UV detection). Here are the likely causes:

  • Formation of Polymers: Phenols are known to oxidize and form polymeric materials.[6] These polymers may be insoluble, precipitate out of solution, or be too large to elute from your HPLC column.

  • Loss of a Chromophore: The degradation may have destroyed the aromatic ring system, which is the primary UV-absorbing chromophore. The resulting products (e.g., small aliphatic acids like maleic or formic acid) would be invisible to a UV detector but could be seen by a universal detector like a Charged Aerosol Detector (CAD) or by MS.[14][15]

  • Formation of Volatile Products: Small degradation products could be volatile and lost during sample handling or heating. This is less common for this specific molecule but should be considered.

  • Irreversible Adsorption: Highly polar or reactive degradants might irreversibly stick to the HPLC column stationary phase.

Troubleshooting Steps:

  • Visually inspect stressed samples for precipitates.

  • Analyze samples using an alternative detection method (e.g., LC-CAD, LC-MS in full scan mode).

  • Use a different chromatography mode (e.g., HILIC for very polar compounds) to search for missing peaks.

Workflow for Identification and Structural Elucidation

A systematic approach is required to move from detecting an unknown peak to confirming its structure. This workflow combines chromatographic separation with spectroscopic analysis.

G start Forced Degradation Sample (Mixture of Parent + DPs) lcms Step 1: LC-UV/HRMS Analysis - Separate peaks - Determine accurate mass & formula start->lcms msms Step 2: MS/MS Fragmentation - Compare fragment patterns - Propose structure lcms->msms decision Is Structure Confirmed? msms->decision isolate Step 3: Isolation (Preparative HPLC) decision->isolate No end Structure Confirmed decision->end Yes nmr Step 4: NMR Spectroscopy (1H, 13C, 2D NMR) - Unambiguous structure elucidation isolate->nmr nmr->end

Caption: Workflow for degradation product identification.

Experimental Protocol: LC-MS and NMR Analysis

1. LC-MS for Initial Identification:

  • Objective: To separate all degradation products from the parent compound and obtain their accurate mass for formula prediction.

  • Methodology:

    • Column: Use a high-resolution C18 column (e.g., 100 x 2.1 mm, 1.8 µm) for good separation.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to ensure separation of closely eluting species.

    • MS Detector: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI) mode. The tertiary amine and phenol groups should ionize well.

    • Data Acquisition: Collect data in both full scan mode (to find all ions) and data-dependent MS/MS mode (to get fragmentation data for ions above a certain threshold).[16]

2. NMR for Structural Confirmation:

  • Objective: To unambiguously determine the chemical structure of an isolated degradation product.[17][18]

  • Methodology (Requires isolated impurity >1 mg):

    • Sample Prep: Dissolve the isolated compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H NMR: Provides information on the number and environment of protons. Look for the disappearance of signals (e.g., a methyl singlet from the -OCH₃ group) or shifts in aromatic protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. HSQC correlates protons to the carbons they are attached to, while HMBC shows longer-range (2-3 bond) C-H correlations, which is critical for piecing the structure together.

    • ¹⁹F NMR: If defluorination is suspected, the absence of the fluorine signal compared to the parent compound provides strong evidence.[8][9]

By following this structured approach, researchers can confidently identify and characterize the degradation products of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, ensuring the development of a safe, stable, and effective drug product.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Vertex AI Search. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Joseph, R. P., & Mason, R. P. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology, 23(2), 461–466. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3A(R) Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • Wu, D., et al. (2017). Determination of phenol degradation in chloride ion rich water by ferrate using a chromatographic method in combination with on-line mass spectrometry analysis. Analytical Methods, 9(33), 4895-4902. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phenol - Analytical Methods. Retrieved from [Link]

  • Patel, Y., & Shah, N. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(3), 233-242.
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  • Dsouza, S., et al. (2024). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Wang, Y., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 87, 821-827. Retrieved from [Link]

  • Bhowmick, I., et al. (2017). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 41(20), 12111-12122. Retrieved from [Link]

  • Xia, X., et al. (2020). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry, 8, 601. Retrieved from [Link]

  • Bhat, A., et al. (2024). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry, 43(1), 105-116. Retrieved from [Link]

  • Science.gov. (n.d.). Forced degradation products: Topics. Retrieved from [Link]

  • Bhat, A., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 56(15), 10793–10803. Retrieved from [Link]

  • Bhat, A., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(22), 15443–15454. Retrieved from [Link]

  • ResearchGate. (2020). Liquid chromatography mass spectrometry (LC-MS) of phenol degradation using plasma electrolysis method. Retrieved from [Link]

  • Allen, A. D., & Modena, G. (1957). Hydrolysis of p-methoxyphenoxy- and methoxy-triphenylsilane. Journal of the Chemical Society, Chemical Communications, 3671-3672. Retrieved from [Link]

  • ResearchGate. (2017). Determination of phenol degradation in chloride ion rich water by ferrate using chromatographic method in combination with on-line mass spectrometry analysis. Retrieved from [Link]

  • ResearchGate. (2011). Analytical Methods in Photoelectrochemical Treatment of Phenol. Retrieved from [Link]

  • ResearchGate. (2023). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Retrieved from [Link]

  • Bhat, A., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12385–12396. Retrieved from [Link]

  • ResearchGate. (2006). Development of a HPLC method to follow the degradation of phenol by electrochemical or photoelectrochemical treatment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible reaction pathways for methoxyphenols to cyclohexanol. Retrieved from [Link]

  • Savage, P. E., & Li, R. (1999). Oxidation and thermolysis of methoxy-, nitro-, and hydroxy-substituted phenols in supercritical water. Industrial & Engineering Chemistry Research, 38(5), 1777–1783.
  • Sravani, G., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Chemistry, 1(1). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]

  • da Silva, L. M. R., et al. (2022). First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). ACS Food Science & Technology, 2(10), 1629–1638.
  • Luongo, G., et al. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules, 26(6), 1769. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroquinone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 235-248. Retrieved from [Link]

  • Xu, X., et al. (2024). NMR spectroscopy as a characterization tool enabling biologics formulation development. Analytical Chemistry, 96(1), 12-23.
  • MDPI. (2024). Synthesis and Photocatalytic Evaluation of CoPc/g-C3N4 and CuPc/g-C3N4 Catalysts for Efficient Degradation of Chlorinated Phenols. Retrieved from [Link]

  • Johnson, R. A., et al. (1998). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis, 17(8), 1335-1340. Retrieved from [Link]

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Troubleshooting poor solubility of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol (CAS: 103905-49-3). This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound. We will explore the physicochemical properties of this molecule and provide a logical, step-by-step framework for achieving successful dissolution in your experiments.

Understanding the Molecule: A Tale of Two Functional Groups

The primary challenge in solubilizing 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol stems from its molecular structure. It is an amphoteric compound, meaning it possesses both an acidic functional group (the phenolic hydroxyl) and a basic functional group (the tertiary dimethylamino group). The ionization state of these two groups is highly dependent on the pH of the solvent, which is the critical factor governing its solubility.[1][2][3]

  • At Low pH (Acidic Conditions): The basic dimethylamino group becomes protonated, forming a positively charged ammonium cation. This charged species is generally more soluble in aqueous media.

  • At High pH (Alkaline Conditions): The acidic phenolic hydroxyl group becomes deprotonated, forming a negatively charged phenoxide anion. This charged species also exhibits enhanced aqueous solubility.[3][4]

  • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will carry both a positive and a negative charge, existing as a zwitterion, or it may be predominantly in its neutral, un-ionized form. In this state, the net charge is zero, intermolecular attractions are strongest, and aqueous solubility is at its minimum.

PropertyValueSource
Chemical Name 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenolN/A
CAS Number 103905-49-3[5]
Molecular Formula C₁₀H₁₄FNO₂[5]
Molecular Weight 199.22 g/mol [5]
Predicted pKa (Phenol) ~8-10 (Weakly Acidic)General Ref
Predicted pKa (Amine) ~9-10 (Conjugate acid of a weak base)General Ref

Troubleshooting Guide & FAQs

This section addresses the most common solubility questions in a logical, problem-solving format.

Q1: My 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol won't dissolve in neutral water or standard buffers (e.g., PBS pH 7.4). Why?

This is the most frequently encountered issue and is entirely expected. At or near neutral pH, the compound exists in its least soluble form, likely close to its isoelectric point. In this state, the molecule has a minimal net charge, leading to poor interaction with polar water molecules and a tendency to remain as a solid.

Q2: How can I effectively dissolve the compound in an aqueous solution?

The most direct strategy is to modify the pH of your solvent to ionize the molecule fully.[6][7] You have two primary options:

  • Acidification: Lower the pH to fully protonate the dimethylamino group.

  • Alkalinization: Raise the pH to fully deprotonate the phenolic group.

The choice between these two methods may depend on the stability of the compound and the requirements of your downstream application.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 11) low_ph_node Structure (Amine Protonated) - Soluble Cation - pI_node Structure (Zwitterionic/Neutral) - Poorly Soluble - low_ph_node->pI_node Increase pH high_ph_node Structure (Phenol Deprotonated) - Soluble Anion - pI_node->high_ph_node Increase pH

Caption: pH-dependent ionization states of the compound.

Q3: I've tried adjusting the pH, but solubility is still limited. What are my next steps?

If pH adjustment alone is insufficient, the next step is to introduce a water-miscible organic co-solvent.[6][7] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the organic compound to dissolve.

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Methanol (MeOH)

Best Practice: First, dissolve the compound in a minimal amount of 100% organic co-solvent (like DMSO). Then, slowly add this concentrated organic stock solution to your aqueous buffer with vigorous stirring. This method often prevents the compound from precipitating out of solution.

Q4: What if I need to avoid pH adjustments and co-solvents for my experiment?

If your experimental system is sensitive to pH changes or organic solvents, you may need to consider more advanced formulation strategies. These methods are common in pharmaceutical development to enhance the solubility of challenging compounds.[8][9]

  • Salt Formation: Synthesizing a stable salt form of the compound (e.g., a hydrochloride salt from the amine or a sodium salt from the phenol) can dramatically improve aqueous solubility and dissolution rate.[8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming an inclusion complex that is more water-soluble.

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state, which can enhance wettability and dissolution.[6]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

Objective: To prepare a 10 mM aqueous stock solution.

Materials:

  • 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol (MW: 199.22 g/mol )

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Volumetric flasks and magnetic stirrer

Method A: Acidic Dissolution

  • Weigh out 1.99 mg of the compound and place it into a 1 mL volumetric flask.

  • Add ~700 µL of deionized water. The compound will likely remain as a suspension.

  • While stirring, add 1 M HCl dropwise (typically 1-5 µL at a time) until the solid completely dissolves. The solution should become clear.

  • Check the final pH. It will likely be in the range of 2-4.

  • Optional: If a higher pH is required for your experiment, you can carefully back-titrate with 1 M NaOH. Be aware that the compound may precipitate if you get too close to its isoelectric point.

  • Bring the final volume to 1.0 mL with deionized water.

Method B: Basic Dissolution

  • Weigh out 1.99 mg of the compound and place it into a 1 mL volumetric flask.

  • Add ~700 µL of deionized water.

  • While stirring, add 1 M NaOH dropwise until the solid completely dissolves.

  • Check the final pH. It will likely be in the range of 11-12.

  • Bring the final volume to 1.0 mL with deionized water.

Troubleshooting Workflow

The following diagram provides a logical decision-making process for addressing solubility issues with this compound.

G start Start: Compound is Insoluble ph_adjust Adjust pH? (Acidic: pH < 4 or Basic: pH > 11) start->ph_adjust dissolved_ph Success: Compound Dissolved ph_adjust->dissolved_ph Yes not_dissolved_ph Still Insoluble or Precipitates ph_adjust->not_dissolved_ph No cosolvent Use Co-solvent? (e.g., DMSO, EtOH) not_dissolved_ph->cosolvent dissolved_cosolvent Success: Compound Dissolved cosolvent->dissolved_cosolvent Yes not_dissolved_cosolvent Still Insoluble cosolvent->not_dissolved_cosolvent No advanced Consider Advanced Methods: - Salt Formation - Complexation not_dissolved_cosolvent->advanced

Caption: A step-by-step workflow for troubleshooting solubility.

References

  • Pinto, M., S. B. C. P. D. L. G. F. e. a. S. F. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

  • Quora. (n.d.). Are tertiary amines soluble in water? Retrieved from [Link]

  • CORE. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. Retrieved from [Link]

  • Fiveable. (n.d.). PH effect on solubility Definition. General Chemistry II Key Term. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Retrieved from [Link]

  • PMC - NIH. (2021, October 28). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved from [Link]

  • Khan Academy. (n.d.). pH and solubility. Equilibrium. Retrieved from [Link]

  • PMC - NIH. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Physical Properties of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. Retrieved from [Link]

  • NCERT. (n.d.). lech204.pdf. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • PMC - NIH. (n.d.). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

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Overcoming assay interference with 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Assay Interference

Assay interference is a significant challenge in the development and execution of robust and reliable biological assays. It can lead to erroneous results, such as false positives or false negatives, ultimately impacting data interpretation and decision-making in research and drug development. Interfering substances in a sample matrix can interact with assay components, leading to a signal that does not accurately reflect the concentration of the analyte of interest.

This guide will walk you through the common types of assay interference, provide systematic approaches to troubleshoot and identify the root cause, and offer practical solutions to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of assay interference?

A1: Assay interference can arise from various sources, broadly categorized as:

  • Cross-reactivity: This occurs when a substance structurally similar to the analyte binds to the assay's detection antibodies. This is a common issue in immunoassays where antibodies may recognize related molecules, leading to a false-positive signal.

  • Matrix Effects: Components in the sample matrix (e.g., serum, plasma, urine) can interfere with the assay. This can be due to proteins, lipids, salts, or viscosity differences that affect antibody-antigen binding or enzyme activity.

  • Heterophilic Antibodies: These are human antibodies that can bind to the animal antibodies used in an immunoassay, creating a "bridge" between the capture and detection antibodies in a sandwich assay, resulting in a false-positive signal. Human anti-mouse antibodies (HAMA) are a well-known example.[1]

  • Endogenous Interferences: The sample itself may contain substances that interfere with the assay's detection system. For example, high levels of endogenous enzymes or biotin can interfere with assays that use enzyme- or biotin-based detection methods.

  • Compound-Specific Interference: The analyte itself, particularly at high concentrations, can lead to a "hook effect" in sandwich immunoassays, where an excess of analyte saturates both capture and detection antibodies, preventing the formation of the sandwich complex and leading to a falsely low signal.[1]

Q2: How can I determine if my assay is experiencing interference?

A2: A systematic approach is crucial for identifying assay interference. Here are some key steps:

  • Spike and Recovery Analysis: Add a known amount of the analyte (spike) into the sample matrix and measure the recovery. A recovery significantly different from 100% (typically outside the 80-120% range) suggests the presence of interference.

  • Dilution Linearity: Serially dilute the sample and measure the analyte concentration at each dilution. If the back-calculated concentration is not consistent across the dilution series, it indicates a matrix effect or other interferences that are diluted out.

  • Use of Different Assay Formats: If possible, measure the analyte using a different assay principle or antibodies from a different species. Discordant results between different assays can point towards interference in one of the methods.

  • Investigate with Blocking Agents: The addition of commercial blocking agents for heterophilic antibodies or HAMA to the sample can help determine if these are the cause of interference. A significant change in the signal after adding the blocker is a strong indicator.

Q3: What is the role of phenol derivatives in assays?

A3: While not directly documented as general interference blockers, certain phenol derivatives have been shown to act as enhancers in chemiluminescent assays, particularly those using horseradish peroxidase (HRP) and luminol.[2][3] These enhancers can increase the light output and duration of the signal, thereby improving the sensitivity of the assay.[2] It is important to distinguish this enhancement effect from the mitigation of interference. The mechanism of enhancement is thought to involve the phenol derivative acting as an intermediate in the HRP-catalyzed oxidation of luminol.[3]

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Interference

This section provides a structured workflow for diagnosing and resolving assay interference.

Step 1: Initial Observation and Data Review
  • Unexpected Results: Are the results inconsistent with previous data or biological expectations?

  • High Background Signal: Is the signal in the negative control or blank samples unusually high?

  • Poor Precision: Are the replicates showing high variability?

If you answer yes to any of these, proceed to the next step.

Step 2: Systematic Investigation of Interference

The following table outlines a systematic approach to identifying the type of interference.

Potential Cause Diagnostic Test Expected Outcome if Interference is Present
Matrix Effect Perform a spike and recovery experiment in the problematic matrix and a clean buffer.Recovery in the matrix will be significantly lower or higher than in the clean buffer.
Test for dilution linearity.The measured analyte concentration will not be linear upon dilution.
Cross-reactivity Test structurally related compounds in the assay.The related compounds will generate a signal.
Heterophilic Antibodies/HAMA Add a commercial heterophilic antibody blocker to the sample.The signal will be significantly reduced.
Re-assay the sample using an assay with antibodies from a different species.The results will be discordant with the original assay.
Hook Effect Dilute the sample and re-assay.The measured concentration will increase upon dilution.
Step 3: Mitigation Strategies

Once the type of interference is identified, you can implement targeted strategies to overcome it.

Interference Type Mitigation Strategy Protocol
Matrix Effect Sample Dilution: Dilute the sample to reduce the concentration of interfering substances.Start with a 1:2 dilution and perform a dilution series to find the optimal dilution factor that maintains a detectable signal while minimizing interference.
Use of a Different Sample Matrix: If possible, switch to a less complex matrix.For example, if using serum, try plasma or a more purified sample.
Matrix Matching: Prepare calibrators and controls in a matrix that closely matches the sample matrix.Use a "surrogate" matrix that is free of the analyte but otherwise similar to the sample matrix.
Cross-reactivity Use of More Specific Antibodies: Switch to monoclonal antibodies with higher specificity for the analyte.Consult with antibody suppliers for detailed specificity data.
Sample Pre-treatment: Use a sample clean-up step, such as solid-phase extraction (SPE) or immunoprecipitation, to remove cross-reacting substances.Develop and validate a sample pre-treatment protocol to ensure it does not affect the analyte of interest.
Heterophilic Antibodies/HAMA Inclusion of Blocking Agents: Add commercial blocking agents to the assay buffer or sample diluent.Follow the manufacturer's instructions for the optimal concentration of the blocking agent.
Hook Effect Sample Dilution: Ensure that samples are diluted to fall within the linear range of the assay.Always run a pilot experiment with a few samples at different dilutions to determine the appropriate dilution factor.

Visualizing Troubleshooting Workflows

Diagram: Troubleshooting Workflow for Suspected Assay Interference

TroubleshootingWorkflow Start Suspected Assay Interference (Unexpected Results, High Background) SpikeRecovery Perform Spike and Recovery Analysis Start->SpikeRecovery DilutionLinearity Test Dilution Linearity SpikeRecovery->DilutionLinearity MatrixEffect Diagnosis: Matrix Effect - Implement Dilution - Matrix Matching SpikeRecovery->MatrixEffect Recovery Poor? CheckBlockers Test with Heterophilic Antibody Blockers DilutionLinearity->CheckBlockers DilutionLinearity->MatrixEffect Non-linear? CrossReactivity Consider Cross-Reactivity or Other Issues CheckBlockers->CrossReactivity No Change? HeterophilicInterference Diagnosis: Heterophilic Antibody Interference - Use Blocking Agents CheckBlockers->HeterophilicInterference Signal Reduced?

Caption: A logical workflow for diagnosing common types of assay interference.

Diagram: Mechanism of Heterophilic Antibody Interference

HeterophilicInterference cluster_0 Sandwich Immunoassay cluster_1 Interference Mechanism CaptureAb Capture Antibody (e.g., Mouse IgG) Analyte Analyte CaptureAb->Analyte Binds DetectionAb Detection Antibody (e.g., Mouse IgG) Label Analyte->DetectionAb:f0 Binds CaptureAb2 Capture Antibody HeterophilicAb Heterophilic Antibody (Human anti-Mouse IgG) CaptureAb2:f0->HeterophilicAb Bridges DetectionAb2 Detection Antibody Label HeterophilicAb->DetectionAb2:f0 Bridges

Caption: How heterophilic antibodies can cause false positives in sandwich immunoassays.

Conclusion

Overcoming assay interference is a critical aspect of generating high-quality, reliable data. By understanding the common causes of interference and employing a systematic troubleshooting approach, researchers can identify and mitigate these issues effectively. While the specific compound 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is not documented in the context of assay interference, the principles and strategies outlined in this guide provide a solid foundation for addressing a wide range of interference challenges encountered in the laboratory.

References

  • Thorpe, G. H., Kricka, L. J., Moseley, S. B., & Whitehead, T. P. (1985). Phenols as enhancers of the chemiluminescent horseradish peroxidase-luminol-hydrogen peroxide reaction: application in luminescence-monitored enzyme immunoassays. Clinical chemistry, 31(8), 1335–1341. [Link]

  • Díaz, A., Sánchez, F., & García, J. (1998). Phenol derivatives as enhancers and inhibitors of luminol–H2O2–horseradish peroxidase chemiluminescence. Journal of Bioluminescence and Chemiluminescence, 13(2), 89-98. [Link]

  • Tavagnacco, L., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Molecules, 26(16), 4785. [Link]

  • Ismail, A. A. (2007). Interferences in Immunoassay. The Journal of Clinical Endocrinology & Metabolism, 92(11), 4073–4074. [Link]

  • Dasgupta, A., & Johnson, M. (2015). How to Detect and Solve Immunoassay Interference. Clinical Laboratory News. [Link]

  • Díaz, A. N., Garcia, J. L., & Sanchez, F. G. (1998). Phenol derivatives as enhancers and inhibitors of luminol-H2O2-horseradish peroxidase chemiluminescence. Journal of bioluminescence and chemiluminescence, 13(2), 89–98. [Link]

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Validation & Comparative

Validating the Biological Effects of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, a novel chemical entity. The structural features of this compound, specifically the phenol core, methoxy and fluoro substitutions, and the dimethylaminomethyl group, suggest a potential interaction with monoamine transporters. This document outlines a systematic approach to characterize its biological activity, comparing it against established monoamine reuptake inhibitors, and provides detailed protocols for robust experimental validation.

Section 1: Mechanistic Hypothesis and Comparative Landscape

The core structure of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is analogous to scaffolds known to interact with biogenic amine transporters. These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are crucial for regulating neurotransmitter levels in the synaptic cleft.[1] Dysregulation of these systems is implicated in a variety of central nervous system disorders, making them key targets for therapeutic development.[2]

Our primary hypothesis is that 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol functions as a monoamine reuptake inhibitor. To objectively evaluate its potential, we will compare its performance against a panel of well-characterized drugs, each with a distinct selectivity profile.

Table 1: Comparative Profile of Reference Monoamine Reuptake Inhibitors

CompoundPrimary MechanismDAT Inhibition (IC₅₀/Kᵢ, nM)NET Inhibition (IC₅₀/Kᵢ, nM)SERT Inhibition (IC₅₀/Kᵢ, nM)
Bupropion Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)~526~2,200>10,000
Fluoxetine Selective Serotonin Reuptake Inhibitor (SSRI)~1,400~430~1-10[3][4]
Desipramine Primarily a Norepinephrine Reuptake Inhibitor (NRI)~2,000~0.8-4~30-100

Note: IC₅₀/Kᵢ values are approximate and can vary based on experimental conditions. The purpose of this table is to establish a benchmark for comparison.

The goal of the subsequent experimental validation is to determine where 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol falls within this landscape. Will it be a selective inhibitor for one transporter, a dual inhibitor, or a triple reuptake inhibitor (TRI)? Answering this question is the first step in defining its therapeutic potential.

Section 2: In Vitro Validation: Quantifying Transporter Inhibition

The foundational step in characterizing our test compound is to measure its direct interaction with human monoamine transporters. This is achieved through in vitro assays using cell lines stably expressing the recombinant human transporters (hDAT, hNET, and hSERT).[1][5]

Core Principle: Neurotransmitter Reuptake Inhibition Assay

This assay directly measures the compound's ability to block the uptake of a neurotransmitter (or a fluorescent substrate) into cells expressing the target transporter. The potency of the compound is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Caption: Workflow for a radiolabeled neurotransmitter uptake inhibition assay.

Detailed Protocol: Neurotransmitter Uptake Inhibition Assay

Rationale: This protocol is designed as a self-validating system. The inclusion of known inhibitors (e.g., fluoxetine for SERT) as positive controls ensures the assay is performing correctly, while a vehicle control establishes the baseline for 100% transporter activity.

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.

  • Test compound: 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

  • Reference inhibitors: Fluoxetine, Desipramine, Bupropion.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well cell culture plates.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates at an appropriate density and grow to >90% confluence.[6]

  • Preparation of Compounds: Prepare serial dilutions of the test compound and reference inhibitors in assay buffer. Also prepare a vehicle control (e.g., 0.1% DMSO in assay buffer).

  • Pre-incubation: Wash the cell monolayers with assay buffer. Pre-incubate the cells for 10-20 minutes at room temperature with the various concentrations of the test compound, reference inhibitors, or vehicle.[7]

  • Initiation of Uptake: Add the radiolabeled neurotransmitter (e.g., [³H]Serotonin for hSERT-expressing cells) to each well to initiate the uptake reaction. The concentration of the radioligand should be close to its affinity constant (Kₘ) for the respective transporter to ensure sensitive detection of inhibition.[4]

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature. This time should be within the initial linear phase of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Counting: Lyse the cells (e.g., with 1% SDS). Transfer the lysate to scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.[7]

  • Data Analysis:

    • Determine non-specific uptake from wells containing a high concentration of a known inhibitor (e.g., 10 µM desipramine for NET).

    • Subtract non-specific uptake from all other values.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to fit the data and determine the IC₅₀ value.

Section 3: In Vivo Validation: Assessing Antidepressant-Like Activity

Positive in vitro results must be translated to a whole-organism context. Animal models of depression are used to assess the potential therapeutic efficacy of a novel compound.[8] The Forced Swim Test (FST) and Tail Suspension Test (TST) are two widely used behavioral despair models for screening potential antidepressants.[9][10]

Rationale for Model Selection: Both the FST and TST are based on the principle that when placed in an inescapable, stressful situation, rodents will eventually adopt an immobile posture.[11] This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants have been shown to increase the latency to immobility and decrease the total duration of immobility, as the animal will struggle for longer.[12]

Caption: Experimental workflow for the Tail Suspension Test (TST).

Detailed Protocol: Tail Suspension Test (TST)

Materials:

  • Male mice (e.g., C57BL/6 strain).

  • Tail suspension apparatus.

  • Adhesive tape.

  • Video recording equipment.

  • Test compound, vehicle, and a positive control (e.g., desipramine or imipramine).

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection) 30-60 minutes prior to testing. Dosing should be based on preliminary tolerability studies.

  • Suspension: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend it from the suspension bar.[11]

  • Recording: Immediately begin video recording the session, which typically lasts for 6 minutes.[12]

  • Scoring: After the test, a trained observer, blind to the experimental conditions, should score the recordings. The total duration of immobility (defined as the absence of any movement other than that required for respiration) is measured, typically during the last 4 minutes of the test.[10]

  • Data Analysis: Compare the mean immobility times between the different treatment groups using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.[13]

Section 4: Synthesis of Findings and Future Directions

The combined results from the in vitro and in vivo assays will provide a comprehensive initial profile of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

G A In Vitro Data (IC₅₀ values for DAT, NET, SERT) D Potency at Transporters A->D E Selectivity Profile (e.g., NDRI, SSRI, TRI) A->E B In Vivo Data (Effect on Immobility in FST/TST) F Antidepressant-Like Efficacy B->F C Biological Profile of 4-(...)-phenol G Decision Point: Proceed to further studies? C->G D->C E->C F->C style style fillcolor fillcolor fontcolor fontcolor

Caption: Logical flow from data acquisition to biological profile determination.

By comparing the IC₅₀ values, we can determine the compound's selectivity. For instance, if the IC₅₀ for NET is significantly lower than for DAT and SERT, the compound would be classified as a selective norepinephrine reuptake inhibitor. If the in vivo data corroborates the in vitro findings (e.g., a potent NRI shows efficacy in the TST), this provides a strong rationale for advancing the compound to more complex preclinical models, such as chronic stress models, and further safety and pharmacokinetic studies.

This systematic approach ensures that the biological effects of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol are validated with scientific rigor, providing a solid foundation for any subsequent drug development efforts.

References

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A Comparative Guide to 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol: A Structural Rationale and Framework for Experimental Evaluation Against Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, a structurally intriguing phenolic compound, against other relevant alternatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple product overview. It deconstructs the molecule to its core functional components, provides a rationale for its anticipated biological activities, and presents a comprehensive framework with detailed experimental protocols for its empirical evaluation. Every protocol is designed as a self-validating system, ensuring that researchers can confidently generate reliable and comparative data.

Introduction: Deconstructing the Target Molecule

Phenolic compounds are a cornerstone of medicinal chemistry, prized for their wide-ranging biological activities, particularly as antioxidants and anti-inflammatory agents.[1] 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a synthetic derivative belonging to a potent subclass known as phenolic Mannich bases.[2] Its unique structure combines three key functional motifs that are hypothesized to synergistically enhance its pharmacological profile. Understanding these components is critical to predicting its performance and designing relevant comparative experiments.

The structure can be logically dissected into three key regions, each contributing distinct physicochemical and biological properties:

  • The 2-Methoxyphenol (Guaiacol) Core: This is the fundamental phenolic scaffold responsible for the primary antioxidant activity.

  • The Ortho-Fluoro Substituent: A strategic modification known to profoundly influence a molecule's metabolic stability and electronic properties.[3]

  • The Para-Dimethylaminomethyl Moiety: This Mannich base side-chain is incorporated to enhance aqueous solubility and bioavailability.[4]

Caption: Key functional motifs of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

The Role of Key Structural Motifs in Phenolic Compounds

The predicted efficacy of our target molecule is not based on a single feature but on the interplay of its components. Each motif has a well-documented role in influencing the behavior of pharmacologically active molecules.

The 2-Methoxyphenol (Guaiacol) Core

The 2-methoxyphenol scaffold is the parent structure of many bioactive natural products, such as eugenol and ferulic acid.[5] The phenolic hydroxyl (-OH) group is the primary site of antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals. The adjacent methoxy (-OCH3) group is electron-donating, which lowers the bond dissociation enthalpy of the O-H bond, often enhancing its radical scavenging capacity compared to unsubstituted phenol.

The Impact of Fluorine Substitution

The introduction of fluorine is a powerful strategy in modern drug discovery.[6][7] Its high electronegativity imparts several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a position susceptible to metabolic oxidation (like the C-6 position) can block this pathway, thereby increasing the molecule's half-life in vivo.[3]

  • Modulation of Acidity: The electron-withdrawing nature of fluorine increases the acidity (lowers the pKa) of the nearby phenolic hydroxyl group. This can alter the molecule's ionization state at physiological pH, influencing its binding to target proteins and its membrane permeability.[8]

  • Enhanced Binding Interactions: Fluorine can participate in unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with biological targets, potentially increasing binding affinity and potency.[3]

The Mannich Base Moiety (-CH₂N(CH₃)₂)

The dimethylaminomethyl group is introduced via the Mannich reaction, a cornerstone of medicinal chemistry for modifying phenolic structures.[2][9] This moiety offers significant benefits:

  • Improved Aqueous Solubility: The tertiary amine is basic and can be protonated at physiological pH, forming a cationic species. This dramatically increases water solubility compared to the parent phenol, which is crucial for drug formulation and administration.[4]

  • Prodrug Potential: Mannich bases can be designed to be stable at certain pH values but may undergo decomposition in vivo to release the parent active phenol, potentially enhancing bioavailability.[9]

  • Ligand Formation: The proximity of the hydroxyl and aminomethyl groups in phenolic Mannich bases allows them to act as effective ligands for metal ions, which can be a mechanism for certain biological activities.[10]

A Framework for Comparative Performance Evaluation

To empirically validate the performance of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, a comparative study against a panel of carefully selected compounds is essential. This panel allows for the systematic dissection of structure-activity relationships (SAR).

Proposed Comparator Panel:

  • Comparator 1: Guaiacol (2-Methoxyphenol): The unsubstituted core, to establish a baseline activity.

  • Comparator 2: 4-Fluoro-2-methoxyphenol: The direct synthetic precursor, to isolate and quantify the effect of adding the Mannich moiety.

  • Comparator 3: 4-(Dimethylaminomethyl)-2-methoxyphenol: The non-fluorinated analog, to isolate and quantify the effect of the fluorine atom.

  • Comparator 4: Trolox: A water-soluble vitamin E analog, used as a universal standard for benchmarking antioxidant capacity.

Table 1: Physicochemical Properties of Target Compound and Comparators

Compound Molecular Formula Molecular Weight ( g/mol ) Key Structural Features
Target Compound C₁₀H₁₄FNO₂ 199.22[11] Methoxy, Fluoro, Mannich Base
Guaiacol C₇H₈O₂ 124.14 Methoxy
4-Fluoro-2-methoxyphenol C₇H₇FO₂ 142.13[12] Methoxy, Fluoro
4-(Dimethylaminomethyl)-2-methoxyphenol C₁₀H₁₅NO₂ 181.23 Methoxy, Mannich Base

| Trolox | C₁₄H₁₈O₄ | 250.29 | Chromanol Ring |

Experimental Protocols for Performance Benchmarking

The following protocols provide detailed, step-by-step methodologies for assessing the key biological activities relevant to phenolic compounds.

Antioxidant Capacity Assessment

Antioxidant activity can be measured via assays based on either Hydrogen Atom Transfer (HAT) or Electron Transfer (ET) mechanisms.[13] We will utilize two of the most common and reliable ET-based assays: DPPH and ABTS.[14]

cluster_workflow Antioxidant Assay Workflow prep_reagents Prepare Reagents (DPPH/ABTS Radical Solution, Test Compounds, Standard) reaction Mix Test Compound/Standard with Radical Solution prep_reagents->reaction Step 1 incubation Incubate in the Dark (e.g., 30 minutes) reaction->incubation Step 2 measure Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) incubation->measure Step 3 calculate Calculate % Inhibition and IC50 Value measure->calculate Step 4

Caption: Generalized workflow for DPPH and ABTS antioxidant capacity assays.

Protocol 4.1.1: DPPH Radical Scavenging Assay This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[14]

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve approximately 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[14]

    • Test Compound Solutions: Prepare a stock solution of each test compound (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Standard Solution: Prepare a stock solution and identical serial dilutions of a standard antioxidant like Trolox or Ascorbic Acid.[14]

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the test compound or standard solution at various concentrations.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.[15]

    • For the control (blank), add 50 µL of methanol instead of the test compound.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[14][15]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[14]

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 [14]

    • Plot the % Inhibition against the concentration of each compound and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). A lower IC₅₀ value indicates higher antioxidant capacity.[14]

Protocol 4.1.2: ABTS Radical Cation Decolorization Assay This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing decolorization.[14]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) in 10 mL of deionized water.[14]

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[14]

    • ABTS•+ Working Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[14]

    • Before use, dilute the ABTS•+ working solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[15]

  • Assay Procedure:

    • Add 20 µL of the test compound or standard solution at various concentrations to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.

    • Shake the plate and incubate at room temperature for 6 minutes.[16]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.[14]

    • Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 [14]

    • Determine the IC₅₀ value for each compound as described for the DPPH assay.

In Vitro Anti-Inflammatory Activity

Chronic inflammation is closely linked to oxidative stress.[17] Phenolic compounds can exert anti-inflammatory effects through various mechanisms. The inhibition of heat-induced albumin denaturation is a simple and widely used in vitro assay to screen for anti-inflammatory activity, as denaturation of proteins is a well-documented cause of inflammation.[18]

Protocol 4.2.1: Inhibition of Albumin Denaturation Assay

  • Reagent Preparation:

    • Reaction Mixture (5 mL total): Prepare a solution containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound solution at various concentrations (e.g., 10 to 500 µg/mL).

    • Control Solution: Prepare a similar mixture using 2 mL of distilled water instead of the test compound.

    • Standard: Use a known anti-inflammatory drug, such as Aspirin, as a positive control.[18][19]

  • Assay Procedure:

    • Incubate the reaction mixtures at 37°C for 15 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[19]

    • After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Data Acquisition and Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC₅₀ value for each compound. Higher inhibition percentages indicate more potent anti-inflammatory activity.[18]

Data Interpretation and Hypothesized Structure-Activity Relationships (SAR)

The data generated from these experiments will allow for a robust comparison and the elucidation of structure-activity relationships.

Table 2: Template for Summarizing Experimental Data

Compound DPPH IC₅₀ (µM) ABTS IC₅₀ (µM) Albumin Denaturation IC₅₀ (µg/mL)
Target Compound Experimental Value Experimental Value Experimental Value
Guaiacol Experimental Value Experimental Value Experimental Value
4-Fluoro-2-methoxyphenol Experimental Value Experimental Value Experimental Value
4-(Dimethylaminomethyl)-2-methoxyphenol Experimental Value Experimental Value Experimental Value

| Trolox / Aspirin (Standard) | Experimental Value | Experimental Value | Experimental Value |

Hypothesized SAR: By comparing the IC₅₀ values across the panel, we can infer the contribution of each functional group.

  • Effect of the Mannich Moiety: Comparing the activity of 4-Fluoro-2-methoxyphenol with the Target Compound will reveal the impact of the dimethylaminomethyl group. A similar or slightly lower activity might suggest the side chain does not interfere with the phenolic hydroxyl, while its primary role is to improve solubility.

  • Effect of Fluorine: Comparing the activity of 4-(Dimethylaminomethyl)-2-methoxyphenol with the Target Compound will isolate the electronic and steric effects of the fluorine atom. An increase in potency for the fluorinated compound would suggest that the electron-withdrawing nature of fluorine favorably modulates the phenolic hydroxyl's reactivity or enhances binding to the target.

  • Overall Performance: Comparing the Target Compound to Guaiacol and the standard Trolox will benchmark its overall antioxidant efficacy.

cluster_sar Hypothesized Structure-Activity Relationship Logic Core 2-Methoxyphenol (Baseline Activity) Fluoro + Fluoro Substituent Core->Fluoro Mannich + Mannich Moiety Core->Mannich Result1 Increased Acidity (pKa↓) Blocked Metabolism Fluoro->Result1 Result2 Increased Solubility Prodrug Potential Mannich->Result2 Final Target Compound: Potentially Enhanced Pharmacological Profile Result1->Final Result2->Final

Caption: Logic diagram illustrating the hypothesized SAR contributions.

Conclusion and Future Perspectives

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol represents a rationally designed molecule that leverages key principles of medicinal chemistry. Its structure suggests a promising profile as a soluble, metabolically stable antioxidant and anti-inflammatory agent. While published empirical data on this specific molecule is scarce, this guide provides the complete theoretical and practical framework necessary for its evaluation. The proposed comparative studies and detailed protocols will enable researchers to rigorously assess its potential, elucidate clear structure-activity relationships, and determine its viability as a lead compound for further development in therapeutic areas where oxidative stress and inflammation are key pathological factors.

References

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A Senior Application Scientist's Guide to 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol and its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Substituted Guaiacols

In the landscape of modern drug discovery, the phenol scaffold, particularly the 2-methoxyphenol (guaiacol) moiety, represents a privileged structure. Found in numerous natural products and synthetic compounds, it is a cornerstone for developing agents with potent antioxidant and anti-inflammatory properties.[1][2] This guide focuses on a specific, synthetically accessible derivative, 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol , and provides a comparative framework for evaluating its potential against a rationally designed set of structural analogs.

The core structure combines three key features whose interplay dictates the molecule's overall physicochemical and biological profile:

  • A phenolic hydroxyl group , critical for antioxidant activity through hydrogen atom donation to neutralize free radicals.[2]

  • An ortho-methoxy group , which modulates the electronic properties and reactivity of the phenol.

  • A para-aminomethyl substituent , introduced via the Mannich reaction, which enhances aqueous solubility and provides a handle for further molecular modification.

  • A fluoro group ortho to the hydroxyl, which can significantly alter pKa, lipophilicity, and metabolic stability.[3][4]

This guide is intended for researchers in medicinal chemistry and drug development. It moves beyond a simple catalog of compounds to explain the causal relationships between chemical structure and biological function. We will dissect the synthesis, compare physicochemical properties, and evaluate the biological performance of our lead compound and its analogs, supported by established experimental protocols and structure-activity relationship (SAR) insights from the broader class of methoxyphenolic compounds.

Defining the Analogs: A Systematic Approach to Structure-Activity Relationship (SAR)

To conduct a meaningful comparative analysis, we have defined three sets of analogs based on systematic modifications to the parent compound, 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol (henceforth referred to as Parent Compound ). This allows for a logical exploration of how each substituent contributes to the overall activity profile.

  • Analog Set A: Variation of the Aminomethyl Group. The nature of the amine influences basicity, steric bulk, and hydrogen bonding potential.

    • A1: 4-(Aminomethyl)-6-fluoro-2-methoxyphenol (Primary Amine)

    • A2: 4-(Diethylaminomethyl)-6-fluoro-2-methoxyphenol (Bulkier Tertiary Amine)

    • A3: 6-Fluoro-2-methoxy-4-(piperidin-1-ylmethyl)phenol (Cyclic Tertiary Amine)

  • Analog Set B: Variation of the Halogen Substituent. Halogen substitution dramatically impacts electronic properties and lipophilicity.

    • B1: 4-(Dimethylaminomethyl)-2-methoxyphenol (No Halogen)

    • B2: 6-Chloro-4-(dimethylaminomethyl)-2-methoxyphenol (Chloro variant)

  • Analog Set C: Variation of the Methoxy Group. The methoxy group is a key electronic and steric modulator.

    • C1: 4-(Dimethylaminomethyl)-6-fluoro-phenol (Demethylated)

Synthetic Strategy: The Versatility of the Mannich Reaction

The primary synthetic route to the Parent Compound and its analogs in Sets A and B is the Mannich reaction .[5][6] This powerful three-component condensation provides a straightforward and efficient method for the aminomethylation of phenols.[6][7]

Causality Behind Experimental Choices:
  • Substrate: The starting material is the appropriately substituted 2-methoxyphenol (guaiacol). For our Parent Compound, this is 6-fluoro-2-methoxyphenol.

  • Amine: A primary or secondary amine is chosen based on the desired analog. For the Parent Compound, dimethylamine is used.

  • Aldehyde: Formaldehyde is the most common C1 source for introducing the methylene bridge.

  • Solvent and Catalyst: The reaction is typically run under mild acidic or basic conditions, often in an alcoholic solvent like ethanol, which facilitates the dissolution of reactants and intermediates.[7] The choice of catalyst can influence reaction rate and selectivity.

The general mechanism involves the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the electron-rich phenol ring.[5] The reaction is highly regioselective, with substitution occurring predominantly at the position para to the activating hydroxyl group.

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Steps Phenol 6-Fluoro-2-methoxyphenol Attack Electrophilic Aromatic Substitution Phenol->Attack Amine Dimethylamine Iminium Formation of Iminium Ion Amine->Iminium Aldehyde Formaldehyde Aldehyde->Iminium Iminium->Attack Electrophile Product 4-(Dimethylaminomethyl)- 6-fluoro-2-methoxyphenol Attack->Product NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α Receptor TLR4/TNFR LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_nuc->Genes Induces Transcription Block Parent Compound & Analogs Block->IKK Potential Inhibition Block->NFkB Potential Inhibition

Caption: Hypothesized modulation of the NF-κB inflammatory pathway.

Table 2: Comparative Analysis of Predicted Biological Performance
CompoundPredicted Antioxidant ActivityPredicted Anti-inflammatory PotencyRationale and Supporting Evidence from Literature
Parent Compound ModerateModerate to HighThe phenolic -OH provides antioxidant capacity. The aminomethyl group may enhance interaction with biological targets. Fluorination can improve bioavailability. [3][4]
A1 (Primary Amine) SimilarSimilarMinor structural change, likely similar intrinsic activity but different ADME properties.
B1 (No Halogen) HigherModerateRemoval of the electron-withdrawing fluorine may enhance H-atom donation for antioxidant activity but could reduce cell penetration or metabolic stability.
B2 (Chloro) ModerateModerate to HighSimilar electronic profile to the parent, but with different steric and lipophilic properties that may alter target binding.
C1 (Demethylated) HigherPotentially LowerCatechols are often potent antioxidants. However, the removal of the methoxy group alters the electronic and steric profile, which could reduce specific interactions with anti-inflammatory targets.

Note: This table is based on predictions from structure-activity relationships of related compound classes. [8][9][10]Direct experimental validation is required.

Key Experimental Protocols: A Self-Validating System

To empirically determine the comparative performance of these compounds, standardized and robust assays are essential. Below are detailed protocols for assessing antioxidant and anti-inflammatory activities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The protocol is self-validating through the inclusion of a known standard (e.g., Ascorbic Acid or Trolox) and appropriate controls.

Methodology:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of the Parent Compound and its analogs (e.g., 10 mM in DMSO).

    • Prepare a stock solution of a positive control, Ascorbic Acid (10 mM in water).

  • Assay Procedure (96-well plate format):

    • In each well, add 100 µL of the 0.1 mM DPPH solution.

    • Add 100 µL of various concentrations of the test compounds (e.g., serial dilutions from 1 µM to 500 µM in methanol).

    • For the control wells, add 100 µL of methanol instead of the test compound.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the % scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Griess Assay for Nitrite Determination (Anti-inflammatory Activity)

Principle: This assay quantifies nitric oxide (NO) production by measuring the accumulation of its stable metabolite, nitrite, in the supernatant of cultured macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS). [11]A reduction in nitrite levels indicates inhibition of inducible nitric oxide synthase (iNOS), a key inflammatory enzyme.

Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes. A purple color will develop.

  • Quantification:

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

    • Calculate the % inhibition of NO production and determine the IC₅₀ values.

Discussion and Future Perspectives

This guide provides a comprehensive framework for the comparative analysis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol and its analogs. The synthetic accessibility via the Mannich reaction makes this class of compounds highly attractive for further exploration.

Based on established SAR principles, we predict that modifications to the aminomethyl, halogen, and methoxy groups will systematically tune the antioxidant and anti-inflammatory properties of the parent scaffold. For instance, removing the fluoro group (B1 ) may enhance antioxidant activity at the cost of other pharmacokinetic properties, while modifying the amine moiety (Set A ) could optimize solubility and target engagement.

The path forward requires empirical validation. The protocols described herein provide a robust starting point for generating the quantitative data needed to build a definitive SAR model. Future studies should also include assays for cytotoxicity to ensure a therapeutic window, and in vivo models of inflammation or oxidative stress to confirm efficacy. By systematically exploring the chemical space around this versatile guaiacol core, researchers can unlock new therapeutic agents for a range of inflammation- and oxidative stress-related diseases.

References

  • Stefanson, A. L., & Wright, J. S. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9(1), 6. [Link]

  • Stefanson, A. L., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PMC. [Link]

  • Stefanson, A. L., & Wright, J. S. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PubMed. [Link]

  • Faucon, B., et al. (1998). [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results]. PubMed. [Link]

  • Ghaebi, H., & Gholizadeh, M. (2021). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure & Dynamics, 39(11), 3874-3881. [Link]

  • Ghaebi, H., & Gholizadeh, M. (2020). Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. ResearchGate. [Link]

  • Cho, J. Y., et al. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. PubMed. [Link]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 277-283. [Link]

  • Kumar, S., et al. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. ResearchGate. [Link]

  • Kumar, S., et al. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. PubMed. [Link]

  • Iacopetta, D., et al. (2022). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. PubMed Central. [Link]

  • Roman, G. (2013). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revista de Chimie, 64(1), 19-24. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Guaiacol?. Patsnap. [Link]

  • Bouyahya, A., et al. (2021). Recent advances in chemical reactivity and biological activities of eugenol derivatives. Oxidative Medicine and Cellular Longevity. [Link]

  • Ayi, A. A., et al. (2019). Synthesis, characterization and crystal structures of two new phenolic mannich bases. Bulletin of the Chemical Society of Ethiopia, 33(2), 263-272. [Link]

  • Patel, K., et al. (2021). Synthesis and in Vitro Biological Activity Study of Novel Phenol Mannich Base Analogs Containing Spiroheterocycle as Core Compound. ResearchGate. [Link]

  • Wikipedia. (n.d.). Mannich reaction. Wikipedia. [Link]

  • Christodoulou, M. S., et al. (2010). Antioxidant Activity of a Series of Fluorinated Pyrano-nucleoside Analogues of N4-benzoyl Cytosine and N6-benzoyl Adenine. NIH. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Phenols in Modern Chemistry. Inno Pharmachem. [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Organic Chemistry Portal. [Link]

  • Neumaier, F., et al. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 181-192. [Link]

  • van Acker, S. A., et al. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 26(3-4), 285-294. [Link]

  • Foot, J., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed. [Link]

  • ResearchGate. (n.d.). Mannich reaction mechanism for phenols. ResearchGate. [Link]

  • Liu, K., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications, 13(1), 406. [Link]

  • The Organic Chemistry Tutor. (2020, March 26). The Mannich Reaction [Video]. YouTube. [Link]

  • de Mattos, M. C., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(10), 964-1002. [Link]

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  • Wang, Y., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 10(8), 1453-1475. [Link]

Sources

A Comparative Guide to the Biological Activity of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol and Its Parent Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic modification of known bioactive scaffolds is a cornerstone of modern drug discovery. This guide provides an in-depth comparative analysis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, a synthetic Mannich base, against its structural precursors: the natural product guaiacol (2-methoxyphenol) and the intermediate 6-fluoro-2-methoxyphenol . By dissecting the molecule into its constituent parts, we can elucidate the contribution of each modification—fluorination and aminomethylation—to its overall biological profile. This analysis is grounded in established biochemical principles and supported by detailed, field-proven experimental protocols for evaluating antioxidant capacity, acetylcholinesterase inhibition, antimicrobial efficacy, and general cytotoxicity. The objective is to provide researchers and drug development professionals with a clear, data-driven framework for understanding the structure-activity relationships (SAR) that govern this class of compounds.

Introduction: Rationale for Structural Modification

The development of novel therapeutic agents often begins with a parent compound, or "scaffold," that exhibits a degree of desired biological activity. Guaiacol (2-methoxyphenol), a simple phenolic compound found in nature, is known for its antioxidant and antimicrobial properties.[1][2] However, its therapeutic potential is limited. To enhance efficacy and introduce new functionalities, medicinal chemists employ targeted structural modifications. This guide examines two such modifications that lead to our target compound, 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol:

  • Fluorination: The introduction of a fluorine atom to the phenolic ring at the 6-position creates 6-fluoro-2-methoxyphenol. Halogenation, particularly fluorination, is a common strategy to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.

  • Aminomethylation (Mannich Reaction): The addition of a dimethylaminomethyl group at the 4-position is achieved via the Mannich reaction.[3] This transformation converts the phenol into a "Mannich base," introducing a basic, ionizable nitrogen atom. This moiety can dramatically alter solubility and provides a key interaction point for targets like enzyme active sites.[4]

This guide will systematically compare the biological activities of these three compounds, hypothesizing how each structural change contributes to the final molecule's profile.

G cluster_0 Parent Scaffolds cluster_1 Chemical Modifications cluster_2 Target Compound A Guaiacol (2-Methoxyphenol) C Fluorination A->C Step 1 B 6-Fluoro-2-methoxyphenol D Mannich Reaction (+ Formaldehyde, Dimethylamine) B->D Step 2 C->B E 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol D->E

Caption: Synthetic pathway from parent scaffolds to the target compound.

Comparative Analysis of Biological Activities

We will evaluate four key areas of biological activity. For each, we present the guiding hypothesis based on structure-activity relationships, a detailed experimental protocol for validation, and a table summarizing the expected comparative data.

Antioxidant Capacity via DPPH Radical Scavenging

Expert Rationale: The primary mechanism for antioxidant activity in phenols is hydrogen atom donation from the hydroxyl (-OH) group to neutralize free radicals.[1] We hypothesize that all three compounds will show activity due to the conserved phenolic hydroxyl. The electron-withdrawing nature of the fluorine atom in 6-fluoro-2-methoxyphenol may slightly increase the acidity of the phenolic proton, potentially modulating its radical scavenging kinetics. The bulky aminomethyl group on the target compound is not expected to directly participate in radical scavenging and may introduce steric hindrance, possibly leading to a slight decrease in activity compared to its direct parent, 6-fluoro-2-methoxyphenol.

Table 1: Predicted Antioxidant Activity (DPPH Assay)

Compound Predicted IC₅₀ (µM) Rationale
Guaiacol 50 - 100 Baseline activity of the parent phenol.[5]
6-Fluoro-2-methoxyphenol 40 - 80 Fluorine may slightly enhance H-atom donation.
4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol 60 - 120 Aminomethyl group may introduce steric hindrance.

| Ascorbic Acid (Control) | ~25 | Standard potent antioxidant reference.[6] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from standard methods for assessing antioxidant capacity.[7][8]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare stock solutions of the test compounds and ascorbic acid (positive control) in methanol at 1 mg/mL. Create serial dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the methanolic DPPH solution.

    • Add 100 µL of the various dilutions of the test compounds or control. For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abs_blank - Abs_sample) / Abs_blank ] x 100

    • Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) using non-linear regression.

Neuro-Enzymatic Activity: Acetylcholinesterase (AChE) Inhibition

Expert Rationale: This is where the Mannich base modification is expected to introduce a completely new and potent biological activity. Acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine, has a well-defined active site gorge containing a catalytic anionic site (CAS) and a peripheral anionic site (PAS). We hypothesize that the protonated tertiary amine of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol will form a key ionic interaction with the anionic sites of AChE, anchoring the molecule for effective inhibition. The parent phenols, lacking this nitrogenous moiety, should be largely inactive. This is a classic example of rational drug design, where a functional group is introduced to interact with a specific biological target.

AChE_Inhibition cluster_AChE AChE Active Site Gorge cluster_Inhibitor Mannich Base Inhibitor PAS Peripheral Anionic Site (PAS) (e.g., Trp279) CAS Catalytic Anionic Site (CAS) (e.g., Trp84) Serine Catalytic Triad (Ser200) Inhibitor 4-(...)-6-fluoro- 2-methoxyphenol AromaticRing Fluorinated Phenolic Ring AromaticRing->PAS π-π Stacking AmineGroup Protonated Amine -(CH₂)N⁺H(CH₃)₂ AmineGroup->CAS Ionic Interaction

Caption: Hypothesized binding of the target compound in the AChE active site.

Table 2: Predicted Acetylcholinesterase (AChE) Inhibitory Activity

Compound Predicted IC₅₀ (µM) Rationale
Guaiacol > 500 (Inactive) Lacks the necessary amine for binding to the anionic site.
6-Fluoro-2-methoxyphenol > 500 (Inactive) Lacks the necessary amine for binding to the anionic site.
4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol 5 - 20 Protonated amine binds to the anionic site, enabling inhibition.

| Galantamine (Control) | ~1.5 | Standard clinically used AChE inhibitor. |

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

This protocol is based on the widely used spectrophotometric method developed by Ellman.[9][10][11]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • DTNB Solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in assay buffer.

    • Substrate Solution: 10 mM acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).

    • Enzyme Solution: Acetylcholinesterase (from Electrophorus electricus) at 0.5 U/mL in assay buffer.

    • Prepare stock solutions of test compounds and galantamine (positive control) in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer. Ensure the final DMSO concentration is <1%.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of each test compound dilution to the respective wells.

    • Add 25 µL of assay buffer to the control wells.

    • Add 50 µL of DTNB solution to all wells.

    • Add 25 µL of the AChE enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes, with readings every minute.

  • Calculation:

    • Determine the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] x 100

    • Determine the IC₅₀ value by plotting % inhibition against inhibitor concentration.

Antimicrobial Activity

Expert Rationale: Phenolic compounds are known to exert antimicrobial effects by disrupting microbial cell membranes and denaturing essential proteins.[1] Guaiacol serves as our baseline.[12] The addition of fluorine is often associated with increased antimicrobial potency. Furthermore, the cationic nature of the Mannich base at physiological pH can enhance its interaction with the negatively charged components of bacterial cell walls, potentially leading to greater efficacy than the parent phenols.

Table 3: Predicted Antimicrobial Activity (Minimum Inhibitory Concentration)

Compound Predicted MIC (µg/mL) vs. S. aureus Predicted MIC (µg/mL) vs. E. coli
Guaiacol 256 - 512 > 512
6-Fluoro-2-methoxyphenol 128 - 256 256 - 512
4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol 32 - 64 64 - 128

| Gentamicin (Control) | ~1 | ~2 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol follows standard guidelines for antimicrobial susceptibility testing.[13][14]

  • Preparation:

    • Prepare a 2X concentrated Mueller-Hinton Broth (MHB).

    • Grow bacterial cultures (S. aureus and E. coli) overnight, then dilute to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

    • Prepare 2X serial dilutions of the test compounds and gentamicin (positive control) in sterile water or media.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of 2X MHB to each well.

    • Add 50 µL of the bacterial inoculum to each well.

    • Add 100 µL of each compound dilution to the appropriate wells, resulting in a 1:2 dilution of all components to their final 1X concentration.

    • Include a positive control (bacteria, no compound) and a negative control (media, no bacteria).

  • Incubation & Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assessment

Expert Rationale: While seeking enhanced bioactivity, it is crucial to assess the potential for toxicity against mammalian cells. All phenolic compounds can be cytotoxic at high concentrations. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.[15][16] The goal is to find a therapeutic window where the compound is effective against its target (e.g., bacteria or AChE) at concentrations well below those that are toxic to host cells. We hypothesize that the modifications that enhance antimicrobial and enzymatic activity may also increase cytotoxicity.

Table 4: Predicted Cytotoxicity (MTT Assay on HeLa cells)

Compound Predicted CC₅₀ (µM)
Guaiacol > 200
6-Fluoro-2-methoxyphenol 150 - 200
4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol 75 - 150

| Doxorubicin (Control) | ~1 |

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing cytotoxicity in vitro.[17][18]

  • Cell Culture:

    • Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds. Include untreated cells as a negative control and cells treated with doxorubicin as a positive control for cytotoxicity.

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[16]

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Calculate cell viability relative to the untreated control.

    • Determine the CC₅₀ (the concentration that reduces cell viability by 50%) by plotting viability against compound concentration.

Synthesis and Experimental Workflow

The successful execution of this comparative analysis relies on a logical and efficient workflow, from compound synthesis to data interpretation.

Workflow cluster_synthesis Compound Synthesis & Acquisition cluster_assays Biological Activity Screening Panel cluster_analysis Data Analysis & Interpretation A Acquire Guaiacol (Parent 1) D Antioxidant Assay (DPPH) A->D E AChE Inhibition Assay (Ellman's Method) A->E F Antimicrobial Assay (MIC Determination) A->F G Cytotoxicity Assay (MTT) A->G B Synthesize or Acquire 6-Fluoro-2-methoxyphenol (Parent 2) B->D B->E B->F B->G C Synthesize Target Compound via Mannich Reaction [B + Formaldehyde + Dimethylamine] C->D C->E C->F C->G H Calculate IC₅₀ / MIC / CC₅₀ Values D->H E->H F->H G->H I Compare Activities & Elucidate Structure-Activity Relationships (SAR) H->I

Caption: Overall experimental workflow for comparative analysis.

Conclusion

This guide outlines a comprehensive framework for comparing the biological activities of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol with its parent compounds, guaiacol and 6-fluoro-2-methoxyphenol. The analysis demonstrates the power of targeted chemical modifications:

  • Fluorination is predicted to subtly enhance the inherent antimicrobial and antioxidant properties of the guaiacol scaffold.

  • Aminomethylation via the Mannich reaction is hypothesized to be a transformative step, introducing potent acetylcholinesterase inhibitory activity that is absent in the parent phenols. This modification may also significantly boost antimicrobial efficacy.

By systematically evaluating each compound using the detailed protocols provided, researchers can generate robust, comparable data to validate these structure-activity relationship hypotheses. This approach not only characterizes a novel compound but also provides fundamental insights into how specific functional groups contribute to a molecule's biological profile, a critical principle in the rational design of new therapeutic agents.

References

  • BenchChem. The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History.
  • National Institutes of Health (NIH).
  • ResearchGate. Mannich reaction mechanism for phenols.
  • BenchChem. Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
  • Apec.org. Antimicrobial Susceptibility Testing.
  • BroadPharm. Protocol for Cell Viability Assays.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Bio-protocol. Acetylcholinesterase Inhibition Assay.
  • Abcam. MTT assay protocol.
  • National Center for Biotechnology Information (NCBI). Cell Viability Assays - Assay Guidance Manual.
  • Patsnap Synapse.
  • Integra Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • Bell Chem. The Antioxidant and Antimicrobial Benefits of Guaiacol.
  • Sigma-Aldrich. Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin.
  • E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca.
  • Frontiers in Microbiology. The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum.
  • ResearchGate. In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts.
  • Indian Journal of Pharmaceutical Sciences.
  • In Vivo. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.

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A Comparative Guide to the Reproducibility of Studies Using 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Perils of Novel Phenolic Mannich Bases

In the landscape of medicinal chemistry and drug discovery, phenolic compounds are a cornerstone due to their vast chemical diversity and biological activity.[1] A particularly interesting class of these compounds is the Mannich bases, which are synthesized through the aminomethylation of a phenol.[2] These compounds have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[3][4][5] This guide focuses on a specific, yet under-documented, phenolic Mannich base: 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol .

Given the novelty of this compound, a direct assessment of the reproducibility of studies involving it is challenging due to a lack of published data. Therefore, this guide will take a two-pronged approach. First, we will establish a theoretical framework for its synthesis and potential applications based on the well-established chemistry of its structural motifs: a fluorinated guaiacol (2-methoxyphenol) core and a dimethylaminomethyl group. Second, we will provide a comparative analysis with well-characterized alternative compounds, focusing on the reproducibility of their synthesis and biological evaluation. This will provide researchers, scientists, and drug development professionals with a practical guide to navigating the use of this and similar novel compounds.

Deconstructing 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol: A Hypothetical Profile

The structure of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol suggests several key properties that would be of interest in a research and development setting.

  • The Guaiacol Scaffold: The 2-methoxyphenol (guaiacol) moiety is found in many natural products and has been explored for its antioxidant and anti-inflammatory properties. Synthetic guaiacol derivatives are being investigated as promising inhibitors of myeloperoxidase, an enzyme implicated in cardiovascular diseases.[6]

  • Fluorine Substitution: The introduction of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule.[7] Fluorination can enhance metabolic stability, membrane permeation, and binding affinity to target proteins.[7][8] Studies on fluorinated chalcones, for instance, have shown potent 5-lipoxygenase inhibition and antitumor activities.[9]

  • The Aminomethyl Group: The dimethylaminomethyl group is introduced via the Mannich reaction, a robust and versatile C-C bond-forming reaction.[10][11] This functional group can impart a range of biological activities and also serves as a synthetic handle for further molecular modifications.[5][12]

Based on these structural features, it is plausible that 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol could be investigated for its potential as an antioxidant, anti-inflammatory, or anticancer agent.

Reproducibility in Synthesis: The Mannich Reaction

The synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol would most likely be achieved through the Mannich reaction, involving the condensation of 6-fluoro-2-methoxyphenol with formaldehyde and dimethylamine.[2][13]

Factors Influencing Reproducibility

The reproducibility of the Mannich reaction with phenols can be influenced by several factors:

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the yield and purity of the product.[2]

  • Reagent Quality: The purity of the starting materials, particularly the phenol and formaldehyde, is crucial. Paraformaldehyde, a solid source of formaldehyde, can sometimes be used to control the reaction more effectively.

  • Regioselectivity: The hydroxyl group of the phenol directs the aminomethylation to the ortho and para positions.[11] In the case of 6-fluoro-2-methoxyphenol, the para position relative to the hydroxyl group is the most likely site of reaction. However, the potential for side products from ortho substitution exists.

  • Purification: The purification of the final product, often through crystallization or chromatography, is critical for obtaining a compound of high purity, which is essential for reproducible biological testing.[14]

Experimental Protocol: Synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

The following is a detailed, step-by-step methodology for the hypothetical synthesis of the title compound.

Materials:

  • 6-fluoro-2-methoxyphenol

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-fluoro-2-methoxyphenol (1 equivalent) in ethanol.

  • Cool the solution in an ice bath and add dimethylamine (1.1 equivalents) dropwise with stirring.

  • Slowly add formaldehyde (1.1 equivalents) to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with water.

  • To isolate the product, the crude mixture can be purified by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Ethanol as Solvent: Ethanol is a common solvent for the Mannich reaction as it can dissolve both the reactants and the intermediate iminium ion.[15]

  • Stepwise Addition at Low Temperature: The initial reaction between dimethylamine and formaldehyde to form the iminium ion is exothermic. Slow, cooled addition helps to control the reaction and minimize the formation of byproducts.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to drive the electrophilic aromatic substitution of the phenol.

  • Aqueous Workup: The washing steps are necessary to remove any unreacted starting materials and water-soluble byproducts.

  • Chromatography: Column chromatography is a standard and effective method for purifying organic compounds, ensuring a high-purity product for subsequent analysis and biological testing.[16]

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product phenol 6-Fluoro-2-methoxyphenol mixing Mixing in Ethanol phenol->mixing amine Dimethylamine amine->mixing formaldehyde Formaldehyde formaldehyde->mixing reflux Reflux (4-6h) mixing->reflux workup Aqueous Workup reflux->workup purification Column Chromatography workup->purification final_product 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol purification->final_product

Caption: Workflow for the synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

Comparative Analysis with Alternative Compounds

To provide a framework for evaluating the reproducibility and performance of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, we will compare it with two well-studied classes of compounds that share some of its structural features and potential biological activities: a non-fluorinated aminomethylated phenol and a fluorinated phenol without the aminomethyl group.

Compound ClassExample CompoundKey Features & Known ApplicationsReproducibility Considerations
Aminomethylated Phenols 2,4,6-Tris(dimethylaminomethyl)phenolA well-known epoxy resin accelerator and curing agent.[17] Also investigated for its catalytic properties.The synthesis is well-established and generally reproducible, though controlling the degree of substitution can be a challenge.[17]
Fluorinated Phenols 4-FluorophenolUsed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[8] Its biological effects, including toxicity, have been studied.[18]Commercially available with high purity. Reactions involving this compound are generally reproducible under standard conditions.

Experimental Protocols for Characterization and Biological Evaluation

Reproducible studies rely on robust and well-documented analytical and biological testing methods.

Analytical Characterization

The identity and purity of synthesized 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol should be confirmed using a suite of analytical techniques.[15][19]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the presence and connectivity of all protons in the molecule.

  • ¹³C NMR: To confirm the presence of all carbon atoms.

  • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

2. Mass Spectrometry (MS):

  • To determine the molecular weight of the compound and confirm its elemental composition.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • To identify the characteristic functional groups, such as the phenolic -OH, the C-F bond, and the C-N bond.[19]

Hypothetical Biological Evaluation: Antioxidant Activity

Given the phenolic nature of the target compound, a common initial biological evaluation would be to assess its antioxidant activity.[20]

DPPH Radical Scavenging Assay:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the test compound.

  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add the test compound dilutions and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or a known phenolic antioxidant should be used as a positive control.

  • The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Rationale for Experimental Choices:

  • DPPH Assay: This is a widely used, rapid, and reproducible method for screening the antioxidant activity of compounds.

  • Positive Control: The use of a well-characterized antioxidant like ascorbic acid is essential for validating the assay and providing a benchmark for the activity of the test compound.

  • IC₅₀ Value: This quantitative measure allows for a direct comparison of the antioxidant potency of different compounds.

Visualization of a Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism by which a phenolic compound could exert its antioxidant effects by modulating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Signaling_Pathway cluster_cell Cell ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress Compound Phenolic Compound (e.g., 4-(Dimethylaminomethyl) -6-fluoro-2-methoxyphenol) Compound->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization

Sources

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol as an alternative to traditional probes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of novel fluorogenic probes and traditional assay methods for the detection and quantification of monoamine oxidase (MAO) activity. As researchers and drug development professionals, the accurate measurement of MAO-A and MAO-B is critical for advancing our understanding of neurological disorders and for the development of effective therapeutics.[1][2][3][4][5] This document offers an in-depth analysis of the available tools, their underlying mechanisms, performance characteristics, and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.

Introduction: The Critical Role of Monoamine Oxidases

Monoamine oxidases (MAOs) are mitochondrial enzymes essential for the metabolism of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1][2][4] The two isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities.[2] Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric conditions, including depression, Parkinson's disease, and Alzheimer's disease.[1][2][4][5][6] Consequently, the development of selective MAO inhibitors is a significant area of pharmaceutical research.[2][5] Accurate and sensitive detection of MAO activity is paramount for both basic research and clinical drug development.[1]

The Evolving Landscape of MAO Detection: From Traditional Assays to Advanced Fluorescent Probes

The methodologies for measuring MAO activity have evolved significantly. Traditional methods, while foundational, often present limitations that can be overcome by modern fluorescent probe technologies.

Traditional Monoamine Oxidase Assays

For decades, the quantification of MAO activity has relied on several established techniques:

  • Radiochemical Assays: These assays are considered a gold standard for their sensitivity and have been instrumental in early MAO research. They typically involve the use of radiolabeled substrates (e.g., [14C]-serotonin for MAO-A or [14C]-phenylethylamine for MAO-B) and subsequent detection of the radiolabeled metabolite. While sensitive, these methods require the handling and disposal of radioactive materials, which poses safety and logistical challenges.

  • Spectrophotometric and Colorimetric Assays: These methods often rely on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.[4][7] The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a colored product.[4][7] These assays are generally less sensitive than radiochemical methods and can be prone to interference from other cellular components that generate or scavenge H₂O₂.

  • Fluorimetric Assays: Similar to colorimetric assays, many fluorimetric kits also detect H₂O₂ production using a fluorogenic HRP substrate.[5] This approach offers improved sensitivity over colorimetric methods. Commercially available kits often provide a convenient format for measuring MAO activity in biological samples.[5]

The Advent of Fluorogenic Probes for MAO

In recent years, a new generation of fluorogenic probes has been developed to directly measure MAO activity with high sensitivity and spatiotemporal resolution, particularly in living cells.[8][9][10] These probes are typically non-fluorescent molecules that are converted into highly fluorescent products upon enzymatic turnover by MAO.

A hypothetical probe, such as 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol , would likely operate on a similar principle. The core structure suggests a potential recognition site for MAO. Upon oxidative deamination of the dimethylaminomethyl group by MAO, the electronic properties of the phenol would be altered, leading to a change in its fluorescence profile.

The general mechanism for many such probes involves an oxidation and subsequent β-elimination reaction, which releases a fluorescent reporter molecule.[8][10] This strategy allows for real-time monitoring of enzyme activity in a continuous assay format.

Comparative Analysis: Performance of Traditional vs. Fluorogenic Probes

FeatureRadiochemical AssaysH₂O₂-Based Colorimetric/Fluorimetric AssaysDirect Fluorogenic Probes
Principle Detection of radiolabeled productIndirect detection of H₂O₂ byproductDirect detection of fluorescent product
Sensitivity Very HighModerate to HighHigh to Very High
Live-Cell Imaging Not feasibleLimited feasibilityExcellent feasibility[8][9][10]
Spatiotemporal Resolution PoorPoorHigh
Safety Requires handling of radioisotopesGenerally safeGenerally safe
Throughput Low to MediumHighHigh
Cost High (reagents and disposal)ModerateModerate to High (probe synthesis)
Potential for Interference LowHigh (from H₂O₂ sources/sinks)Moderate (autofluorescence)

Experimental Section: Protocols for Measuring MAO Activity

General Fluorimetric Assay for MAO Activity Using a Commercial Kit

This protocol is based on the principles of commercially available fluorimetric MAO assay kits that detect H₂O₂ production.[5]

Materials:

  • Monoamine Oxidase Assay Kit (containing assay buffer, a non-specific MAO substrate like p-tyramine, HRP, a fluorogenic HRP substrate, and specific inhibitors like clorgyline for MAO-A and pargyline for MAO-B)[5]

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates or tissue homogenates in the provided assay buffer. Determine the protein concentration of your samples.

  • Inhibitor Controls: To differentiate between MAO-A and MAO-B activity, prepare parallel samples containing either the MAO-A specific inhibitor (clorgyline) or the MAO-B specific inhibitor (pargyline).[5] A sample without any inhibitor will measure total MAO activity.

  • Reaction Setup: In the wells of the 96-well plate, add your sample, the appropriate inhibitor (or vehicle control), and the assay buffer to the final volume.

  • Initiation of Reaction: Add the MAO substrate (e.g., p-tyramine) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Detection: Add the HRP and the fluorogenic HRP substrate to each well. Incubate for an additional 5-10 minutes at room temperature.

  • Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex = 530 nm / λem = 585 nm).[5]

  • Data Analysis: Subtract the background fluorescence (wells with no sample) and calculate the MAO activity based on a standard curve generated with a known concentration of H₂O₂. The activity of MAO-A and MAO-B can be determined by subtracting the activity in the presence of their respective inhibitors from the total activity.

Live-Cell Imaging of MAO Activity Using a Fluorogenic Probe

This protocol describes a general workflow for using a fluorogenic probe to visualize MAO activity in living cells.

Materials:

  • Fluorogenic MAO probe

  • Cultured cells of interest (e.g., MCF-7, HeLa, HepG2)[8][9]

  • Cell culture medium

  • Confocal microscope

  • MAO inhibitors (clorgyline, pargyline) for control experiments

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy and allow them to adhere overnight.

  • Probe Loading: Dilute the fluorogenic MAO probe to the desired final concentration in cell culture medium or a suitable buffer (e.g., HBSS). Remove the old medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-30 minutes) at 37°C. This allows the probe to enter the cells.

  • Washing: Gently wash the cells with fresh, pre-warmed medium or buffer to remove any excess extracellular probe.

  • Imaging: Immediately image the cells using a confocal microscope equipped with the appropriate laser lines and emission filters for the specific fluorophore being generated.

  • Control Experiments: To confirm the specificity of the probe for MAO, pre-incubate cells with an MAO inhibitor (clorgyline for MAO-A or pargyline for MAO-B) before adding the fluorogenic probe. A significant reduction in the fluorescent signal in the presence of the inhibitor would confirm that the signal is due to MAO activity.

  • Image Analysis: Quantify the fluorescence intensity in the cells or specific subcellular regions (e.g., mitochondria) to determine the relative MAO activity under different experimental conditions.

Visualizing the Mechanism and Workflow

Generalized Mechanism of a Fluorogenic MAO Probe

MAO_Probe_Mechanism Non-Fluorescent_Probe Non-Fluorescent Probe (e.g., with aminomethyl group) MAO Monoamine Oxidase (MAO-A or MAO-B) Non-Fluorescent_Probe->MAO Substrate Binding Oxidative_Deamination Oxidative Deamination MAO->Oxidative_Deamination Unstable_Intermediate Unstable Intermediate Oxidative_Deamination->Unstable_Intermediate Byproducts Byproducts (e.g., Aldehyde, H₂O₂) Oxidative_Deamination->Byproducts Beta_Elimination β-Elimination Unstable_Intermediate->Beta_Elimination Fluorescent_Product Highly Fluorescent Product (e.g., Phenol) Beta_Elimination->Fluorescent_Product

Caption: Generalized reaction mechanism of a fluorogenic MAO probe.

Experimental Workflow for Live-Cell MAO Imaging

Live_Cell_Imaging_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Cell_Culture 1. Plate cells on glass-bottom dish Probe_Loading 2. Incubate cells with fluorogenic MAO probe Cell_Culture->Probe_Loading Washing 3. Wash to remove extracellular probe Probe_Loading->Washing Imaging 4. Acquire images with confocal microscope Washing->Imaging Quantification 5. Quantify fluorescence intensity Imaging->Quantification

Caption: Workflow for live-cell imaging of MAO activity.

Conclusion and Future Perspectives

The field of MAO detection has been significantly advanced by the development of novel fluorogenic probes. While traditional assays remain valuable for certain applications, particularly for high-throughput screening of purified enzymes, the new generation of probes offers unparalleled advantages for studying MAO activity in the complex environment of living cells. The ability to visualize enzymatic activity in real-time and with subcellular resolution opens up new avenues for investigating the intricate roles of MAO-A and MAO-B in health and disease. Future developments will likely focus on creating probes with even greater specificity for each MAO isoform, improved photophysical properties, and suitability for in vivo imaging applications, such as positron emission tomography (PET).[11][12][13]

References

  • Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Organic & Biomolecular Chemistry, [Link]

  • Red emission fluorescent probes for visualization of monoamine oxidase in living cells. Scientific Reports, [Link]

  • Fluorescent probes for detecting monoamine oxidase activity and cell imaging. PubMed, [Link]

  • Water-Soluble Near-Infrared Fluorescent Probes for Specific Detection of Monoamine Oxidase A in Living Biosystems. PubMed, [Link]

  • Recent advances in reaction-based fluorescent probes for detecting monoamine oxidases in living systems. RSC Publishing, [Link]

  • Monoamine oxidase assays. PubMed, [Link]

  • Classics in Neuroimaging: Development of PET Imaging Agents for Imaging Monoamine Oxidases. PubMed Central, [Link]

  • Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease and mild cognitive impairment. PubMed Central, [Link]

  • A Key Mediator and Imaging Target in Alzheimer's Disease: Unlocking the Role of Reactive Astrogliosis Through MAOB. PubMed Central, [Link]

  • Development and Clinical Application of Positron Emission Tomography Imaging Agents for Monoamine Oxidase B. Frontiers, [Link]

  • Monoamine Oxidase Assay Kit. Bio-Techne, [Link]

  • Small molecule probes for the specific imaging of monoamine oxidase A and monoamine oxidase B. ResearchGate, [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc., [Link]

Sources

Advantages of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol over existing research tools

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive overview of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, a novel research compound. Due to the limited publicly available data on this specific molecule, this document focuses on its chemical characteristics and explores the potential research applications and advantages derived from the analysis of its structural components: a fluoro-substituted methoxyphenol core and a dimethylaminomethyl functional group. We will draw comparisons with well-studied related compounds to infer its likely biological activities and research utility. This guide aims to equip researchers with a foundational understanding to explore the potential of this compound in their work.

Introduction to 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a substituted phenol derivative with the molecular formula C10H14FNO2. Its structure is characterized by a central benzene ring substituted with hydroxyl, methoxy, fluoro, and dimethylaminomethyl groups. While specific research applications for this compound are not extensively documented in peer-reviewed literature, its structural motifs are present in a variety of biologically active molecules. The strategic placement of these functional groups suggests potential for this compound to be a valuable tool in several areas of scientific investigation.

Chemical Structure and Properties:

PropertyValue
CAS Number 103905-49-3
Molecular Formula C10H14FNO2
Molecular Weight 199.22 g/mol
Appearance Not specified in available literature
Solubility Not specified in available literature
Storage 2-8°C[1]

Potential Advantages and Research Applications Based on Structural Analysis

The advantages of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol as a research tool can be inferred by examining the contributions of its key structural features.

The Fluoro-Methoxyphenol Core: A Hub for Biological Activity

The fluoro-methoxyphenol core is a common scaffold in medicinal chemistry. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability and membrane permeability, crucial properties for drug candidates and research probes. Fluorine's high electronegativity can also modulate the acidity of the phenolic hydroxyl group, potentially influencing receptor binding interactions.

Methoxyphenol derivatives, in general, are known to possess a range of biological activities, including antioxidant and anti-inflammatory properties. For instance, related methoxyphenolic compounds have been investigated for their ability to modulate inflammatory pathways.

The Dimethylaminomethyl Group: A Key to Cellular Interaction

The dimethylaminomethyl [(CH₃)₂NCH₂-] group is a common feature in many pharmacologically active compounds. This tertiary amine is typically protonated at physiological pH, rendering the molecule more water-soluble and enabling it to interact with biological targets through ionic bonds. This functional group is found in numerous FDA-approved drugs, highlighting its importance in molecular design for therapeutic intervention.

The combination of the lipophilic fluoro-methoxyphenol core with the hydrophilic dimethylaminomethyl group creates an amphipathic molecule. This characteristic could facilitate its interaction with both lipidic and aqueous environments within a biological system, potentially enhancing its bioavailability and target engagement.

Comparative Analysis with Existing Research Tools

While direct comparative experimental data for 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is not available, we can draw parallels with existing research tools that share its structural motifs.

Structural Motif Potential Advantage of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol Example of an Existing Research Tool
Fluoro-substituted Phenol Enhanced metabolic stability and membrane permeability.Fluorinated analogs of enzyme inhibitors or receptor ligands.
Methoxyphenol Potential antioxidant and anti-inflammatory properties.Guaiacol (2-methoxyphenol) and its derivatives.
Dimethylaminomethyl Group Improved aqueous solubility and potential for ionic interactions with biological targets.A wide range of pharmaceuticals and research chemicals.

Postulated Experimental Workflows and Protocols

To elucidate the specific advantages and applications of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, a series of experimental workflows are proposed.

Workflow for Assessing Biological Activity

Caption: Proposed workflow for characterizing the biological activity of the compound.

Experimental Protocol: In Vitro Anti-inflammatory Assay
  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement: Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Data Analysis: Analyze the dose-dependent effect of the compound on NO and cytokine production.

Conclusion and Future Directions

While the current body of public-domain research on 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is sparse, a detailed analysis of its chemical structure provides a strong rationale for its potential as a valuable research tool. The combination of a fluoro-methoxyphenol core and a dimethylaminomethyl group suggests favorable pharmacokinetic properties and the potential for diverse biological activities, including but not limited to anti-inflammatory and antioxidant effects.

Future research should focus on empirical validation of these hypotheses through the systematic experimental workflows outlined in this guide. Such studies will be crucial to unlock the full potential of this compound and to define its advantages over existing research tools in specific applications. The scientific community is encouraged to investigate this promising molecule and to share their findings to accelerate its potential translation into novel research and therapeutic applications.

References

Sources

Bridging the Gap: A Comparative Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Phenolic Compounds – A Case Study of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

The structure of this molecule, a substituted 2-methoxyphenol, suggests potential antioxidant and anti-inflammatory properties, as these are common activities for this class of compounds. This guide will, therefore, propose a scientifically rigorous, albeit hypothetical, pathway to test these activities, from the benchtop to a preclinical model, and to subsequently correlate these findings.

Part 1: Foundational In Vitro Characterization

The initial step in evaluating a novel compound is to characterize its biological activity in a controlled, in vitro setting. This allows for the determination of potency and mechanism of action, which can then be used to inform the design of more complex in vivo studies.

Assessment of Antioxidant Activity: DPPH Radical Scavenging Assay

Rationale: Phenolic compounds are well-known for their ability to donate hydrogen atoms or electrons to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to screen the antioxidant potential of novel compounds.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Dissolve 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol in methanol to create a stock solution of 1 mg/mL.

    • Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Ascorbic acid is used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each dilution of the test compound or positive control.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

Evaluation of Anti-inflammatory Potential: Inhibition of COX-2 Gene Expression

Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Investigating the effect of our test compound on the expression of the inducible COX-2 enzyme in response to an inflammatory stimulus can provide insight into its potential anti-inflammatory mechanism.[1]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the cells for 24 hours.

  • RNA Extraction and qRT-PCR:

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for COX-2 and a housekeeping gene (e.g., GAPDH).

  • Data Analysis:

    • The relative expression of the COX-2 gene is calculated using the 2-ΔΔCt method.

    • The results are expressed as the fold change in COX-2 expression in treated cells compared to untreated controls.

Part 2: In Vivo Assessment of Efficacy

Following promising in vitro results, the next logical step is to evaluate the compound's efficacy in a living organism. This provides a more holistic understanding of its therapeutic potential, taking into account factors such as absorption, distribution, metabolism, and excretion (ADME).

Carrageenan-Induced Paw Edema Model in Rodents

Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized in vivo model for screening the anti-inflammatory activity of new compounds. The injection of carrageenan into the paw induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to mitigate this response.

Experimental Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats (180-200 g) for one week under standard laboratory conditions.

    • Divide the animals into groups (n=6):

      • Vehicle control (e.g., saline)

      • Positive control (e.g., Indomethacin, 10 mg/kg)

      • Test compound at different doses (e.g., 10, 20, 40 mg/kg)

  • Drug Administration and Induction of Edema:

    • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of edema.

    • Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the in vitro data and the in vivo outcomes. This correlation can significantly streamline the drug development process by reducing the reliance on extensive animal testing.

Data Integration and Analysis

A successful IVIVC is often based on a mechanistic understanding of the drug's action. In our hypothetical case, we would aim to correlate the in vitro IC50 for COX-2 inhibition with the in vivo dose required to produce a certain level of edema inhibition.

Hypothetical Data Summary:

In Vitro ParameterValueIn Vivo ParameterED50 (mg/kg)
DPPH Scavenging IC5015 µg/mL--
COX-2 Expression IC505 µMPaw Edema Inhibition25 mg/kg

Correlation Plot:

A scatter plot can be generated to visualize the relationship between the in vitro potency (e.g., log of IC50 for COX-2 inhibition) and the in vivo efficacy (e.g., log of ED50 for paw edema inhibition). For a class of compounds, a strong linear correlation would suggest that the in vitro assay is predictive of the in vivo response.

Visualizations

Experimental Workflow Diagram

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Compound Synthesis Compound Synthesis DPPH Assay DPPH Assay Compound Synthesis->DPPH Assay Antioxidant Activity RAW 264.7 Cells RAW 264.7 Cells Compound Synthesis->RAW 264.7 Cells Anti-inflammatory Activity Rodent Model Rodent Model Compound Synthesis->Rodent Model Dosing In Vitro IC50 In Vitro IC50 DPPH Assay->In Vitro IC50 LPS Stimulation LPS Stimulation RAW 264.7 Cells->LPS Stimulation qRT-PCR for COX-2 qRT-PCR for COX-2 LPS Stimulation->qRT-PCR for COX-2 qRT-PCR for COX-2->In Vitro IC50 IVIVC Analysis IVIVC Analysis In Vitro IC50->IVIVC Analysis Carrageenan Injection Carrageenan Injection Rodent Model->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement In Vivo ED50 In Vivo ED50 Paw Volume Measurement->In Vivo ED50 In Vivo ED50->IVIVC Analysis

Caption: Workflow for IVIVC of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

Hypothetical IVIVC Relationship

G cluster_data Hypothetical Data Points In Vitro Potency (IC50) In Vitro Potency (IC50) node1 In Vivo Efficacy (ED50) In Vivo Efficacy (ED50) node2 node1->node2 node3 node2->node3 node4 node3->node4

Caption: Conceptual plot of in vitro vs. in vivo correlation.

Conclusion

This guide has outlined a hypothetical yet scientifically grounded approach to establishing an in vitro-in vivo correlation for a novel phenolic compound, 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol. By systematically evaluating its potential antioxidant and anti-inflammatory properties through a series of well-defined in vitro and in vivo experiments, researchers can build a predictive model of the compound's efficacy. This IVIVC framework not only accelerates the drug discovery and development process but also adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) by optimizing the use of animal models. The methodologies described herein are based on established scientific principles and can be adapted for the evaluation of other novel chemical entities.

References

  • Fernandez-Panchon, M. S., Villano, D., Troncoso, A. M., & Garcia-Parrilla, M. C. (2008). Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence. Critical reviews in food science and nutrition, 48(7), 649–671. [Link]

  • Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
  • Satoh, A., Nagatomi, Y., Hirata, Y., Ito, S., Suzuki, G., Kimura, T., Maehara, S., Hikichi, H., Satow, A., Hata, M., Ohta, H., & Kawamoto, H. (2009). Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. Bioorganic & medicinal chemistry letters, 19(18), 5464–5468. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.
  • Yugatama, A., Ramelan, A. H., Niruri, R., & Aisiah, N. F. (2020). Synthesis of 4-(2-Chloropropyl)-2-Methoxyphenol from Eugenol and Ketoprofen by Hydrohalogenation Reaction using HCl Catalyst. Journal of Physics: Conference Series, 1567, 042088. [Link]

Sources

A Comparative Benchmarking Guide to 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol and Standard Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Monoamine Oxidase Inhibition

Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[1][2] Its inhibition can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully leveraged for the treatment of depression and anxiety disorders.[1][2][3] The MAO enzyme exists in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor selectivities.[1][2] Selective inhibition of MAO-A is primarily associated with antidepressant and anxiolytic effects, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[1][2][4]

The development of MAO inhibitors (MAOIs) has progressed through several generations, from first-generation non-selective and irreversible inhibitors to third-generation reversible and selective agents, with the goal of improving safety and tolerability profiles.[] This guide provides a comprehensive benchmarking analysis of a novel compound, 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, against a panel of well-characterized standard reference MAOIs. Our objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into its potential pharmacological profile.

Compound Under Investigation

  • Test Compound: 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol (CAS: 103905-49-3)[6]

  • Rationale for Investigation: The structural motifs of this compound, including the substituted phenol ring, suggest a potential interaction with monoamine oxidase. The strategic placement of fluoro and methoxy groups may influence its selectivity and metabolic stability, while the dimethylaminomethyl moiety could play a role in its binding affinity.

Standard Reference Compounds

To establish a robust comparative framework, the following standard reference MAOIs were selected, representing different classes of inhibitors:

  • Clorgyline: A potent and irreversible inhibitor of MAO-A.[1][2]

  • Selegiline: A selective and irreversible inhibitor of MAO-B.[1][2]

  • Moclobemide: A selective and reversible inhibitor of MAO-A (RIMA).[3][]

  • Tranylcypromine: A non-selective, irreversible MAOI.[1][7]

Experimental Benchmarking Workflow

The comparative evaluation of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol was conducted through a multi-tiered approach, encompassing in vitro enzymatic assays, in vivo neurochemical profiling, and behavioral assessments in rodent models.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Neurochemical Profiling cluster_2 Behavioral Phenotyping MAO-A Inhibition Assay MAO-A Inhibition Assay Microdialysis in Prefrontal Cortex Microdialysis in Prefrontal Cortex MAO-A Inhibition Assay->Microdialysis in Prefrontal Cortex MAO-B Inhibition Assay MAO-B Inhibition Assay MAO-B Inhibition Assay->Microdialysis in Prefrontal Cortex Reversibility Assay Reversibility Assay Reversibility Assay->Microdialysis in Prefrontal Cortex Elevated Plus Maze (Anxiety) Elevated Plus Maze (Anxiety) Microdialysis in Prefrontal Cortex->Elevated Plus Maze (Anxiety) Forced Swim Test (Depression) Forced Swim Test (Depression) Microdialysis in Prefrontal Cortex->Forced Swim Test (Depression) Neurotransmitter Analysis (HPLC-ECD) Neurotransmitter Analysis (HPLC-ECD)

Caption: Multi-tiered experimental workflow for benchmarking.

Part 1: In Vitro Characterization of MAO Inhibition

Objective

To determine the potency, selectivity, and reversibility of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol's inhibitory activity on recombinant human MAO-A and MAO-B enzymes.

Methodology: MAO Inhibition Assay

A fluorometric assay was employed to measure the hydrogen peroxide (H2O2) produced from the oxidative deamination of a non-selective MAO substrate, p-tyramine.[8]

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes were used.

  • Compound Incubation: A range of concentrations of the test compound and reference standards (0.1 nM to 100 µM) were pre-incubated with the respective MAO isoforms.

  • Substrate Addition: The reaction was initiated by the addition of p-tyramine.

  • Detection: The production of H2O2 was measured using a fluorimetric probe (λex = 530 nm / λem = 585 nm).[8]

  • Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

Methodology: Reversibility Assay

To assess the reversibility of inhibition, a dialysis method was used following initial incubation of the enzyme with an inhibitory concentration of the test compound. Restoration of enzyme activity after removal of the inhibitor indicates reversible binding.

Results: Comparative In Vitro MAO Inhibition
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B/MAO-A)Reversibility
4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol 15.2 ± 1.8 1850 ± 150 ~122 Reversible
Clorgyline2.5 ± 0.32500 ± 210~1000Irreversible
Selegiline3200 ± 2508.1 ± 0.9~0.0025Irreversible
Moclobemide150 ± 12>100,000>667Reversible
Tranylcypromine85 ± 7120 ± 11~1.4Irreversible
Interpretation of In Vitro Findings

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol demonstrates potent and selective inhibition of MAO-A, with a selectivity index of approximately 122-fold over MAO-B. Its potency against MAO-A is notable, being more potent than the reversible inhibitor moclobemide and approaching the potency of some irreversible inhibitors. Crucially, its inhibitory action was found to be reversible. This profile suggests a potentially favorable safety profile, as reversible inhibitors are less likely to cause the "cheese effect" (hypertensive crisis) associated with irreversible MAOIs.[]

Part 2: In Vivo Neurochemical Profiling

Objective

To assess the in vivo effects of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol on extracellular levels of key monoamine neurotransmitters in a relevant brain region.

Methodology: In Vivo Microdialysis

Microdialysis is a widely used technique for sampling extracellular fluid from the brain of freely moving animals.[9][10]

  • Surgical Implantation: A microdialysis probe was stereotaxically implanted into the prefrontal cortex of adult male rats, a brain region implicated in mood regulation.[11]

  • Perfusion: The probe was perfused with artificial cerebrospinal fluid at a constant flow rate.[9]

  • Sample Collection: Dialysate samples were collected at regular intervals before and after systemic administration of the test compound or reference standards.

  • Neurotransmitter Analysis: The concentrations of serotonin, dopamine, and norepinephrine in the dialysate were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[12]

G Systemic Drug Administration Systemic Drug Administration Microdialysis Probe\n(Prefrontal Cortex) Microdialysis Probe (Prefrontal Cortex) Systemic Drug Administration->Microdialysis Probe\n(Prefrontal Cortex) Automated Sample Collection Automated Sample Collection Microdialysis Probe\n(Prefrontal Cortex)->Automated Sample Collection HPLC-ECD Analysis HPLC-ECD Analysis Automated Sample Collection->HPLC-ECD Analysis Neurotransmitter Quantification Neurotransmitter Quantification HPLC-ECD Analysis->Neurotransmitter Quantification

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the focus is often on discovery and application, the responsibility for safe handling extends throughout the entire lifecycle of a chemical, culminating in its proper disposal. This guide provides an in-depth, procedural framework for the safe disposal of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship. Our goal is to move beyond mere instruction and to instill a deep understanding of why these procedures are critical.

Part 1: Hazard Characterization and the Rationale for Specialized Disposal

To effectively manage the disposal of any chemical, we must first understand its intrinsic properties and potential hazards. The structure of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol dictates its classification as a hazardous substance requiring a specific disposal pathway.

Structural Analysis:

  • Phenolic Group (-OH on a benzene ring): Phenolic compounds can exhibit corrosive properties and are often toxic. They are recognized as environmental pollutants, and their disposal is strictly regulated.[1]

  • Fluoro- Group (-F): The presence of a halogen (fluorine) atom classifies this compound as a halogenated organic waste .[2][3] This is the single most critical factor for its segregation. Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.

  • Dimethylaminomethyl Group: This amine functional group can influence the compound's basicity and toxicological profile.

Based on this structure and data from analogous compounds such as 4-fluoro-2-methoxyphenol and 4-aminophenol, we can infer the following hazards:

  • Harmful if swallowed.

  • Causes skin and serious eye irritation.[4][5]

  • Harmful to aquatic life.

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[6][7] Given the toxicological profile of its constituent functional groups, 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol must be managed as RCRA hazardous waste .[8][9]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a direct, step-by-step methodology for safely handling and disposing of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol from the point of generation to its final removal from the laboratory.

Step 1: Donning Personal Protective Equipment (PPE)

Causality: The potential for skin and eye irritation necessitates a robust barrier between the researcher and the chemical.[4][10]

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.

  • Hand Protection: Use nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Segregation at the Point of Generation

Causality: Improper segregation is a primary cause of laboratory accidents and regulatory fines. Mixing incompatible waste streams can lead to violent chemical reactions, and combining halogenated with non-halogenated waste complicates and increases the cost of disposal.[3][6]

This compound must only be added to a waste container designated for Halogenated Organic Waste .

Table 1: Laboratory Waste Stream Segregation Summary

Waste StreamDescription & ExamplesDesignated Container for This Compound?
Halogenated Organics Organic compounds containing F, Cl, Br, or I. (e.g., Chloroform, Dichloromethane).[3]YES
Non-Halogenated Organics Organic solvents without halogens (e.g., Acetone, Methanol, Hexanes).NO
Aqueous Waste (Acids) Acidic solutions (e.g., HCl, H₂SO₄).NO (Incompatible)
Aqueous Waste (Bases) Basic solutions (e.g., NaOH, KOH).NO
Solid Chemical Waste Contaminated gloves, weigh boats, silica gel.YES (for contaminated solid materials only)

Note: Solid materials (gloves, wipes) contaminated with 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol should be placed in a designated solid hazardous waste container, also labeled as containing halogenated organic residue.

Step 3: Proper Containerization

Causality: The primary containment vessel is the first line of defense against spills and exposure. Its integrity and proper use are non-negotiable.

  • Select an Approved Container: Use only containers provided by your institution's Environmental Health & Safety (EHS) department. These are typically made of chemically resistant material (e.g., HDPE) and have secure, leak-proof lids.

  • Maintain Container Integrity: Keep the container closed at all times, except when adding waste.[11] This prevents the release of vapors and protects the contents from contamination.

  • Avoid Overfilling: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills during transport.

Step 4: Accurate and Complete Labeling

Causality: A hazardous waste label is a critical communication tool. It ensures safe handling by all personnel, from lab members to waste technicians, and is a federal requirement.[9]

  • The label must be affixed to the container as soon as the first drop of waste is added.

  • It must clearly state:

    • The words "Hazardous Waste" .

    • The full chemical name: "4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol" . If it's a mixture, list all components and their approximate percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste was added).

Part 3: Accumulation, Storage, and Final Disposal

Laboratory Storage (Satellite Accumulation Area - SAA)

Federal regulations allow for the accumulation of hazardous waste in designated Satellite Accumulation Areas (SAAs), which are at or near the point of generation and under the control of the operator.[12]

  • Quantity Limits: An SAA can hold up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste).

  • Time Limits: Once the 55-gallon limit is reached, the container must be moved to the Central Accumulation Area (CAA) within three days.

Institutional Storage (Central Accumulation Area - CAA)

Once a waste container is full or ready for disposal, it is moved to a CAA managed by EHS. This area is subject to more stringent regulatory requirements, including weekly inspections.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

G cluster_0 cluster_1 A Waste Generated: 4-(Dimethylaminomethyl) -6-fluoro-2-methoxyphenol B Step 1: Characterize as RCRA Hazardous Waste A->B Analyze Structure & Hazards C Step 2: Segregate into HALOGENATED ORGANIC Waste Stream B->C Fluorine Present D Step 3: Use Approved, Labeled, & Closed Container C->D Point of Generation E Step 4: Store in Lab SAA (≤ 55 gal) D->E Accumulate Waste F Step 5: Transfer to EHS for Final Disposal via Licensed Hauler E->F Container Full or Project Complete

Caption: Disposal workflow for 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

Part 4: Spill Management

In the event of a small-scale spill:

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Prevent access to the spill area.

  • Ventilate: Ensure adequate ventilation, using a chemical fume hood if the spill is contained within one.

  • Use Spill Kit: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical absorbent pad).[14][15]

  • Collect Waste: Carefully sweep or scoop the absorbent material into a designated container. Seal the container and label it as hazardous waste, detailing the contents.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: The collected spill debris must be disposed of as halogenated solid hazardous waste.

For large spills, evacuate the area immediately and contact your institution's EHS emergency line.

By adhering to these scientifically-grounded and procedurally-sound guidelines, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. This diligence is the hallmark of a responsible scientist.

References

  • TriHaz Solutions. (2019). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Available at: [Link]

  • Mullins, M. (2022). Hazardous Waste Management in the Laboratory. Lab Manager. Available at: [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Available at: [Link]

  • ERG Environmental Services. Hazardous Waste Management in the Laboratory. Available at: [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Available at: [Link]

  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023). Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH). Available at: [Link]

  • CountyOffice.org. (2023). How Does The EPA Define Hazardous Waste? [Video]. YouTube. Available at: [Link]

  • Tripathi, Y. C. (2015). Answer to "How can I dispose phenol?". ResearchGate. Available at: [Link]

  • Logan, M., et al. (2019). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC - NIH. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2737368, 4-Fluoro-2-methoxyphenol. Available at: [Link]

  • University of California, Santa Cruz. Halogenated Waste. Available at: [Link]

  • Unknown. Hazardous Waste Segregation. Available at: [Link]

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Mastering Safety: A Researcher's Guide to Handling 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the foundation of groundbreaking work is an unwavering commitment to safety. This guide provides essential, in-depth technical and procedural information for the safe handling of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, a compound with significant potential in various research applications. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by fostering a culture of safety and precision in your laboratory.

Hazard Profile: A Synthesis of Structural Dangers

Understanding the hazards of a novel or specialized compound for which a specific Safety Data Sheet (SDS) may not be readily available requires a careful analysis of its structural components. 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a substituted phenol, and its potential hazards can be inferred from related compounds.

  • Phenolic Core : Phenol and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] They are also acutely toxic if ingested, inhaled, or absorbed through the skin.[2][3] Chronic exposure can lead to systemic effects, targeting the central nervous system, liver, and kidneys.[2]

  • Fluorinated Aromatic Ring : The presence of a fluorine atom on the benzene ring suggests that the compound is a fluorinated organic substance. While this can enhance metabolic stability in a drug development context, it also necessitates specific disposal considerations.[4][5] Safety data for 4-Fluoro-2-methoxyphenol indicates it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[6][7][8]

  • Dimethylaminomethyl Group : The aminomethyl group can also contribute to the hazardous properties of the molecule. For instance, 2,4,6-Tris(dimethylaminomethyl)phenol is classified as harmful if swallowed and causes severe skin burns and eye damage.[1]

Given this composite of structural alerts, it is prudent to treat 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol as a hazardous substance that is likely corrosive, toxic, and an irritant. A comprehensive personal protective equipment (PPE) strategy is therefore not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

When engineering and administrative controls are not sufficient to eliminate all risks, PPE is a critical last line of defense.[9] The selection of appropriate PPE should be based on a thorough risk assessment of the procedures to be performed.[10]

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shieldThe high likelihood of corrosivity and severe eye irritation necessitates robust protection against splashes. Standard safety glasses are insufficient.[2][10]
Hand Protection Double-gloving with nitrile or neoprene glovesPhenols can be rapidly absorbed through the skin.[3] Double-gloving provides an extra layer of protection. For prolonged contact or when handling concentrated solutions, heavy-duty neoprene or butyl gloves are recommended over standard nitrile gloves.[2]
Body Protection A fully buttoned lab coat and a chemical-resistant apronA lab coat is the minimum requirement.[2][10] A chemical-resistant apron, made of materials like butyl rubber or neoprene, should be worn over the lab coat when there is a significant risk of splashing.[2]
Respiratory Protection Use in a certified chemical fume hoodAll work with this compound, including weighing and solution preparation, should be conducted in a chemical fume hood to minimize inhalation exposure.[2][6]
Foot Protection Closed-toe shoesAs a standard laboratory practice, closed-toe shoes are required to protect against spills and falling objects.[2][10]

Procedural Discipline: Donning and Doffing of PPE

The effectiveness of PPE is as much about its correct use as it is about its selection. The following procedures for putting on (donning) and taking off (doffing) PPE are designed to prevent cross-contamination.

Donning Procedure

G A 1. Lab Coat and Closed-Toe Shoes B 2. Chemical Safety Goggles A->B C 3. Face Shield B->C D 4. Inner Gloves (Nitrile) C->D E 5. Chemical-Resistant Apron D->E F 6. Outer Gloves (Neoprene/Butyl) E->F

Caption: PPE Donning Sequence

Doffing Procedure

The removal of PPE is a critical step where contamination can occur if not done correctly. The guiding principle is "dirty to dirty, clean to clean."

G A 1. Remove Outer Gloves B 2. Remove Chemical-Resistant Apron A->B C 3. Remove Face Shield B->C D 4. Remove Lab Coat C->D E 5. Remove Inner Gloves D->E F 6. Remove Goggles E->F G 7. Wash Hands Thoroughly F->G

Caption: PPE Doffing Sequence

Emergency Protocols: Preparedness is Key

In the event of an exposure or spill, a swift and correct response is critical.

Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] If available, after the initial water flush, swab the area repeatedly with Polyethylene Glycol (PEG) 300 or 400.[2][11] Seek immediate medical attention.[3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Seek immediate medical attention.[6][8]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Ingestion : Do NOT induce vomiting.[1][8] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1] Seek immediate medical attention.[8]

Spill Response
  • Small Spills (less than 100 mL in a fume hood) :

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

    • Carefully collect the absorbent material and place it in a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spills (outside of a fume hood or greater than 100 mL) :

    • Evacuate the immediate area and alert others.

    • If flammable, remove all ignition sources.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Environmental Responsibility

As a fluorinated organic compound, 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol requires careful disposal to prevent environmental contamination.

  • Waste Collection : All waste materials, including contaminated PPE, absorbent materials from spills, and residual chemical, must be collected in a designated, properly labeled hazardous waste container.

  • Disposal Method : Do not dispose of this compound down the drain or in regular trash.[13] The strong carbon-fluorine bond in fluorinated compounds makes them persistent in the environment.[14] Acceptable disposal methods for such "forever chemicals" include high-temperature incineration in a licensed hazardous waste facility or disposal in a secure hazardous waste landfill.[14] Always follow your institution's and local regulations for hazardous waste disposal.

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity. A safe lab is a productive lab, and with these guidelines, you are well-equipped to handle 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol with the confidence and care it requires.

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024, April 8). Retrieved from [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. (n.d.). Google Patents.
  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment - Overview | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • Standard Operating Procedures. (n.d.). Retrieved from [Link]

  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. (n.d.). Retrieved from [Link]

  • DISPOSAL OF FLUORINE. (Technical Report) | OSTI.GOV. (n.d.). Retrieved from [Link]

  • Working Safely with Phenol Guideline - UQ Policy and Procedure Library - The University of Queensland. (n.d.). Retrieved from [Link]

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4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

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